Fmoc-Asn-Pro-Val-PABC-PNP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C43H44N6O11 |
|---|---|
Poids moléculaire |
820.8 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C43H44N6O11/c1-25(2)38(40(52)45-27-15-13-26(14-16-27)23-59-43(55)60-29-19-17-28(18-20-29)49(56)57)47-39(51)36-12-7-21-48(36)41(53)35(22-37(44)50)46-42(54)58-24-34-32-10-5-3-8-30(32)31-9-4-6-11-33(31)34/h3-6,8-11,13-20,25,34-36,38H,7,12,21-24H2,1-2H3,(H2,44,50)(H,45,52)(H,46,54)(H,47,51)/t35-,36-,38-/m0/s1 |
Clé InChI |
DPLPVEZINJBMHS-LYDQXETESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canonique |
CC(C)C(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Foundational & Exploratory
The Asn-Pro-Val Tripeptide Sequence in ADC Linkers: A Critical Examination of its Function and Feasibility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a cornerstone in the development of effective and safe Antibody-Drug Conjugates (ADCs). These linkers must remain stable in systemic circulation and selectively release their potent cytotoxic payloads within the tumor microenvironment. Among the various strategies for cleavable linkers, those responsive to lysosomal proteases have gained significant traction. This technical guide delves into the function of a specific tripeptide sequence, Asparagine-Proline-Valine (Asn-Pro-Val or NPV), within the context of ADC linkers, with a particular focus on its interaction with the lysosomal cysteine protease, asparaginyl endopeptidase (AEP), also known as legumain.
The Role of Asparagine in Legumain-Mediated Cleavage
Legumain is an attractive target for ADC linker cleavage due to its over-expression in various tumor types and its optimal activity in the acidic environment of lysosomes.[1][2] It exhibits a strict specificity for cleaving peptide bonds C-terminal to an asparagine (Asn) or, under more acidic conditions, an aspartic acid (Asp) residue at the P1 position.[3][4] This specificity has driven the development of Asn-containing linkers as an alternative to the more traditional cathepsin-cleavable linkers like valine-citrulline (Val-Cit).[2][5] ADCs incorporating Asn-based linkers, such as Asn-Asn, have demonstrated comparable or even improved efficacy and stability profiles.[2][6]
The Critical Influence of the P1' Position: The Case of Proline
While the P1 residue is the primary determinant for legumain recognition, the amino acid at the P1' position (immediately following the Asn) significantly influences the efficiency of cleavage. The Asn-Pro-Val (NPV) sequence places a Proline (Pro) residue at this critical P1' position.
Biochemical studies have shown that legumain has a broad substrate specificity at the P1' position. However, a notable exception is Proline. Multiple sources indicate that peptides with a Proline at the P1' position are poorly hydrolyzed by legumain.[7] The rigid cyclic structure of Proline is thought to sterically hinder the proper positioning of the scissile bond within the active site of the enzyme, thereby impeding catalysis.
Interestingly, a proteomics-based study investigating legumain's cleavage specificity in a complex mixture of proteins suggested that legumain can tolerate a Proline at the P1' position.[8][9] This discrepancy may arise from differences in experimental conditions, legumain isoforms, or the conformational context of the substrate. It is plausible that while cleavage of an Asn-Pro bond is not optimal, it may occur at a reduced rate or under specific circumstances. However, for the rational design of an ADC linker where efficient and predictable payload release is paramount, the inclusion of Proline at the P1' position presents a significant potential liability.
The P2' Position: The Role of Valine
The amino acid at the P2' position, which in the NPV sequence is Valine (Val), also contributes to substrate recognition by legumain. Studies on legumain substrate specificity have indicated a preference for large, hydrophobic residues such as Leucine, Isoleucine, and Valine at this position.[10] Therefore, the presence of Valine at P2' in an Asn-Pro-Val linker would be expected to be favorable for legumain binding, assuming the inhibitory effect of the P1' Proline can be overcome.
Quantitative Data on Legumain-Cleavable Linkers
Due to the likely inefficient cleavage of the Asn-Pro bond, there is a scarcity of published quantitative data specifically for Asn-Pro-Val linkers in ADCs. To provide a framework for comparison, the following tables summarize data for other legumain-cleavable and related peptide linkers.
Table 1: In Vitro Plasma Stability of Various ADC Linkers
| Linker Sequence | Antibody-Payload | Species | Stability (% Intact ADC) | Incubation Time | Citation |
| Asn-Asn | Trastuzumab-MMAE | Human | >85% | 7 days | [6] |
| Asn-Ala | Trastuzumab-MMAE | Human | >85% | 7 days | [6] |
| Gln-Asn | Trastuzumab-MMAE | Human | >85% | 7 days | [6] |
| Val-Cit | Trastuzumab-MMAE | Human | ~85% | 7 days | [6] |
| mc-vc-PABC-MMAE | Trastuzumab | Rat | ~25% (payload remaining) | 7 days | [10] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Sequence | Cell Line | IC50 (nM) | Citation |
| Asn-Asn-PABC-MMAE | SK-BR-3 | ~1 | [6] |
| Asn-Ala-PABC-MMAE | SK-BR-3 | ~1 | [6] |
| Gln-Asn-PABC-MMAE | SK-BR-3 | ~1 | [6] |
| Val-Cit-PABC-MMAE | SK-BR-3 | ~0.5 | [6] |
| Val-Ala-PABC-MMAE | A431 | Not specified, but showed better performance than Val-Cit | [11][12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation of ADC linker performance. Below are representative methodologies for key assays.
Legumain Cleavage Assay (FRET-based)
This protocol describes a method to determine the kinetics of legumain-mediated cleavage of a peptide linker using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant human legumain
-
FRET-labeled peptide substrate (e.g., with a fluorophore and a quencher on opposite sides of the cleavage site)
-
Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Activate the recombinant pro-legumain by incubation in an acidic buffer (e.g., pH 4.0) for a specified time at 37°C.[3]
-
Prepare serial dilutions of the FRET-labeled peptide substrate in the assay buffer.
-
Add a fixed concentration of activated legumain to each well of the microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately start monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Determine the Michaelis-Menten kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.
In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the potency of an ADC in killing cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC constructs with the desired linker-payload
-
Control antibody (without the drug)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or white-walled microplates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, control antibody, and free payload in the cell culture medium.
-
Remove the old medium from the cells and add the prepared dilutions. Include untreated cells as a control.
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
In Vitro Plasma Stability Assay
This protocol describes a method to evaluate the stability of an ADC in plasma.
Materials:
-
ADC construct
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Method for ADC capture (e.g., Protein A/G magnetic beads)
-
Analytical method for DAR (Drug-to-Antibody Ratio) measurement (e.g., LC-MS) or released payload quantification.
Procedure:
-
Incubate the ADC at a final concentration in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.
-
Immediately stop any further degradation by freezing the samples or by adding a protease inhibitor cocktail.
-
Isolate the ADC from the plasma using an immunoaffinity capture method.[13]
-
Analyze the captured ADC to determine the average DAR at each time point using a suitable analytical technique like LC-MS.[14]
-
Alternatively, quantify the amount of free payload released into the plasma over time.[10]
-
Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and half-life of the ADC in plasma.
Visualizing the Mechanism of Action
Graphviz diagrams can be used to illustrate the complex biological processes involved in the mechanism of action of ADCs.
Caption: ADC binds to a tumor antigen, is internalized, and trafficked to the lysosome for payload release.
Caption: Legumain recognizes and cleaves the Asn-Pro bond in the linker, releasing the cytotoxic payload.
Conclusion and Future Perspectives
The Asn-Pro-Val tripeptide sequence presents a complex and potentially challenging motif for use in legumain-cleavable ADC linkers. The strong evidence suggesting that Proline at the P1' position inhibits legumain activity raises significant concerns about the efficiency of payload release. While some proteomics data hint at the possibility of cleavage, relying on such a suboptimal sequence for a critical step in the ADC's mechanism of action is a high-risk strategy.
Future research should focus on:
-
Directly assessing the cleavage kinetics of Asn-Pro-Val and other Proline-containing sequences by various legumain isoforms to resolve the conflicting reports.
-
Exploring alternative proteases that may be present in the tumor microenvironment or within lysosomes that can efficiently cleave the Asn-Pro bond.
-
Designing novel Asn-containing linkers with optimized P1' and P2' residues to maximize cleavage efficiency and selectivity by legumain, thereby improving the therapeutic index of next-generation ADCs.
By carefully considering the enzymatic substrate preferences and conducting rigorous experimental validation, researchers can continue to refine ADC linker technology and develop more effective and safer cancer therapeutics.
References
- 1. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ExteNDing Proteome Coverage with Legumain as a Highly Specific Digestion Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
The Role of p-Nitrophenyl Esters in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of p-nitrophenyl (PNP) esters and their application in bioconjugation reactions. PNP esters are activated esters widely utilized for the covalent modification of biomolecules, particularly for the acylation of primary and secondary amines. Their stability, reactivity, and ease of synthesis make them a valuable tool in drug development, diagnostics, and various fields of biological research.
Core Principles of p-Nitrophenyl Ester Chemistry in Bioconjugation
The utility of p-nitrophenyl esters in bioconjugation stems from the electron-withdrawing nature of the p-nitrophenyl group. This group acts as a good leaving group, facilitating the nucleophilic attack by primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) on the ester's carbonyl carbon. This reaction results in the formation of a stable amide bond and the release of p-nitrophenol, a chromogenic byproduct that can be used to monitor the reaction progress spectrophotometrically.
The general mechanism involves the nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the PNP ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the p-nitrophenolate anion and forming the desired amide linkage.
Compared to other common amine-reactive crosslinkers like N-hydroxysuccinimide (NHS) esters, PNP esters often exhibit greater hydrolytic stability in aqueous solutions, which can be advantageous in certain experimental setups.[1][2] However, their reactivity towards amines is generally lower than that of NHS esters.[3]
Quantitative Data on p-Nitrophenyl Ester Reactivity
The efficiency of bioconjugation reactions involving PNP esters is influenced by several factors, including pH, temperature, solvent, and the nature of the nucleophile. The following tables summarize key quantitative data regarding the reactivity and stability of PNP esters.
Table 1: Comparison of Hydrolysis and Aminolysis Rates for p-Nitrophenyl Esters
| Ester Compound | Nucleophile | pH | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| p-Nitrophenyl acetate (B1210297) | Hydroxide (hydrolysis) | 10.0 | 25 | 0.13 | [4] |
| p-Nitrophenyl acetate | n-Butylamine (aminolysis) | 10.0 | 25 | 1.1 | [5] |
| p-Nitrophenyl acetate | Glycine (aminolysis) | 8.5 | 25 | 0.045 | [6] |
| p-Nitrophenyl butyrate | Hydroxide (hydrolysis) | 9.0 | 30 | 0.08 | [7] |
| Z-Lys-pnp | Trypsin (enzymatic hydrolysis) | 8.0 | 25 | kcat/Km = 1.4 x 10⁵ | [8][9] |
Table 2: Relative Stability and Acylation Activity of Activated Esters
| Activated Ester | Stability in DMSO (t½) | Acylation Yield with Benzylamine (9.2 mM) | Reference |
| p-Nitrophenyl (PNP) ester | > 9 hours | 93-100% | [3] |
| 2,3,5,6-Tetrafluorophenyl (TFP) ester | < 1 hour | 73% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving p-nitrophenyl esters in bioconjugation.
General Protocol for Protein Labeling with a Homobifunctional PNP Ester Crosslinker (e.g., di-p-Nitrophenyl adipate)
This protocol describes the conjugation of an amine-containing biomolecule (e.g., a protein) using a homobifunctional PNP ester crosslinker.
Materials:
-
Protein solution (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5)
-
di-p-Nitrophenyl adipate (B1204190) (DNPA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution: Dissolve the di-p-nitrophenyl adipate in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Reaction Setup: While gently stirring, add a 10- to 50-fold molar excess of the DNPA stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction progress can be monitored by measuring the absorbance of the released p-nitrophenol at 400 nm.
-
Quenching: Add a quenching reagent, such as Tris-HCl, to a final concentration of 20-50 mM to react with any excess PNP ester and terminate the reaction. Incubate for an additional 30-60 minutes.
-
Purification: Remove the excess crosslinker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.
-
Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and MALDI-TOF mass spectrometry to determine the degree of labeling.
Synthesis of a p-Nitrophenyl (PNP)-Activated Linker for Antibody-Drug Conjugates (ADCs)
This protocol outlines the synthesis of a cleavable linker with a PNP ester terminus for subsequent conjugation to a cytotoxic drug.
Materials:
-
Fmoc-Val-Cit-PAB-OH (a common cleavable linker precursor)
-
p-Nitrophenol
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve Fmoc-Val-Cit-PAB-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous DCM.
-
Coupling Reaction: Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) to the solution and stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Fmoc-Val-Cit-PAB-PNP linker.
-
Characterization: Confirm the structure and purity of the synthesized linker using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and signaling pathways involving p-nitrophenyl esters.
General Workflow for Protein Bioconjugation using a PNP Ester
Caption: General workflow for protein modification using a PNP ester crosslinker.
Synthesis and Application of a PNP-Activated Linker in Antibody-Drug Conjugate (ADC) Formation
Caption: Workflow for ADC synthesis using a PNP-activated linker.
High-Throughput Screening (HTS) of Enzyme Inhibitors using a PNP Ester Substrate
Caption: HTS workflow for enzyme inhibitor screening using a PNP ester substrate.
Conclusion
p-Nitrophenyl esters remain a cornerstone of bioconjugation chemistry, offering a reliable and versatile method for the modification of biomolecules. Their favorable stability and predictable reactivity provide researchers and drug developers with a powerful tool for creating novel bioconjugates with a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics. The protocols and data presented in this guide offer a solid foundation for the successful implementation of PNP ester chemistry in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the Fmoc Protecting Group in Modern Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1] Its widespread adoption is due to its unique chemical properties, particularly its base-lability, which allows for a highly efficient and orthogonal approach to peptide chain assembly under mild conditions.[2][3]
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4] This solid-phase methodology simplifies the entire process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing, thus avoiding complex purification steps after each coupling.[4][5]
The synthesis cycle is defined by two key repeating steps:
-
Deprotection: The removal of the temporary Fmoc group from the Nα-amino group of the resin-bound amino acid.
-
Coupling: The formation of a peptide bond between the newly freed amino group and the carboxyl group of the next incoming Fmoc-protected amino acid.
This cycle is repeated until the desired peptide sequence is fully assembled.[6]
The Chemical Nature and Mechanism of the Fmoc Group
The effectiveness of the Fmoc group is rooted in its chemical structure. It is attached to the α-amino group of an amino acid, forming a carbamate (B1207046) linkage.[7] This protection prevents unwanted reactions at the amino terminus during the activation and coupling of the carboxyl group.[3]
Protection: The Fmoc group is typically introduced by reacting an amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[7][8]
Deprotection: The key feature of the Fmoc group is its lability to bases.[8] Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] The mechanism proceeds via a β-elimination (E1cB) pathway:
-
The base abstracts the acidic proton on the 9-position of the fluorene (B118485) ring system.[10][11]
-
This leads to the elimination of the carbamate, releasing the free amine of the peptide, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[12]
-
The excess secondary amine (piperidine) in the reaction mixture then acts as a scavenger, reacting with the DBF to form a stable, inert adduct, which prevents it from undergoing side reactions with the newly deprotected peptide chain.[2][10]
The Orthogonality Advantage
A primary advantage of the Fmoc strategy is its orthogonality with common side-chain protecting groups.[3][13] In Fmoc-SPPS, the Nα-amino group is protected by the base-labile Fmoc group, while the reactive side chains of amino acids (like lysine, aspartic acid, etc.) are protected by acid-labile groups (e.g., tert-butyloxycarbonyl (Boc), tert-butyl (tBu), or trityl (Trt)).[3][]
This orthogonality is critical because it allows for the selective removal of the Fmoc group at each cycle with a mild base, leaving the acid-labile side-chain protecting groups completely intact.[2][3] These side-chain protectors are only removed at the very end of the synthesis during the final cleavage of the peptide from the resin, which is accomplished using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[4][9] This selective deprotection strategy prevents unwanted side reactions and ensures the integrity of the growing peptide chain.[]
Key Advantages of the Fmoc Strategy:
-
Mild Deprotection Conditions: The use of weak bases like piperidine avoids the repetitive use of strong acids required in older strategies (like the Boc/Bzl approach), which could degrade sensitive peptide sequences or the resin support.[3][16] This makes Fmoc chemistry particularly suitable for the synthesis of peptides with post-translational modifications like phosphorylation and glycosylation.[16]
-
High Yield and Purity: The efficiency of the coupling and deprotection steps in Fmoc-SPPS typically results in high coupling yields, often exceeding 99%, which is crucial for the successful synthesis of long peptides.[]
-
Automation and Monitoring: The Fmoc group's strong UV absorbance (around 266-301 nm) allows for real-time, non-invasive spectrophotometric monitoring of the deprotection step.[2][3] The amount of DBF-piperidine adduct released can be quantified to ensure the deprotection reaction has gone to completion, a feature that is highly amenable to automated peptide synthesizers.[1][5]
-
Versatility: The mild conditions are compatible with a wide range of amino acid derivatives and resin linkers, offering greater flexibility in peptide design.[4]
Data Presentation
Table 1: Common Reagents and Conditions in Fmoc-SPPS
| Parameter | Reagent/Condition | Purpose | Typical Concentration/Time | Citation(s) |
| Fmoc Deprotection | Piperidine in DMF or NMP | Removal of Nα-Fmoc group | 20% (v/v) | [8][9] |
| Deprotection Time | Duration of base treatment | 5-20 minutes (often split into 2 steps) | [9][17] | |
| Amino Acid Coupling | Coupling Reagents (e.g., HBTU, HATU, HCTU, DIC) | Activation of the carboxylic acid group | 1.5 - 5 equivalents | [17][18] |
| Base (e.g., DIPEA, NMM) | Neutralization and catalysis | 2 - 5 equivalents | [18][19] | |
| Coupling Time | Duration of amide bond formation | 30 minutes - 4 hours | [17][18] | |
| Final Cleavage | Cleavage Cocktail | Cleavage from resin & removal of side-chain protecting groups | 2-3 hours | [9] |
| Trifluoroacetic Acid (TFA) | Strong acid for cleavage | ~95% (v/v) | [9] | |
| Scavengers (e.g., TIS, Water, EDT) | To quench reactive cationic species | ~2.5-5% (v/v) | [9][12] | |
| Monitoring | UV Spectrophotometry | Real-time monitoring of Fmoc deprotection | ~301 nm (DBF-piperidine adduct) | [3] |
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition (deprotection and coupling) on a solid-phase resin.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-protected amino acid
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Peptide synthesis vessel with frit and nitrogen bubbling capabilities
Methodology:
Step 1: Resin Swelling (Preparation)
-
Place the peptide-resin (e.g., 0.1 mmol scale) into the synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation or nitrogen bubbling.[20]
-
Drain the solvent.
Step 2: Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the swelled resin.
-
Agitate the mixture with nitrogen bubbling for an initial 5-7 minutes.[20]
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for another 15-20 minutes to ensure complete removal of the Fmoc group.[17]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.[17]
Step 3: Amino Acid Coupling
-
In a separate vial, pre-activate the next amino acid. Dissolve the Fmoc-amino acid (e.g., 3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[17]
-
Add the activation base (DIPEA, e.g., 3-5 equivalents) to the amino acid solution and allow it to react for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.
-
Agitate the mixture with nitrogen bubbling for 1-3 hours at room temperature.[17] The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).[21]
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection cycle.
Step 4: Final Cleavage and Deprotection
-
After the final amino acid is coupled and deprotected, the peptide-resin is washed and dried.
-
A cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)) is added to the resin.[9]
-
The mixture is gently agitated for 2-3 hours at room temperature.[9]
-
The resin is filtered off, and the filtrate containing the crude peptide is collected.
-
The crude peptide is typically precipitated with cold diethyl ether, centrifuged, and lyophilized before purification by HPLC.[18]
Mandatory Visualizations
Caption: A diagram illustrating the iterative workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: The chemical mechanism of Fmoc group removal using piperidine, proceeding through a β-elimination pathway.
Caption: Logical relationship demonstrating the orthogonality of base-labile Fmoc and acid-labile side-chain protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. chempep.com [chempep.com]
- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. bachem.com [bachem.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
An In-depth Technical Guide to the Enzymatic Cleavage of Peptide-Based ADC Linkers by Cathepsins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role cathepsins play in the activation of antibody-drug conjugates (ADCs) through the cleavage of peptide-based linkers. It covers the underlying mechanisms, key molecular components, and detailed experimental protocols for the evaluation of ADC efficacy and stability.
Introduction to Cathepsin-Mediated ADC Activation
Antibody-drug conjugates are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[1][2][3] A key component of many successful ADCs is a cleavable linker that is stable in systemic circulation but is efficiently processed upon internalization into the target cancer cell.[][5][6] Among the various types of cleavable linkers, those containing peptide sequences susceptible to cleavage by lysosomal proteases, particularly cathepsins, are widely employed.[7][8]
Cathepsin B, a cysteine protease, is frequently overexpressed in various tumor types and is highly active within the acidic environment of the lysosome (pH 4.5-5.0).[5][][10][11] This makes it an ideal enzyme for the targeted release of cytotoxic payloads from ADCs within cancer cells.[][10]
Mechanism of Action: From Internalization to Payload Release
The journey of a peptide-linker-based ADC from the bloodstream to the release of its cytotoxic payload within a cancer cell is a multi-step process. This process begins with the binding of the ADC's antibody component to a specific antigen on the surface of a cancer cell.[12]
Following antigen binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2][12][13] The internalized ADC is then trafficked through the endosomal-lysosomal pathway.[11][13][14] As the endosome matures into a lysosome, the internal pH decreases, and the ADC is exposed to a host of hydrolytic enzymes, including cathepsins.[5][11]
Within the lysosome, cathepsin B recognizes and cleaves a specific dipeptide sequence within the ADC's linker.[][10][13] This cleavage event initiates the release of the cytotoxic payload. Often, this process is facilitated by a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which rapidly decomposes upon cleavage of the peptide, ensuring the efficient liberation of the active drug.[] The released payload can then diffuse out of the lysosome and exert its cytotoxic effect, leading to apoptosis of the cancer cell.[12]
Peptide Linker Chemistry and Design
The design of the peptide linker is crucial for the overall efficacy and safety of an ADC. An ideal linker should be highly stable in the bloodstream to prevent premature drug release and off-target toxicity, yet be rapidly cleaved by cathepsins within the lysosome of the target cell.[6]
Common Dipeptide Sequences
The most commonly used cathepsin B-cleavable dipeptide sequence is valine-citrulline (Val-Cit or VC).[7][] This linker demonstrates excellent plasma stability and is efficiently cleaved by cathepsin B.[][7] Another frequently used sequence is valine-alanine (Val-Ala).[7][] While the Val-Ala linker is cleaved at a slower rate than Val-Cit, it offers the advantage of lower hydrophobicity, which can reduce the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[15] Other dipeptide sequences, such as phenylalanine-lysine (Phe-Lys), have also been explored.[][13]
The Role of the Self-Immolative Spacer
To ensure the complete and rapid release of the payload following enzymatic cleavage, a self-immolative spacer is often incorporated into the linker design.[] The p-aminobenzyl carbamate (PABC) spacer is a widely used example.[] Upon cleavage of the peptide bond by cathepsin B, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which results in the release of the free drug.[]
Quantitative Analysis of Linker Cleavage
The rate of linker cleavage by cathepsin B is a critical parameter that influences the potency of an ADC. This can be quantified using in vitro enzymatic assays. The following table summarizes representative data on the relative cleavage rates of different dipeptide linkers by cathepsin B.
| Dipeptide Linker | Relative Cleavage Rate (%) | Reference |
| Val-Cit | 100 | [15] |
| Val-Ala | 50 | [15] |
| Phe-Lys | Variable | [7] |
| Val-Gln | High | |
| Leu-Gln | High |
Note: Relative cleavage rates can vary depending on the specific experimental conditions and the nature of the attached payload.
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay
This protocol describes a fluorometric assay to determine the susceptibility of a peptide linker to cleavage by cathepsin B. The assay utilizes a substrate consisting of the peptide linker conjugated to a fluorophore and a quencher. Upon cleavage, the fluorophore is released, resulting in an increase in fluorescence that is proportional to the enzymatic activity.[10]
Materials:
-
Cathepsin B Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Peptide linker-fluorophore conjugate (e.g., Val-Cit-PABC-AMC)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/460 nm for AMC)
Procedure:
-
Enzyme Activation: Prepare a working solution of Cathepsin B in pre-warmed (37°C) Assay Buffer. The final enzyme concentration should be optimized for the specific substrate.
-
Substrate Preparation: Prepare a stock solution of the peptide linker-fluorophore conjugate in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentration.
-
Assay Setup:
-
Add 50 µL of the diluted peptide linker solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the activated Cathepsin B solution to each well.
-
Include appropriate controls:
-
No-enzyme control: 50 µL of Assay Buffer instead of the enzyme solution.
-
No-substrate control: 50 µL of Assay Buffer instead of the substrate solution.
-
-
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Plot the fluorescence intensity versus time to determine the initial reaction velocity (V₀).
-
The cleavage rate can be calculated from a standard curve of the free fluorophore.
-
ADC Plasma Stability Assay
This assay is crucial for evaluating the stability of the ADC linker in the bloodstream, which is a key predictor of potential off-target toxicity.[6][17]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration in plasma (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
-
Sample Preparation:
-
To precipitate the plasma proteins, add 3 volumes of cold protein precipitation solution to each aliquot.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant, which contains the released payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload versus time to determine the rate of linker cleavage in plasma.
-
The stability of the ADC is often reported as the percentage of intact ADC remaining over time.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the ADC on cancer cells and is a primary method for evaluating its in vitro efficacy.[18][19][20] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the ADC dilutions.
-
Include untreated control wells (medium only).
-
-
Incubation: Incubate the plate for a period that allows for the cytotoxic effect of the payload to manifest (e.g., 72-96 hours).[18]
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in the dark.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of cell viability versus the ADC concentration (log scale) and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
-
Conclusion
The enzymatic cleavage of peptide-based linkers by cathepsins is a cornerstone of modern ADC design. A thorough understanding of the underlying mechanisms, coupled with robust in vitro assays to quantify linker cleavage, stability, and cytotoxicity, is essential for the successful development of safe and effective antibody-drug conjugates. The protocols and data presented in this guide provide a framework for researchers and drug developers to design and evaluate novel ADCs with optimized therapeutic potential.
References
- 1. Antibody Drug Conjugate - Cellomatics Biosciences [cellomaticsbio.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. researchgate.net [researchgate.net]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. preprints.org [preprints.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 16. news-medical.net [news-medical.net]
- 17. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular weight of Fmoc-Asn-Pro-Val-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties, synthesis, and mechanism of action of Fmoc-Asn-Pro-Val-PABC-PNP, a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs).
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 2893871-64-0 | [1][2][3] |
| Molecular Weight | 820.84 g/mol | [1][2] |
| Molecular Formula | C₄₃H₄₄N₆O₁₁ | [1][2] |
Signaling Pathway and Mechanism of Action
This compound is a key component of ADCs, facilitating the targeted delivery of cytotoxic payloads to cancer cells. The Asn-Pro-Val (NPV) tripeptide sequence within the linker is designed to be selectively cleaved by human neutrophil elastase (HNE), an enzyme that is often overexpressed in the tumor microenvironment[4]. This enzymatic cleavage initiates the release of the conjugated drug. The mechanism can occur via two primary pathways: extracellular release in the tumor microenvironment and intracellular release following internalization of the ADC.
Extracellular Drug Release Pathway
Caption: Extracellular drug release pathway of an NPV-linked ADC mediated by Human Neutrophil Elastase in the tumor microenvironment.
Intracellular Drug Release Pathway
While the NPV linker is primarily designed for HNE cleavage, intracellular proteases within cancer cells, such as Cathepsin B, can also cleave certain peptide linkers following ADC internalization. This represents a dual-release mechanism.
Caption: Intracellular drug release pathway of an ADC following endocytosis and lysosomal trafficking.
Experimental Protocols
The synthesis of the complete ADC involves a multi-step process, including solid-phase peptide synthesis (SPPS) of the linker-payload conjugate, followed by conjugation to the monoclonal antibody.
Synthesis of this compound
A generalized protocol for the solid-phase synthesis of a peptide linker like this compound is as follows:
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (B109758) (DCM).
-
First Amino Acid Loading: Load the first Fmoc-protected amino acid (Fmoc-Val-OH) onto the resin in the presence of a base such as diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Peptide Coupling: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Pro-OH and Fmoc-Asn(Trt)-OH) using a coupling agent like HBTU/HOBt in the presence of DIPEA.
-
PABC-PNP Moiety Coupling: Couple the p-aminobenzyl alcohol (PABC) spacer, which is activated with p-nitrophenyl (PNP) carbonate, to the N-terminus of the peptide chain.
-
Cleavage from Resin: Cleave the fully assembled linker from the resin using a mild acidic solution (e.g., 1% trifluoroacetic acid in DCM).
-
Purification: Purify the crude this compound linker by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow: ADC Synthesis
Caption: General experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Conjugation of Linker-Payload to Antibody
-
Linker-Payload Preparation: Dissolve the purified Fmoc-Asn-Pro-Val-PABC-Payload in a suitable organic solvent like DMSO.
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.
-
Conjugation Reaction: Add the linker-payload solution to the reduced antibody in a controlled buffer system. The maleimide (B117702) group on the linker (if present, or another reactive group) will react with the free thiols on the antibody.
-
Purification of ADC: Remove unreacted linker-payload and other impurities from the ADC solution using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the final ADC product to determine parameters such as the drug-to-antibody ratio (DAR), purity, and aggregation.
References
A Technical Guide to the Principles of Designing Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2][3] The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that profoundly influences the ADC's stability, efficacy, and overall therapeutic index.[4][5][6] Cleavable linkers are designed to be stable in systemic circulation and then undergo specific cleavage to release the payload in the tumor microenvironment or within the target cancer cell.[7][8][9] This guide provides an in-depth exploration of the core principles governing the design of cleavable linkers for ADCs, with a focus on quantitative data, experimental protocols, and the visualization of key concepts.
The ideal cleavable linker possesses several key attributes:
-
High stability in systemic circulation: To prevent premature drug release that could lead to off-target toxicity.[4][][]
-
Efficient and specific cleavage at the target site: Ensuring the timely and localized release of the cytotoxic payload.[][12]
-
Favorable physicochemical properties: Including high water solubility to prevent aggregation.[1][9]
-
Compatibility with the antibody and payload: Without compromising their respective functions.[]
This guide will delve into the major classes of cleavable linkers, their mechanisms of action, and the critical design considerations for optimizing their performance.
Types of Cleavable Linkers and Their Cleavage Mechanisms
Cleavable linkers are broadly categorized based on their mechanism of cleavage: chemically-labile and enzyme-cleavable linkers.[13][14]
Chemically-Labile Linkers
These linkers are designed to be cleaved in response to specific chemical conditions present in the tumor microenvironment or within intracellular compartments.[14][]
Acid-labile linkers exploit the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.3-7.5).[16][17] This pH differential triggers the hydrolysis of the linker and subsequent release of the payload.[16]
-
Hydrazones: This was one of the first acid-cleavable linkages used in ADCs, notably in the first FDA-approved ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®).[][17] Hydrazone linkers are relatively easy to synthesize but can suffer from instability in circulation, leading to premature drug release.[][]
-
cis-Aconityl and Carbonate-based Linkers: These linkers also undergo acid-catalyzed hydrolysis to release the payload.[13][19] While effective, they may also exhibit limited stability in plasma.[13][]
The stability of acid-labile linkers is a critical design consideration, as even slow hydrolysis in circulation can lead to significant off-target toxicity.[]
Disulfide linkers are cleaved in the reducing environment of the cell, primarily due to the high intracellular concentration of glutathione (B108866) (GSH) (1-10 mM) compared to the much lower concentration in the plasma (~5 µM).[7][] This differential provides a mechanism for selective payload release within the target cell.[20]
The rate of disulfide cleavage can be modulated by introducing steric hindrance around the disulfide bond, which can enhance plasma stability.[14][20] However, achieving the optimal balance between stability in circulation and efficient intracellular cleavage remains a key challenge.[]
Enzyme-Cleavable Linkers
Enzyme-cleavable linkers are designed to be substrates for specific enzymes that are overexpressed in the tumor microenvironment or within lysosomes of cancer cells.[21][22] This approach generally offers greater stability in plasma compared to chemically-labile linkers.[21]
These are the most common type of enzyme-cleavable linkers and are typically designed to be cleaved by lysosomal proteases, such as cathepsin B.[7][19]
-
Valine-Citrulline (Val-Cit): The dipeptide Val-Cit is a well-established and widely used cathepsin B substrate.[2][7] It is incorporated in several successful ADCs, including brentuximab vedotin (Adcetris®).[7] The Val-Cit linker is generally stable in human plasma but can show instability in rodent plasma due to the activity of carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation.[23][24]
-
Valine-Alanine (Val-Ala): This dipeptide is another cathepsin B substrate that has been used in ADCs. It has been reported to be cleaved at approximately half the rate of the Val-Cit linker.[1][25]
-
Gly-Gly-Phe-Gly (GGFG): This tetrapeptide linker is sensitive to cathepsin L and is used in the ADC trastuzumab deruxtecan (B607063) (Enhertu®). It demonstrates good stability in the bloodstream.
-
Other Peptide Sequences: Researchers are continuously exploring other peptide sequences to improve cleavage efficiency and specificity. For example, the Phe-Lys dipeptide has been shown to be cleaved approximately 30-fold faster than Val-Cit by cathepsin B.[25] Asp-Glu-Val-Asp (DEVD) has been developed as a caspase-3 cleavable linker to enhance the bystander effect.[26]
Many peptide linkers are used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), to ensure the efficient release of the unmodified payload following enzymatic cleavage.[13][22]
These linkers incorporate a hydrophilic sugar moiety that is cleaved by β-glucuronidase, an enzyme found in lysosomes and also present in necrotic areas of some tumors.[1][22] β-glucuronide linkers have shown good stability and can lead to ADCs with minimal aggregation and high efficacy in vivo.[22]
The Bystander Effect
A key advantage of many cleavable linkers is their ability to mediate the "bystander effect."[7][27] This occurs when the released payload is cell-permeable and can diffuse out of the target antigen-positive cell to kill neighboring antigen-negative tumor cells.[27][][29] This is particularly important in treating heterogeneous tumors where not all cancer cells express the target antigen.[26][] The ability to induce a bystander effect is dependent on the properties of the released payload, which must be able to cross cell membranes.[]
Quantitative Data on Linker Performance
The selection of an appropriate linker is a data-driven process. The following tables summarize key quantitative parameters for different cleavable linkers.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Sub-type | Payload | Plasma Half-life (t₁/₂) | Reference(s) |
| Acid-Cleavable | Hydrazone | Doxorubicin | ~2-3 days | [30] |
| Carbonate | SN-38 | ~1 day | [30] | |
| Silyl Ether | MMAE | > 7 days | [30] | |
| Enzyme-Cleavable | Val-Cit | MMAE | Generally stable in human plasma, but can be unstable in rodent plasma | [23][30] |
Table 2: Enzymatic Cleavage Rates of Peptide Linkers
| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Val-Cit | Cathepsin B | - | - | - | [25] |
| Val-Ala | Cathepsin B | - | - | Cleaved at ~half the rate of Val-Cit | [1][25] |
| Phe-Lys | Cathepsin B | - | - | Cleaved ~30-fold faster than Val-Cit | [25] |
| Ac-PLG-Mpa-AR-NH₂ | MMP-2 | - | - | 1,600 | [25] |
| Ac-PLG-Mpa-AR-NH₂ | MMP-9 | - | - | 1,400 | [25] |
| Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ | MMP-3 | - | - | 218,000 | [25] |
| Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format. |
Experimental Protocols for Evaluating Linker Stability
Rigorous experimental evaluation is essential to characterize the stability and cleavage properties of a linker.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species (e.g., human, mouse, rat).[4]
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[4][30]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[4][30]
-
Sample Processing: Immediately freeze the collected aliquots at -80°C to halt any further degradation.[30]
-
Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[4]
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[4]
In Vitro Lysosomal Stability/Cleavage Assay
Objective: To assess the rate and extent of linker cleavage in a simulated lysosomal environment.
Methodology:
-
Preparation: Prepare a lysosomal fraction from a relevant cell line or use commercially available lysosomal extracts.
-
Incubation: Incubate the ADC with the lysosomal fraction at 37°C and a pH of ~4.5-5.0.
-
Time Points: Collect samples at various time points.
-
Analysis: Analyze the samples by LC-MS to quantify the released payload.
In Vivo Pharmacokinetic and Stability Study
Objective: To evaluate the in vivo stability and pharmacokinetic profile of the ADC in an appropriate animal model.[30]
Methodology:
-
Administration: Administer a single intravenous dose of the ADC to the animal model (e.g., mice or rats).[4]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[4]
-
Plasma Isolation: Process the blood samples to isolate plasma.[30]
-
Analysis: Analyze the plasma samples using ELISA and/or LC-MS to determine the concentrations of total antibody, intact ADC, and free payload.[30]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for each analyte to assess in vivo stability.[30]
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. research.monash.edu [research.monash.edu]
- 6. purepeg.com [purepeg.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 12. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 13. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 14. Chemically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 16. books.rsc.org [books.rsc.org]
- 17. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 19. iphasebiosci.com [iphasebiosci.com]
- 20. njbio.com [njbio.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
The Intracellular Journey: A Technical Guide to Payload Release from PABC Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics is critically dependent on the precise and efficient release of their cytotoxic payload within cancer cells. The p-aminobenzyloxycarbonyl (PABC) linker system has emerged as a cornerstone in ADC design, offering a robust mechanism for controlled drug liberation. This in-depth technical guide elucidates the core intracellular release mechanisms of payloads from PABC linkers, providing a comprehensive overview of the underlying chemistry, enzymatic processes, and cellular trafficking pathways. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the key processes to empower researchers in the optimization of next-generation ADCs.
The PABC Linker: A Self-Immolative System for Controlled Drug Release
The PABC linker is a self-immolative spacer, meaning that once an initial cleavage event occurs, it undergoes a spontaneous cascade of electronic rearrangements that culminates in the release of the attached payload in its active form.[1][2] This mechanism is crucial for ensuring that the highly potent cytotoxic drug is liberated only after the ADC has been internalized by the target cancer cell, thereby minimizing off-target toxicity.[3][4]
Typically, the PABC linker is employed in conjunction with an enzymatically cleavable trigger, most commonly a dipeptide sequence such as valine-citrulline (Val-Cit).[5][] This dipeptide is specifically designed to be recognized and cleaved by proteases that are highly active within the lysosomal compartment of cells, such as cathepsin B.[][7] The stability of this linker in systemic circulation is a key factor in the therapeutic window of an ADC.[3][8] While generally stable in human plasma, some studies have shown that valine-citrulline-PABC linkers can be susceptible to premature cleavage by carboxylesterases in rodent plasma, a critical consideration for preclinical modeling.[3][8][9]
The release mechanism is a two-step process:
-
Enzymatic Cleavage: Following internalization of the ADC into the target cell and trafficking to the lysosome, cathepsin B or other lysosomal proteases cleave the amide bond between the citrulline and the p-aminobenzyl group of the PABC linker.[5][10]
-
Self-Immolation: This initial cleavage event is the trigger for the self-immolative cascade. The newly exposed amino group of the PABC moiety initiates a 1,6-elimination reaction. This electronic cascade proceeds through an unstable intermediate, leading to the release of the payload, carbon dioxide, and aza-quinone methide.[1][11]
Intracellular Trafficking and Lysosomal Delivery of ADCs
The journey of an ADC from the bloodstream to the lysosome of a cancer cell is a multi-step process involving several cellular pathways. Understanding this trafficking is essential for optimizing ADC design to ensure efficient payload delivery.
The process begins with the binding of the ADC's monoclonal antibody to its target antigen on the surface of the cancer cell.[12] This is followed by internalization, primarily through receptor-mediated endocytosis, which can occur via clathrin-coated pits, caveolae, or macropinocytosis.[12][13] Once inside the cell, the ADC is enclosed within an endosome. The endosome then matures and fuses with a lysosome, a cellular organelle containing a host of hydrolytic enzymes and characterized by a low pH environment.[14][15] It is within this harsh lysosomal environment that the enzymatic cleavage of the PABC linker is designed to occur, initiating the payload release.[14][16]
Quantitative Analysis of PABC Linker Performance
The stability and cleavage kinetics of PABC linkers are critical parameters that are extensively evaluated during ADC development. The following table summarizes key quantitative data from various studies.
| Parameter | Linker System | Condition | Value | Reference(s) |
| Plasma Stability | Val-Cit-PABC | Human Plasma | High Stability | [17] |
| Val-Cit-PABC | Mouse Plasma | Susceptible to Carboxylesterase 1C cleavage | [3][8] | |
| Glu-Val-Cit-PABC | Mouse Plasma | Improved stability compared to Val-Cit-PABC | [10][18] | |
| Enzymatic Cleavage | Z-Val-Cit-PABC-Doxorubicin | Cathepsin B | Slower cleavage | [4] |
| Z-Phe-Lys-PABC-Doxorubicin | Cathepsin B | 30-fold faster cleavage than Val-Cit | [4] | |
| Val-Cit-PABC | Lysosomal Lysates | Efficient Cleavage | [17] | |
| Payload Release | Dipeptide-PABC-Payload | Lysosomal enzymes | Rapid and quantitative release | [4] |
Experimental Protocols for Assessing PABC Linker Function
The following are key experimental protocols used to characterize the stability and cleavage of PABC linkers and the subsequent release of the payload.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the potential for premature payload release in plasma.
Methodology:
-
Incubate the ADC in plasma (human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, collect aliquots and stop the reaction by adding an appropriate quenching solution (e.g., acetonitrile).
-
Analyze the samples using techniques such as ELISA, liquid chromatography-mass spectrometry (LC-MS), or hydrophobic interaction chromatography (HIC) to quantify the amount of intact ADC and released payload.[19][20]
Lysosomal Enzyme Cleavage Assay
Objective: To determine the rate and extent of enzymatic cleavage of the linker by lysosomal proteases.
Methodology:
-
Prepare a reaction mixture containing the ADC, purified cathepsin B (or a lysosomal lysate), and a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).[21][22]
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots and stop the enzymatic reaction (e.g., by adding a protease inhibitor cocktail or by changing the pH).
-
Analyze the samples by LC-MS or HPLC to quantify the cleavage products and the remaining intact ADC.[23][24]
Cellular Payload Release Assay
Objective: To measure the release of the payload from the ADC within target cancer cells.
Methodology:
-
Culture target cancer cells that express the antigen recognized by the ADC.
-
Treat the cells with the ADC at a specific concentration and for various incubation times.
-
Harvest the cells and the culture medium separately.
-
Lyse the cells to release the intracellular contents.
-
Extract the payload from both the cell lysate and the medium.
-
Quantify the amount of released payload using a sensitive analytical method such as LC-MS/MS.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and mechanisms described in this guide.
Figure 1: Intracellular trafficking and payload release pathway of an ADC with a Val-Cit-PABC linker.
Figure 2: The self-immolation mechanism of the PABC linker following enzymatic cleavage.
Figure 3: A generalized experimental workflow for the characterization of PABC-linked ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. communities.springernature.com [communities.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 21. researchgate.net [researchgate.net]
- 22. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Fmoc-Asn-Pro-Val-PABC-PNP: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of the Fmoc-Asn-Pro-Val-PABC-PNP linker, a critical component in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic strategies. This document outlines key physicochemical properties, detailed experimental protocols for characterization, and a discussion of the factors influencing its performance.
Core Characteristics
This compound is a complex molecule comprising a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tripeptide sequence (Asn-Pro-Val), a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and a para-nitrophenyl (B135317) (PNP) activating group. This structure is designed for controlled drug conjugation and subsequent release under specific physiological conditions.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, conjugation to antibodies or other targeting moieties, and purification. Based on available data and general principles of peptide chemistry, the following provides a summary of its solubility.
Table 1: Solubility of this compound
| Solvent | Concentration | Observations | Citation |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (121.83 mM) | Requires sonication for complete dissolution. Hygroscopic DMSO can negatively impact solubility; use of a fresh, unopened solvent is recommended. | [1][2] |
| Dimethylformamide (DMF) | Soluble | A common solvent for peptide synthesis, generally suitable for dissolving Fmoc-protected peptides. | [3] |
| Dichloromethane (DCM) | Soluble | Often used in peptide synthesis and linker chemistry. | [3] |
| Water | Sparingly Soluble | The hydrophobic Fmoc group and PABC moiety limit aqueous solubility. | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Poorly Soluble | Similar to water, limited solubility is expected. |
Stability Characteristics
The stability of the this compound linker is paramount to ensure the integrity of the ADC during storage, formulation, and systemic circulation, with payload release ideally occurring only at the target site.
Table 2: Stability Profile of this compound
| Condition | Observation | Potential Degradation Pathway | Citation |
| Storage (Solid) | Stable at -20°C, sealed from moisture. | Minimal degradation expected under these conditions. | [1] |
| Storage (In Solvent) | In DMSO: 6 months at -80°C, 1 month at -20°C (sealed, away from moisture). | Susceptible to degradation over extended periods in solution, even when frozen. | [1][2] |
| pH Stability | The PABC linker is generally stable at physiological pH (7.4) but can be susceptible to cleavage under acidic or basic conditions. The ester linkage of the PNP group is prone to hydrolysis. | Acid or base-catalyzed hydrolysis of the carbamate and ester bonds. | [5] |
| Enzymatic Stability | The Asn-Pro-Val peptide sequence is a potential substrate for certain proteases. The Val-Cit-PABC linker, a structural analogue, is known to be cleaved by cathepsin B. The Asn-Pro bond can be targeted by post-proline cleaving enzymes. | Enzymatic hydrolysis of the peptide bonds, initiating the self-immolation of the PABC spacer and payload release. | [2][6] |
Experimental Protocols
The following sections provide detailed methodologies for the characterization of the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a systematic approach to determine the solubility of the linker in various solvents.
Materials:
-
This compound
-
Solvents: DMSO, DMF, DCM, Acetonitrile (ACN), Water, PBS (pH 7.4)
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
-
Microcentrifuge
Procedure:
-
Accurately weigh 1 mg of this compound into a microcentrifuge tube.
-
Add a small, defined volume (e.g., 10 µL) of the test solvent.
-
Vortex the mixture for 30 seconds.
-
If the solid is not fully dissolved, sonicate the sample for 5-10 minutes.
-
Visually inspect for any remaining solid particles.
-
If the solid is dissolved, continue adding the solvent in small increments, vortexing and sonicating after each addition, until a target concentration is reached or precipitation is observed.
-
If the solid does not dissolve in the initial volume, incrementally add more solvent and repeat steps 3-5 until dissolution is achieved or a practical volume limit is reached.
-
Record the final concentration at which the compound is fully dissolved. For poorly soluble compounds, the result may be reported as "< 1 mg/mL".
Protocol for Stability-Indicating HPLC Method
This protocol describes the development of a High-Performance Liquid Chromatography (HPLC) method to assess the stability of the linker under various stress conditions.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
Chromatographic Conditions (starting point, may require optimization):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm
-
Column Temperature: 30°C
Procedure for Stress Testing:
-
Acid Hydrolysis: Dissolve the linker in a solution of 0.1 M HCl and incubate at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the linker in a solution of 0.1 M NaOH and incubate at room temperature. Withdraw aliquots at various time points, neutralize with HCl, and analyze by HPLC.
-
Oxidative Degradation: Dissolve the linker in a solution of 3% H₂O₂ and incubate at room temperature. Withdraw aliquots at various time points and analyze by HPLC.
-
Thermal Degradation: Store the solid linker at an elevated temperature (e.g., 60°C) and in solution (e.g., in DMSO) at various temperatures. Analyze samples at different time points.
-
Photostability: Expose a solution of the linker to UV light and analyze at different time points.
The percentage of the remaining intact linker and the formation of degradation products are monitored over time to determine the stability profile.
Visualizations
Experimental Workflow for Stability Analysis
Caption: Workflow for assessing the stability of this compound.
Proposed ADC Activation and Payload Release Pathway
References
- 1. biocat.com [biocat.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. commercialization.wsu.edu [commercialization.wsu.edu]
- 6. jpt.com [jpt.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fmoc-Asn-Pro-Val-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asn-Pro-Val-PABC-PNP is a valuable linker-payload intermediate used in the development of Antibody-Drug Conjugates (ADCs). This construct incorporates a tripeptide sequence, Asn-Pro-Val, which can serve as a substrate for specific proteases found in the tumor microenvironment, such as neutrophil elastase.[1][2][3][4] The p-aminobenzyl carbamate (B1207046) (PABC) portion acts as a self-immolative spacer, ensuring the efficient and traceless release of a conjugated payload upon peptide cleavage. The p-nitrophenyl (PNP) carbonate is an activated group that facilitates the conjugation of the linker to a payload molecule containing a primary or secondary amine.
These application notes provide a detailed protocol for the synthesis of this compound, from solid-phase peptide synthesis to the final linker activation.
Data Presentation
The following tables summarize the key reagents, conditions, and expected outcomes for the synthesis of this compound.
Table 1: Solid-Phase Peptide Synthesis of Fmoc-Asn(Trt)-Pro-Val-OH
| Parameter | Value/Condition |
| Resin | 2-Chlorotrityl chloride (2-CTC) resin |
| Resin Loading | 0.4 - 0.8 mmol/g |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents |
| Coupling Reagent | HBTU/DIPEA or HATU/DIPEA |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF |
| Cleavage from Resin | 1-5% TFA in DCM |
| Typical Yield (Crude Peptide) | 70 - 90% |
| Typical Purity (Crude Peptide) | >80% |
Table 2: Solution-Phase Synthesis and Activation
| Reaction Step | Key Reagents | Solvent | Typical Reaction Time | Typical Yield |
| PABC Coupling | Fmoc-Asn(Trt)-Pro-Val-OH, p-aminobenzyl alcohol, HATU, DIPEA | DMF | 1.5 - 2 hours | 60 - 80% |
| PNP Activation | Fmoc-Asn(Trt)-Pro-Val-PABC-OH, p-nitrophenyl chloroformate, Pyridine (B92270) | Dichloromethane (B109758) (DCM) | 2 - 4 hours | 70 - 85% |
| Trityl Deprotection | 95% TFA, TIS, H₂O | N/A | 1 - 2 hours | >95% |
Experimental Protocols
Part 1: Solid-Phase Synthesis of Fmoc-Asn(Trt)-Pro-Val-OH
This protocol describes the manual synthesis of the tripeptide on a 0.1 mmol scale.
1. Resin Preparation and First Amino Acid Loading: a. Swell 2-chlorotrityl chloride resin (0.1 mmol) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel. b. Drain the DCM. c. Dissolve Fmoc-Val-OH (0.3 mmol, 3 eq.) and N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) in anhydrous DCM. d. Add the amino acid solution to the resin and shake for 2-4 hours. e. To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes. f. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
2. Peptide Chain Elongation: a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin with DMF (5x) and DCM (3x). b. Coupling (Proline): Dissolve Fmoc-Pro-OH (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and DIPEA (0.6 mmol, 6 eq.) in DMF. Add the solution to the resin and shake for 1-2 hours. Monitor the coupling completion with a Kaiser test. Wash the resin with DMF (3x) and DCM (3x). c. Fmoc Deprotection: Repeat step 2a. d. Coupling (Asparagine): Dissolve Fmoc-Asn(Trt)-OH (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and DIPEA (0.6 mmol, 6 eq.) in DMF. Add the solution to the resin and shake for 1-2 hours. Monitor the coupling completion with a Kaiser test. Wash the resin with DMF (3x) and DCM (3x). The use of the trityl (Trt) protecting group on the asparagine side chain is crucial to prevent dehydration and nitrile formation during activation.
3. Cleavage of the Peptide from the Resin: a. Wash the resin with DCM (3x) and dry under vacuum. b. Add a solution of 1% trifluoroacetic acid (TFA) in DCM to the resin and shake for 2 minutes. c. Drain the cleavage solution into a flask containing a small amount of pyridine to neutralize the TFA. d. Repeat the cleavage step 3-5 times and combine the solutions. e. Evaporate the solvent under reduced pressure to obtain the crude Fmoc-Asn(Trt)-Pro-Val-OH.
Part 2: Solution-Phase Coupling and Activation
1. Coupling of p-Aminobenzyl Alcohol (PABC-OH): a. Dissolve the crude Fmoc-Asn(Trt)-Pro-Val-OH (0.1 mmol) in DMF. b. Add p-aminobenzyl alcohol (0.12 mmol, 1.2 eq.), HATU (0.12 mmol, 1.2 eq.), and DIPEA (0.2 mmol, 2 eq.). c. Stir the reaction mixture at room temperature for 1.5-2 hours. Monitor the reaction by LC-MS. d. Upon completion, precipitate the product by adding cold diethyl ether. e. Centrifuge and wash the precipitate with diethyl ether to obtain crude Fmoc-Asn(Trt)-Pro-Val-PABC-OH.
2. Activation with p-Nitrophenyl Chloroformate (PNP): a. Dissolve the crude Fmoc-Asn(Trt)-Pro-Val-PABC-OH (0.1 mmol) in anhydrous DCM. b. Cool the solution to 0°C and add pyridine (0.3 mmol, 3 eq.). c. Add a solution of p-nitrophenyl chloroformate (0.15 mmol, 1.5 eq.) in DCM dropwise. d. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by LC-MS. e. Upon completion, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude Fmoc-Asn(Trt)-Pro-Val-PABC-PNP.
3. Trityl Deprotection: a. Treat the crude product with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% H₂O for 1-2 hours at room temperature. b. Precipitate the final product, this compound, by adding cold diethyl ether. c. Centrifuge, wash with cold diethyl ether, and dry under vacuum.
Part 3: Purification and Characterization
1. Purification: a. Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. b. Use a water/acetonitrile gradient containing 0.1% TFA. c. Lyophilize the pure fractions to obtain the final product as a white solid.
2. Characterization: a. Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).
Mandatory Visualizations
References
- 1. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin‐Targeted Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of a Peptide-PABC-PNP Linker to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. A critical component of an ADC is the linker, which connects the monoclonal antibody (mAb) to the potent drug payload. The characteristics of the linker significantly influence the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the conjugation of a drug molecule functionalized with a cleavable peptide linker, Fmoc-Asn-Pro-Val-PABC-PNP, to a monoclonal antibody.
The this compound linker system incorporates several key features. The peptide sequence (Asn-Pro-Val) is designed to be susceptible to cleavage by specific intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] Upon enzymatic cleavage of the peptide, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a self-immolative process to release the unmodified, active drug payload inside the target cell.[1][3] The p-nitrophenyl (PNP) carbonate is an activated ester that facilitates the covalent conjugation of the linker-payload complex to amine-containing residues, primarily the ε-amino group of lysine (B10760008) residues, on the monoclonal antibody.[2][4] The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is a protecting group typically removed during the final stages of drug-linker synthesis before conjugation to the antibody. This protocol assumes the Fmoc group has been removed and the drug molecule is already attached to the PABC moiety, resulting in a "Drug-Asn-Pro-Val-PABC-PNP" complex ready for conjugation.
Experimental Protocols
This protocol is divided into three main stages:
-
Preparation of the Monoclonal Antibody: Preparing the mAb in a suitable buffer for conjugation.
-
Conjugation Reaction: Reacting the activated drug-linker complex with the mAb.
-
Purification and Characterization of the ADC: Isolating the ADC from unreacted components and characterizing the final product.
I. Preparation of the Monoclonal Antibody
Objective: To prepare the monoclonal antibody in a conjugation-compatible buffer.
Materials:
-
Monoclonal Antibody (mAb) in a storage buffer (e.g., PBS)
-
Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.5
-
Amicon Ultra Centrifugal Filter Units (or equivalent for buffer exchange)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Buffer Exchange: The mAb is exchanged into the Conjugation Buffer to remove any primary amine-containing substances (e.g., Tris) from the storage buffer. This is typically achieved by diafiltration or using centrifugal filter units.
-
Concentration Determination: After buffer exchange, determine the concentration of the mAb using a UV-Vis spectrophotometer at 280 nm (using the appropriate extinction coefficient for the specific mAb).
-
Final Concentration Adjustment: Adjust the mAb concentration to a working concentration, typically in the range of 5-10 mg/mL, using the Conjugation Buffer.
II. Conjugation Reaction
Objective: To covalently link the Drug-Asn-Pro-Val-PABC-PNP complex to the lysine residues of the mAb.
Materials:
-
Prepared Monoclonal Antibody (in Conjugation Buffer)
-
Drug-Asn-Pro-Val-PABC-PNP complex
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Incubator or temperature-controlled shaker
Procedure:
-
Prepare Drug-Linker Stock Solution: Dissolve the Drug-Asn-Pro-Val-PABC-PNP complex in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Reaction Setup: In a reaction vessel, add the prepared mAb solution.
-
Initiate Conjugation: While gently vortexing the mAb solution, add the calculated volume of the Drug-Linker stock solution. The amount to be added depends on the desired drug-to-antibody ratio (DAR). A molar excess of the drug-linker is typically used. Refer to Table 1 for recommended molar ratios. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low (typically ≤10% v/v) to maintain the integrity of the antibody.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified duration (e.g., 2-4 hours or overnight). The reaction conditions may need to be optimized for different antibodies and drug-linkers.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule containing a primary amine, such as Tris or lysine, to react with any remaining activated linker.
III. Purification and Characterization of the ADC
Objective: To remove unreacted drug-linker, aggregated protein, and residual solvent, and to characterize the purified ADC.
Materials:
-
Crude ADC reaction mixture
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) system and column, or tangential flow filtration (TFF) system.
-
Hydrophobic Interaction Chromatography (HIC) system and column (for DAR determination)
-
LC-MS system (for confirmation of conjugation and DAR)
Procedure:
-
Purification: The most common method for purifying the ADC is Size Exclusion Chromatography (SEC), which separates the larger ADC from the smaller, unreacted drug-linker molecules. The crude reaction mixture is loaded onto an SEC column equilibrated with the Purification Buffer. Fractions corresponding to the monomeric ADC are collected.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. DAR can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC-HPLC) and UV-Vis spectroscopy (by measuring absorbance at 280 nm for the protein and at a specific wavelength for the drug). Mass spectrometry (LC-MS) can also be used to determine the DAR distribution.
-
Purity and Aggregation: Analytical SEC is used to assess the purity of the ADC and quantify the amount of high molecular weight aggregates.
-
In Vitro Cell Viability Assays: The potency of the ADC is evaluated using cell-based assays on antigen-positive and antigen-negative cell lines.
-
Data Presentation
The following table summarizes typical quantitative parameters for the conjugation of a PNP-activated drug-linker to a monoclonal antibody.
| Parameter | Recommended Range | Purpose |
| Antibody Concentration | 5 - 10 mg/mL | To ensure efficient reaction kinetics. |
| Conjugation Buffer pH | 7.5 - 8.5 | To facilitate the deprotonation of lysine ε-amino groups for nucleophilic attack. |
| Molar Ratio (Linker:mAb) | 5:1 to 15:1 | To control the final Drug-to-Antibody Ratio (DAR). |
| Organic Solvent (DMSO/DMF) | ≤10% (v/v) | To dissolve the drug-linker without denaturing the antibody. |
| Reaction Temperature | 4°C to 25°C | To balance reaction rate and antibody stability. |
| Reaction Time | 2 - 16 hours | To allow for sufficient conjugation while minimizing potential degradation. |
| Expected Average DAR | 2 - 4 | To achieve a balance between efficacy and potential toxicity/instability. |
Visualizations
Caption: Experimental workflow for ADC conjugation.
Caption: Reaction of PNP-ester with antibody lysine.
References
Application Notes and Protocols for Fmoc-Deprotection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is the cornerstone of modern peptide synthesis. The strategic removal of this base-labile group, known as Fmoc-deprotection, is a critical and repeated step in the elongation of the peptide chain. The efficiency and fidelity of this step directly impact the purity and yield of the final peptide product. Incomplete deprotection leads to deletion sequences, while undesirable side reactions can result in modifications that are difficult to remove.
This document provides detailed application notes and standardized protocols for performing Fmoc-deprotection in SPPS. It covers the selection of reagents, reaction conditions, monitoring techniques, and strategies to mitigate common side reactions, ensuring the successful synthesis of high-quality peptides for research and therapeutic development.
Core Principles of Fmoc-Deprotection
The Fmoc group is stable to acidic conditions but is readily cleaved by a base-mediated β-elimination mechanism.[1][2] A secondary amine, most commonly piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing the free N-terminal amine of the peptide, carbon dioxide, and a reactive intermediate, dibenzofulvene (DBF).[2] The excess amine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct, which is subsequently washed away.[2]
Standard Reagents and Conditions
The most widely adopted condition for Fmoc-deprotection is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[3][4][5] However, variations in the base, its concentration, solvent, and reaction time can be employed to optimize the process for specific sequences or to minimize side reactions.
Common Deprotection Reagents and Solvents
| Reagent | Typical Concentration | Solvent(s) | Key Characteristics & Applications |
| Piperidine | 20-50% (v/v)[4] | DMF, NMP | Industry Standard: Efficient and reliable for most sequences.[4] |
| Piperazine (B1678402) | 10% (w/v)[6] | DMF/Ethanol (B145695) (9:1)[6] | A less toxic alternative to piperidine. Can minimize certain side reactions.[7] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% (v/v) | DMF, NMP | A stronger, non-nucleophilic base that can accelerate deprotection for sterically hindered amino acids.[8] Often used with a small amount of piperidine to scavenge DBF.[8] |
| 4-Methylpiperidine (4MP) | 20% (v/v)[6] | DMF | An alternative to piperidine with similar efficacy.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection using Piperidine
This protocol describes the standard manual procedure for removing the Fmoc group from a peptide-resin on a 0.1 mmol scale.
Materials:
-
Peptide-resin in a suitable reaction vessel (e.g., fritted syringe or automated synthesizer column)
-
Deprotection Solution: 20% (v/v) piperidine in high-purity DMF
-
Washing Solvent: High-purity DMF
-
Nitrogen gas supply for agitation (optional)
Procedure:
-
Resin Swelling: Ensure the peptide-resin is adequately swelled in DMF for at least 30-60 minutes prior to deprotection.[3]
-
Initial Deprotection: Drain the solvent from the resin. Add the 20% piperidine/DMF solution (e.g., 5 mL for a 0.1 mmol synthesis) to the resin.[9]
-
Agitation: Agitate the resin slurry gently for 3-5 minutes at room temperature. This can be done using a shaker, manual swirling, or bubbling with nitrogen.[9]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.
-
Agitation: Continue to agitate the resin for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[2][9]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times, e.g., 5 mL each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2] The resin is now ready for the next amino acid coupling step.
Protocol 2: Monitoring Fmoc-Deprotection
Monitoring the deprotection reaction is crucial for quality control and troubleshooting.
Method A: UV-Vis Spectrophotometry The dibenzofulvene-piperidine adduct has a strong UV absorbance around 300-302 nm.[10] This property can be used to quantify the completion of the deprotection step, especially in automated synthesizers. By collecting the deprotection solution and measuring its absorbance, one can confirm the removal of the Fmoc group and even calculate the loading of the resin.[11]
Method B: Colorimetric Tests (Kaiser Test) The Kaiser test is used to detect the presence of free primary amines on the resin after deprotection.
Procedure:
-
Take a small sample of the peptide-resin (a few beads) after the final DMF wash.
-
Wash the beads with ethanol and then add 2-3 drops each of Kaiser test solutions A (ninhydrin in ethanol), B (phenol in ethanol), and C (potassium cyanide in pyridine).
-
Heat the sample at 100-120°C for 3-5 minutes.
-
Interpretation:
-
Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, confirming successful deprotection.[5]
-
Negative Result (Yellow/Colorless Beads): Suggests incomplete deprotection.
-
Note: The Kaiser test does not work for N-terminal proline (a secondary amine), which will give a reddish-brown or negative result.[12] In this case, an isatin (B1672199) test can be used.[12]
-
Logical Workflow for Fmoc-Deprotection
Caption: Standard workflow for the two-step Fmoc-deprotection cycle in SPPS.
Troubleshooting and Mitigation of Side Reactions
Careful control of deprotection conditions is essential to prevent common side reactions that can compromise peptide purity.
Aspartimide Formation
This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[13] The peptide backbone can cyclize to form a stable five-membered ring (aspartimide), which can then reopen to form a mixture of α- and β-aspartyl peptides or react with piperidine to form piperidide adducts.[13]
Mitigation Strategies:
-
Additive in Deprotection Solution: Adding 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can reduce aspartimide formation.[7]
-
Use of Alternative Bases: Piperazine has been shown to cause less aspartimide formation compared to piperidine.[7]
-
Backbone Protection: Employing backbone-protected Asp derivatives, such as Asp(OMpe) or Asp(Hmb), can effectively prevent this side reaction.[7]
Diketopiperazine (DKP) Formation
This occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[12] This is especially common with proline as one of the first two residues and on sterically less hindered resins like Wang resin.[12]
Mitigation Strategies:
-
Resin Choice: Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin, which physically obstructs the cyclization reaction.[12]
-
Dipeptide Coupling: Couple a pre-formed Fmoc-dipeptide (e.g., Fmoc-Xaa-Pro-OH) instead of sequential single amino acid couplings.[12]
Racemization
Racemization of the C-terminal cysteine is a known base-mediated side reaction.[7]
Mitigation Strategies:
-
Optimized Base: Using piperazine containing 0.1 M HOBt has been shown to cause minimal racemization of resin-bound C-terminal cysteine.[7]
Conclusion
Fmoc-deprotection is a fundamental step in solid-phase peptide synthesis that requires careful execution and monitoring. While 20% piperidine in DMF remains the gold standard, understanding the nuances of the reaction, potential side reactions, and alternative protocols is crucial for researchers aiming to synthesize complex or sensitive peptides. By applying the protocols and troubleshooting strategies outlined in these notes, scientists and drug development professionals can enhance the efficiency of their peptide synthesis workflows and ensure the production of high-purity peptides for their research and development endeavors.
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
HPLC and mass spectrometry analysis of ADC constructs
An in-depth analysis of Antibody-Drug Conjugates (ADCs) is critical for ensuring their safety, efficacy, and consistency throughout the drug development process. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as the cornerstone for the comprehensive characterization of these complex biotherapeutics. This document provides detailed application notes and protocols for the analysis of ADC constructs, tailored for researchers, scientists, and drug development professionals.
Application Note 1: Overview of ADC Characterization
Antibody-Drug Conjugates (ADCs) combine the targeted specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. This complexity presents unique analytical challenges, requiring a multi-faceted approach to characterize critical quality attributes (CQAs). Key CQAs include the drug-to-antibody ratio (DAR), drug load distribution, identification of conjugation sites, and quantification of aggregates, fragments, and charge variants.[1][2]
A typical analytical workflow integrates several HPLC and MS techniques to build a complete profile of the ADC.[2][3] This multi-level analysis includes:
-
Intact Mass Analysis: To determine the average DAR and the distribution of different drug-loaded species.
-
Subunit Analysis: To assess the drug load on the light and heavy chains of the antibody.
-
Peptide Mapping: A "bottom-up" approach to pinpoint the exact locations of drug conjugation and identify other post-translational modifications (PTMs).[4][5]
-
Analysis of Size and Charge Variants: To quantify impurities like aggregates, fragments, and charge variants that can impact efficacy and immunogenicity.[6][7]
The following sections detail the specific protocols for these essential analyses.
Application Note 2: Drug-to-Antibody Ratio (DAR) Determination by HIC
Hydrophobic Interaction Chromatography (HIC) is the gold standard for analyzing ADC heterogeneity and determining the drug-to-antibody ratio (DAR).[8][9] This technique separates molecules based on their surface hydrophobicity. Since the conjugated cytotoxic drugs are typically hydrophobic, ADCs with different numbers of drugs (DAR 0, 2, 4, 6, 8, etc.) exhibit different hydrophobicities and can be resolved. HIC analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC.[10][11]
The average DAR is calculated from the HIC chromatogram by integrating the peak areas for each species and determining the weighted average.
Protocol: DAR Analysis using HIC-HPLC
1. Materials and Reagents:
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
ADC Sample: Diluted to 1 mg/mL in Mobile Phase A.
-
HIC Column: e.g., TSKgel Butyl-NPR.
2. HPLC System and Conditions:
-
System: Agilent 1290 Infinity II Bio LC System or equivalent.[9]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B
-
22-25 min: 100% B
-
25-27 min: 100-0% B
-
27-30 min: 0% B
-
3. Data Analysis:
-
Integrate the peak area (Aᵢ) for each resolved species (i = DAR0, DAR2, etc.).
-
Calculate the percentage of each species: %DARᵢ = (Aᵢ / ΣAᵢ) * 100.
-
Calculate the average DAR using the formula: Average DAR = Σ(%DARᵢ * i) / 100.
Quantitative Data Summary: HIC Analysis of Brentuximab Vedotin
| DAR Species | Retention Time (min) | Relative Peak Area (%) |
| DAR0 | 12.5 | 10.5 |
| DAR2 | 15.8 | 25.0 |
| DAR4 | 18.2 | 35.5 |
| DAR6 | 20.1 | 22.0 |
| DAR8 | 21.5 | 7.0 |
| Average DAR | - | 3.7 [9] |
Application Note 3: Intact and Subunit Mass Analysis by LC-MS
LC-MS analysis of intact or partially fragmented ADCs provides crucial information on drug load distribution, glycosylation patterns, and average DAR.[12]
-
Size Exclusion Chromatography (SEC-MS): SEC separates molecules by size and is ideal for quantifying high molecular weight species (aggregates) and low molecular weight fragments.[6][13] When coupled with MS under native conditions (using volatile buffers like ammonium acetate), it allows for mass determination of the intact ADC, providing a direct measurement of DAR distribution.[14][15][16]
-
Reversed-Phase Liquid Chromatography (RPLC-MS): RPLC is a high-resolution technique that separates molecules based on hydrophobicity. For ADC analysis, it can be used to analyze the intact ADC, but more commonly, the ADC is first reduced to separate the light chains (LC) and heavy chains (HC).[17] This "middle-down" approach allows for the determination of drug load on each subunit. Denaturing conditions (acetonitrile, formic acid) are typically used.[18][19]
Protocol 1: Intact Mass Analysis using SEC-MS
1. Sample Preparation:
-
If necessary, deglycosylate the ADC using PNGase F to simplify the mass spectrum.[20]
-
Dilute the sample to 0.5 mg/mL in an MS-compatible mobile phase (e.g., 100 mM Ammonium Acetate).[21]
2. LC-MS System and Conditions:
-
System: Agilent 1260 Infinity II Bio-inert LC with a Q-TOF mass spectrometer.[20]
-
Mobile Phase: Isocratic elution with 100 mM Ammonium Acetate, pH 7.0.[21]
-
Flow Rate: 0.3 mL/min.
-
MS Mode: Positive ion, native MS conditions.
-
Mass Range: m/z 1000–5000.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Combine the spectra across the main elution peak.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass for each ADC species (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR from the relative intensities of the deconvoluted peaks.
Protocol 2: Subunit Mass Analysis using RPLC-MS
1. Sample Preparation:
-
To 20 µg of ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes to reduce inter-chain disulfide bonds.
2. LC-MS System and Conditions:
-
System: UPLC system coupled to a high-resolution mass spectrometer.
-
Column: ACQUITY UPLC Protein BEH C4, 300 Å, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Column Temperature: 80 °C.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 20-50% B over 15 minutes.
-
MS Mode: Positive ion, denaturing conditions.
-
Mass Range: m/z 500–4000.
3. Data Analysis:
-
Deconvolute the mass spectra corresponding to the light chain and heavy chain peaks.
-
Identify the masses corresponding to the unconjugated chains and the chains conjugated with one or more drug-linker molecules.
-
Determine the relative abundance of each species to assess drug distribution on each subunit.
Quantitative Data Summary: Intact Mass Analysis of Trastuzumab Emtansine (T-DM1)
| DAR Species | Theoretical Mass (Da) | Observed Mass (Da) |
| DAR 0 | 145,170 | 145,172 |
| DAR 1 | 146,132 | 146,130 |
| DAR 2 | 147,094 | 147,087 |
| DAR 3 | 148,056 | 148,045 |
| DAR 4 | 149,018 | 149,002 |
| DAR 5 | 149,980 | 149,962 |
| DAR 6 | 150,942 | 150,917 |
| DAR 7 | 151,904 | 151,873 |
| DAR 8 | 152,866 | 152,844 |
| Average DAR | - | 3.1 [20] |
Application Note 4: Conjugation Site Analysis by Peptide Mapping
Peptide mapping is the definitive method for identifying the specific amino acid residues where the drug-linker is attached.[4][23] The process involves denaturing, reducing, and alkylating the ADC, followed by enzymatic digestion (typically with trypsin) into smaller peptides. The resulting peptide mixture is then analyzed by RPLC-MS/MS.
Conjugated peptides are identified by their mass shift compared to the unconjugated counterparts. MS/MS fragmentation then provides sequence information to confirm the exact site of modification. Because drug-loaded peptides are often hydrophobic, modifications to standard peptide mapping protocols are necessary to ensure they remain in solution and are detected effectively.[4][23]
Protocol: Peptide Mapping using LC-MS/MS
1. Sample Preparation:
-
Denaturation: To 100 µg of ADC, add 8 M Guanidine-HCl to denature the protein.
-
Reduction: Add 10 mM DTT and incubate at 50 °C for 30 minutes.
-
Alkylation: Add 25 mM iodoacetamide (B48618) and incubate in the dark at room temperature for 30 minutes.
-
Buffer Exchange: Perform a buffer exchange into a digestion buffer (e.g., 100 mM Tris-HCl, pH 7.8) using a desalting column.
-
Digestion: Add trypsin at a 1:20 enzyme-to-protein ratio and incubate overnight at 37 °C.
-
Quench: Stop the digestion by adding 1% formic acid.
2. LC-MS/MS System and Conditions:
-
System: UHPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).[7]
-
Column: C18 reversed-phase column suitable for peptides (e.g., 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient optimized for peptide separation (e.g., 2-40% B over 90 minutes).[24]
-
MS/MS Method: Data-Dependent Acquisition (DDA), selecting the top 5-10 most intense precursor ions for fragmentation (CID or HCD).
3. Data Analysis:
-
Process the raw data using a protein sequence database search software (e.g., Byos, BioPharma Finder).[7][24]
-
Define the mass of the drug-linker moiety as a variable modification on potential conjugation residues (e.g., Cys, Lys).
-
Manually verify the MS/MS spectra of identified drug-conjugated peptides to confirm the sequence and the precise location of the modification. The presence of diagnostic fragment ions from the payload can aid in identification.[5][25]
Quantitative Data Summary: Peptide Mapping of Brentuximab Vedotin
| Peptide Sequence | Modification | Observed Mass Shift (Da) | Conjugation Site |
| GEC | MMAE-linker | +1319.8 | Light Chain Cys214 |
| VCL...K | MMAE-linker | +1319.8 | Light Chain Cys(X) |
| ...SCDK | MMAE-linker | +1319.8 | Heavy Chain Cys(Y) |
| THTCPPCPA...K | MMAE-linker | +1319.8 | Heavy Chain Cys(Z) |
(Note: This table is illustrative. Actual peptide sequences and masses will vary based on the specific ADC and enzyme used.)
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sciex.com [sciex.com]
- 4. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 6. agilent.com [agilent.com]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. agilent.com [agilent.com]
- 14. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reverse Phase Liquid Chromatography (RPLC) - Creative Proteomics [creative-proteomics.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 23. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for In Vitro Protease Cleavage Assays of Asn-Pro-Val Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro protease cleavage assays targeting the Asn-Pro-Val (N-P-V) tripeptide sequence. This document is intended for researchers in academia and industry involved in protease biology, drug discovery, and diagnostics.
Introduction
Proteolytic cleavage is a fundamental post-translational modification that regulates a vast array of biological processes, including signal transduction, cell proliferation, apoptosis, and immune responses. The specificity of a protease for its substrate is determined by the amino acid sequence flanking the scissile bond. The Asn-Pro-Val sequence represents a unique motif where the rigidity of the Proline residue can influence protease accessibility and cleavage kinetics. Understanding the proteases that recognize and cleave this sequence is critical for elucidating their physiological roles and for the development of targeted therapeutics.
This document outlines protocols for fluorescence-based, colorimetric, and mass spectrometry-based assays to quantify the cleavage of Asn-Pro-Val containing substrates.
Relevant Proteases and Substrates
The Proline residue at the P1' position (immediately following the cleaved bond) significantly restricts the types of proteases that can efficiently cleave the Asn-Pro bond. While a broad screen may be necessary to identify novel proteases, certain serine proteases are known to tolerate Proline at this position. One such example is Neutrophil Elastase , a serine protease involved in inflammation and immune responses.
Commercially available substrates often mimic a known protease recognition sequence. A well-characterized substrate for Neutrophil Elastase is MeOSuc-Ala-Ala-Pro-Val-AFC (Methoxysuccinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-trifluoromethylcoumarin) [1]. Although the P1 residue in this substrate is Valine, it serves as an excellent starting point for designing an Asn-Pro-Val specific substrate by substitution. For the purpose of these protocols, we will refer to a custom or synthesized substrate: Ac-Asn-Pro-Val-AFC (Acetyl-Asparagine-Proline-Valine-7-Amino-4-trifluoromethylcoumarin) .
It is also important to consider the possibility of non-enzymatic cleavage of the Asn-Pro bond, which can occur under physiological conditions and is thought to proceed through a cyclic imide intermediate[2][3]. This should be accounted for in experimental design through appropriate controls.
Experimental Protocols
Fluorescence-Based Cleavage Assay
This is the most common and sensitive method for real-time kinetic analysis of protease activity. The assay relies on the cleavage of a peptide substrate linked to a fluorophore and a quencher, or a fluorogenic group that becomes fluorescent upon cleavage.
Principle: The Ac-Asn-Pro-Val-AFC substrate is non-fluorescent. Upon cleavage of the peptide bond between Valine and AFC by a protease, the free AFC molecule is released, resulting in a quantifiable increase in fluorescence.
Materials:
-
Protease of interest (e.g., Neutrophil Elastase)
-
Substrate: Ac-Asn-Pro-Val-AFC
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% Triton X-100, pH 7.5[4]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)
Protocol:
-
Prepare Reagents:
-
Dissolve the protease in assay buffer to a desired stock concentration.
-
Dissolve the Ac-Asn-Pro-Val-AFC substrate in DMSO to a stock concentration of 10 mM. Further dilute in assay buffer to the desired working concentrations.
-
-
Set up the Assay:
-
In a 96-well plate, add 50 µL of the protease solution at various concentrations.
-
Include a "no enzyme" control well containing 50 µL of assay buffer.
-
To initiate the reaction, add 50 µL of the substrate solution to each well. The final volume will be 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration, plot fluorescence intensity versus time.
-
The initial velocity (V₀) of the reaction is the initial slope of this curve.
-
Plot V₀ against substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Colorimetric Cleavage Assay
This endpoint assay is suitable for determining total protease activity over a fixed period.
Principle: This method utilizes a substrate without a fluorophore and detects the newly formed N-terminal amine of the cleaved product (Val-AFC in our example) using a reagent like Trinitrobenzenesulfonic acid (TNBSA), which produces a colored product.
Materials:
-
Protease of interest
-
Substrate: Ac-Asn-Pro-Val (unlabeled)
-
Assay Buffer: 50 mM Borate Buffer, pH 8.5[5]
-
TNBSA Working Solution[5]
-
96-well clear microplate
-
Absorbance microplate reader (450 nm)
Protocol:
-
Enzymatic Reaction:
-
In a microfuge tube or a 96-well plate, combine the protease and the Ac-Asn-Pro-Val substrate in assay buffer.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Include a "no enzyme" control.
-
-
Color Development:
-
Add TNBSA working solution to each reaction and incubate for 20 minutes at room temperature[5].
-
-
Measurement:
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the sample values.
-
A standard curve using a known concentration of the cleaved product (e.g., Valine) can be used to quantify the amount of cleavage.
-
Mass Spectrometry-Based Cleavage Assay
This method provides definitive identification of cleavage products and is highly specific.
Principle: The protease reaction is performed, and the resulting peptide fragments are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the exact cleavage site and quantify the products.
Materials:
-
Protease of interest
-
Substrate: Ac-Asn-Pro-Val-Arg-Gly-Lys (a longer, more easily identifiable peptide)
-
Assay Buffer: 20 mM TRIS-HCl, 50 mM NaCl, pH 7.5[6]
-
Mass Spectrometer
Protocol:
-
Enzymatic Reaction:
-
Incubate the protease with the peptide substrate in assay buffer at 37°C for 60 minutes[6].
-
Stop the reaction by adding an acid (e.g., formic acid) or by heat inactivation.
-
-
Sample Preparation:
-
Prepare the sample for mass spectrometry according to the instrument's requirements (e.g., spotting on a MALDI plate with matrix or injection into an LC-MS/MS system).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectra of the reaction mixture.
-
Identify the masses corresponding to the full-length substrate and the cleaved fragments.
-
The relative intensity of the fragment peaks can be used for semi-quantitative analysis of cleavage. For quantitative analysis, stable isotope-labeled internal standards are required[7][8].
-
Data Presentation
Quantitative data from protease cleavage assays should be presented in a clear and organized manner.
Table 1: Kinetic Parameters for Protease Cleavage of Ac-Asn-Pro-Val-AFC
| Protease | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|
| Neutrophil Elastase | 150 | 10 | 6.7 x 10⁴ |
| Protease X | 75 | 25 | 3.3 x 10⁵ |
| Protease Y | 500 | 5 | 1.0 x 10⁴ |
Table 2: Inhibition of Neutrophil Elastase Cleavage of Ac-Asn-Pro-Val-AFC
| Inhibitor | IC₅₀ (nM) | Mechanism of Inhibition |
|---|---|---|
| Sivelestat | 50 | Competitive |
| Inhibitor Z | 120 | Non-competitive |
Visualizations
Experimental Workflow Diagrams
Caption: Fluorescence-based protease assay workflow.
Caption: Mass spectrometry-based cleavage assay workflow.
Signaling Pathway Diagram
While no specific signaling pathway has been definitively linked to the cleavage of an Asn-Pro-Val sequence in the literature, a hypothetical pathway can be illustrated to demonstrate the potential biological context.
Caption: Hypothetical signaling pathway involving Asn-Pro-Val cleavage.
References
- 1. Neutrophil Elastase Substrate, fluorescent MeOSuc-Ala-Ala-Pro-Val-AFC - 10 mg [anaspec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Analysis of the Mechanism of Nonenzymatic Peptide Bond Cleavage at the C-Terminal Side of an Asparagine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Selection of Protease Cleavage Sites by Using Chimeric Sindbis Virus Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Identification of SARS-CoV-2 Main Protease Cleavage Sites in Bovine β-Casein [mdpi.com]
- 7. A Quantitative Proteomics Design for Systematic Identification of Protease Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative protease cleavage site profiling using tandem-mass-tag labeling and LC-MALDI-TOF/TOF MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of ADCs with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[1][2] ADCs featuring cleavable linkers are designed for controlled release of the cytotoxic payload within the tumor microenvironment or inside cancer cells, triggered by specific physiological cues like altered pH, enzyme activity, or redox potential.[][4] This targeted delivery mechanism is intended to widen the therapeutic window by maximizing antitumor efficacy while minimizing systemic toxicity.[1]
A critical component of the preclinical development of these ADCs is the thorough in vitro evaluation of their cytotoxic activity.[5][6] This document provides detailed application notes and protocols for a suite of cell-based assays essential for characterizing the potency, specificity, and mechanism of action of ADCs with cleavable linkers.
Core Principles of ADC Cytotoxicity
The fundamental principle behind the cytotoxicity of ADCs with cleavable linkers involves a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell.[7][8] Following binding, the ADC-antigen complex is internalized by the cell, often through endocytosis.[2][9] Once inside the cell, the cleavable linker is broken by intracellular conditions (e.g., lysosomal enzymes), releasing the potent cytotoxic payload.[1][7] The released payload then exerts its cell-killing effect, typically by disrupting critical cellular processes such as microtubule dynamics or DNA replication, ultimately leading to apoptosis.[5][8][10]
Key In Vitro Cytotoxicity Assays
A comprehensive in vitro assessment of ADCs with cleavable linkers requires a panel of assays to elucidate their efficacy and mechanisms of action.[1] Key assays include:
-
Target-Specific Cytotoxicity Assays: To determine the potency (e.g., IC50 value) and specificity of the ADC on antigen-positive versus antigen-negative cells.[1]
-
Bystander Effect Assays: To assess the ability of the released, cell-permeable payload to kill neighboring antigen-negative cells, a crucial mechanism for efficacy in heterogeneous tumors.[2][][11]
-
Apoptosis Assays: To confirm that the ADC induces programmed cell death and to investigate the underlying signaling pathways.
-
Linker Stability Assays: To evaluate the stability of the linker in plasma to ensure the payload is not prematurely released.[1]
-
Internalization Assays: To confirm that the ADC is efficiently taken up by the target cells, a prerequisite for the action of many intracellularly cleaved linkers.[1]
Data Presentation: Comparative ADC Potency
The following tables summarize representative IC50 values for various ADCs with cleavable linkers, demonstrating their potency against different cancer cell lines.
| ADC (Target) | Payload | Linker Type | Cell Line (Antigen Status) | IC50 (nM) | Reference |
| Trastuzumab-MMAE | MMAE | Val-Cit (cleavable) | BT-474 (HER2-positive) | Low nM range | [12] |
| Trastuzumab-MMAE | MMAE | Val-Cit (cleavable) | MCF-7 (HER2-negative) | No cytotoxicity | [12] |
| Anti-LGR5 ADC | PBD | Val-Cit (cleavable) | NB cells (LGR5-positive) | High potency | [13] |
| Rituximab-MMAE | MMAE | Val-Cit (cleavable) | Ramos (CD20-positive) | Potent | [5] |
| Rituximab-MMAE | MMAE | Val-Cit (cleavable) | Daudi (CD20-positive) | Potent | [5] |
| Conjugate 2 | MMAE | GPLG-PABC (cleavable) | U87MG (integrin αVβ3-positive) | Potent | [4] |
| Conjugate 2 | MMAE | GPLG-PABC (cleavable) | SK-MEL-28 (integrin αVβ3-positive) | Potent | [4] |
Note: "Low nM range" and "High potency" are used where specific values were not provided in the source material but potent activity was demonstrated.
Experimental Protocols
Target-Specific Cytotoxicity Assay (MTT/XTT Assay)
This protocol describes a colorimetric assay to measure cell viability based on the metabolic activity of the cells.[14][15]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC, unconjugated antibody, and free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl or DMSO)[2]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[2]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the culture medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a control.[1]
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-120 hours for tubulin inhibitors).[1][2]
-
Reagent Addition:
-
For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2][14] Afterwards, carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[14]
-
For XTT assay: Add 50 µL of the XTT reagent (pre-mixed with the electron coupling agent) to each well and incubate for 2-4 hours at 37°C.[14]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450-500 nm for XTT).[2][14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software like GraphPad Prism.[1]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[1][15]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC and control articles
-
96-well microplates (black-walled for fluorescence measurements)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate. Also, seed a monoculture of the GFP-Ag- cells as a control. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.[1]
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the Ag- cell population.[1]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[1]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Target cells
-
Complete cell culture medium
-
ADC and control articles
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well white-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the ADC as described in the cytotoxicity assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence in ADC-treated cells compared to untreated cells indicates the induction of apoptosis.
Visualizations
Experimental Workflow for ADC Cytotoxicity Assays
Caption: General workflow for in vitro ADC cytotoxicity assays.
Mechanism of Action of ADCs with Cleavable Linkers
Caption: ADC internalization and payload release pathway.
The Bystander Effect of ADCs
Caption: Mechanism of the ADC-mediated bystander effect.
Signaling Pathways of Common ADC Payloads
MMAE-Induced Apoptosis
Caption: MMAE-induced apoptotic signaling pathway.[5][16]
DM1-Induced Cell Death
Caption: DM1-induced cell cycle arrest and apoptosis.[17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is an Antibody-Drug Conjugate? [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. oncotarget.com [oncotarget.com]
Application of Fmoc-Asn-Pro-Val-PABC-PNP in Targeted Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asn-Pro-Val-PABC-PNP is a sophisticated, cleavable linker designed for the development of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy. This linker system incorporates a peptide sequence (Asn-Pro-Val) that is engineered for selective cleavage by proteases that are overexpressed in the tumor microenvironment, such as legumain. The p-aminobenzyl carbamate (B1207046) (PABC) acts as a self-immolative spacer, ensuring the efficient and traceless release of the conjugated cytotoxic payload upon peptide cleavage. The p-nitrophenyl (PNP) carbonate group serves as an activated moiety for facile conjugation to amine-containing payloads, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group enables solid-phase peptide synthesis of the linker.
The strategic design of this linker aims to enhance the therapeutic index of ADCs by ensuring stability in systemic circulation, thereby minimizing off-target toxicity, and facilitating potent payload delivery specifically at the tumor site. This document provides detailed application notes and experimental protocols for the utilization of this compound in the research and development of novel ADCs.
Mechanism of Action: Legumain-Mediated Payload Release
The therapeutic rationale for employing an Asn-Pro-Val peptide linker lies in its susceptibility to cleavage by legumain (Asparaginyl Endopeptidase), a cysteine protease. Legumain is predominantly localized in the endo-lysosomal compartments and is overexpressed in various solid tumors and tumor-associated macrophages (TAMs).[1][2] Its activity is optimal in the acidic tumor microenvironment.[3]
An ADC utilizing this linker targets a tumor-associated antigen on the cancer cell surface. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosomes. The acidic environment of the lysosome activates legumain, which recognizes and cleaves the Asn-Pro-Val peptide sequence. This cleavage initiates the self-immolation of the PABC spacer, leading to the release of the cytotoxic payload inside the cancer cell, ultimately inducing apoptosis.[4][5] The overexpression of legumain in the tumor microenvironment and its minimal expression in normal tissues provide a basis for the selective anti-tumor activity of ADCs equipped with this linker.[1][2]
Caption: Mechanism of action for a legumain-cleavable ADC.
Data Presentation
Due to the novelty of the specific this compound linker, publicly available quantitative data is limited. The following tables provide representative data from studies on ADCs utilizing similar legumain-cleavable Asn-containing linkers to serve as a general guideline for expected performance.
Table 1: Representative In Vitro Cytotoxicity of Legumain-Cleavable ADCs
| Cell Line | Target Antigen | Linker-Payload | IC50 (ng/mL) | Reference |
| BxPC-3 | TROP2 | AsnAsn-Exatecan | 0.5 | [6] |
| CFPAC-1 | TROP2 | AsnAsn-Exatecan | 1.2 | [6] |
| AsPC-1 | TROP2 (low) | AsnAsn-Exatecan | 25.7 | [6] |
| SKBR3 | HER2 | AsnAsn-MMAE | ~10 | [3] |
| Ramos | CD20 | AsnAsn-MMAE | ~5 | [3] |
Table 2: Representative In Vivo Efficacy of Legumain-Cleavable ADCs in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Ovarian Carcinoma (SKOV3) | HER2-ADC (Asn-linker) | 15 | >90 | [7] |
| Gastric Tumor (N87) | HER2-ADC (Asn-linker) | 10 | Significant tumor regression | [8] |
Table 3: Representative Plasma Stability of Legumain-Cleavable ADCs
| Species | Incubation Time | % Intact ADC Remaining | Reference |
| Human Serum | 7 days | >85% | [9][10] |
| Mouse Serum | 7 days | >85% | [9][10] |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of ADCs constructed with the this compound linker.
Protocol 1: Synthesis of the Linker-Payload Moiety
This protocol describes the synthesis of the peptide linker and its conjugation to an amine-containing payload.
Materials:
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH)
-
2-chlorotrityl chloride resin
-
Solid-phase peptide synthesis (SPPS) vessel
-
Reagents for SPPS: N,N'-Diisopropylcarbodiimide (DIC), Oxyma, Piperidine (B6355638), N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
p-aminobenzyl alcohol (PABOH)
-
p-nitrophenyl chloroformate
-
Amine-containing cytotoxic payload (e.g., MMAE, DXd)
-
Reagents for cleavage and purification: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), High-performance liquid chromatography (HPLC) system
Procedure:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Load the first amino acid (Fmoc-Val-OH) onto the resin.
-
Peptide Synthesis: Perform stepwise Fmoc-SPPS to assemble the Asn-Pro-Val peptide sequence. Use standard coupling (DIC/Oxyma) and deprotection (20% piperidine in DMF) cycles.
-
PABC Spacer Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the peptide.
-
PNP Activation: React the hydroxyl group of the PABC spacer with p-nitrophenyl chloroformate to form the activated PNP carbonate.
-
Cleavage and Deprotection: Cleave the linker from the resin and remove side-chain protecting groups using a TFA/TIS/water cocktail.
-
Purification: Purify the crude peptide-PABC-PNP linker using reverse-phase HPLC.
-
Payload Conjugation: React the purified linker with the amine-containing cytotoxic payload in a suitable solvent like DMF.
-
Final Purification: Purify the final Fmoc-Asn-Pro-Val-PABC-Payload conjugate by HPLC.
Caption: Workflow for the synthesis of the linker-payload.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency (IC50) of the ADC against cancer cell lines.[11][12][13]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC stock solution
-
Control articles (unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles. Replace the cell culture medium with medium containing the different concentrations of the test articles.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]
Protocol 3: In Vivo Efficacy in a Xenograft Model
This protocol evaluates the anti-tumor activity of the ADC in a preclinical animal model.[14][15]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line for xenograft establishment
-
Matrigel (optional)
-
ADC and vehicle control solutions
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Xenograft Establishment: Subcutaneously implant cultured tumor cells into the flank of the mice.[16]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC) with similar average tumor volumes.
-
ADC Administration: Administer the ADC and controls, typically via intravenous injection, at the predetermined dose and schedule.[7]
-
Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups. Kaplan-Meier survival curves can also be generated.[14]
Caption: Workflow for in vivo xenograft efficacy studies.
Protocol 4: Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma to predict its in vivo behavior.[17]
Materials:
-
Test ADC
-
Plasma from relevant species (human, mouse, etc.)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system
-
Reagents for sample processing (e.g., immunoaffinity capture beads)
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration in plasma and a control sample in PBS. Incubate at 37°C.[18]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately freeze at -80°C.[18]
-
Sample Analysis:
-
Intact ADC Analysis: Isolate the ADC from plasma using immunoaffinity capture. Analyze the intact ADC by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.[17]
-
Released Payload Analysis: Extract the free payload from the plasma samples and quantify using LC-MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.
Conclusion
The this compound linker represents a promising tool in the development of next-generation, legumain-cleavable ADCs for targeted cancer therapy. Its design leverages the overexpression of legumain in the tumor microenvironment to achieve selective payload release, potentially leading to improved efficacy and reduced off-target toxicity. The protocols and representative data provided herein offer a comprehensive guide for researchers to evaluate ADCs incorporating this advanced linker technology, from initial synthesis and in vitro characterization to preclinical in vivo efficacy studies. Rigorous adherence to these methodologies will facilitate the generation of robust and reproducible data, crucial for the advancement of novel ADC candidates into clinical development.
References
- 1. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Expanding the utility of legumain cleavable ADC linkers through direct payload coupling [morressier.com]
- 5. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Labeling of Biomolecules with Reporter Molecules using p-Nitrophenyl (PNP)-Activated Esters
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The precise and efficient labeling of biomolecules with reporter molecules is a cornerstone of modern biological research and drug development. This process enables the detection, tracking, and quantification of proteins, nucleic acids, and other biologically relevant molecules in a variety of assays. Amine-reactive chemical labeling is a widely used strategy that targets primary amines, such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues.[1][2] Among the various amine-reactive reagents, p-nitrophenyl (PNP)-activated esters have emerged as a valuable tool due to their favorable chemical properties.
PNP esters offer a balance of reactivity and stability, allowing for efficient conjugation to biomolecules under mild conditions.[3][4] The p-nitrophenoxy group is an excellent leaving group, facilitating the nucleophilic attack by primary amines on the target biomolecule to form a stable amide bond.[3] This application note provides detailed protocols for the use of PNP-activated esters for labeling biomolecules with various reporter molecules, along with quantitative data, experimental workflows, and troubleshooting guidelines.
Principle of the Method
The labeling of biomolecules using PNP-activated esters is based on a nucleophilic acyl substitution reaction. The primary amine of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the PNP ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond between the biomolecule and the reporter molecule, releasing p-nitrophenol as a byproduct. The reaction is typically carried out in a slightly alkaline buffer (pH 7.5-8.5) to ensure that the primary amines on the biomolecule are deprotonated and thus more nucleophilic.[1][3]
Data Presentation
The efficiency of labeling with PNP-activated esters can be influenced by various factors, including the specific biomolecule, the reporter molecule, reaction conditions, and the presence of competing nucleophiles. The following tables summarize quantitative data on the performance of PNP esters in different labeling applications.
| Biomolecule | Reporter/Synthon | Molar Ratio (Ester:Biomolecule) | Reaction Time | Yield (%) | Reference |
| Benzylamine | [¹⁸F]Fluoronicotinate PNP ester | 9.2 mM Benzylamine | Not Specified | 93-100% | [4] |
| Benzylamine | [¹⁸F]Fluorobenzoate PNP ester | 9.2 mM Benzylamine | Not Specified | 93-100% | [4] |
| c(RGDyK) peptide | [¹⁸F]Fluoronicotinate PNP ester | Not Specified | 10 min | Quantitative | [4] |
| c(RGDyK) peptide | [¹⁸F]Fluorobenzoate PNP ester | Not Specified | 10 min | Quantitative | [4] |
| Bovine Serum Albumin (BSA) | LNnT-PNPA | 10:1 | Not Specified | Significant Conjugation | [3] |
Table 1: Acylation yields of various molecules using PNP-activated esters.
| Activated Ester Type | Radiolabeling Precursor | Isolated Yield (Decay Corrected) | Stability | Reference |
| PNP ester | [¹⁸F]Fluoronicotinate | 58% | Stable under radiofluorination conditions | [4] |
| PNP ester | [¹⁸F]Fluorobenzoate | 42% | Stable under radiofluorination conditions | [4] |
| TFP ester | [¹⁸F]Fluoronicotinate | 33-75% (variable) | Significant decomposition observed | [4] |
Table 2: Comparison of PNP and TFP activated esters in radiolabeling applications.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a PNP-Activated Reporter Molecule
This protocol provides a general guideline for the labeling of a protein with a reporter molecule that has been activated with a p-nitrophenyl ester.
Materials and Reagents:
-
Protein of interest
-
PNP-activated reporter molecule (e.g., biotin-PNP, fluorescent dye-PNP)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5)[5]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]
-
Desalting column or dialysis tubing for purification
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the amine-free buffer at a concentration of 1-10 mg/mL.[1][6] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the PNP ester.[7]
-
Reporter Molecule Preparation: Immediately before use, dissolve the PNP-activated reporter molecule in a minimal amount of anhydrous DMF or DMSO to create a stock solution.[2]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved PNP-activated reporter to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[2][6]
-
Purification: Remove the unreacted reporter molecule and the p-nitrophenol byproduct by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[6]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the appropriate wavelengths for the protein (typically 280 nm) and the reporter molecule.
Protocol 2: Preparation of a Glycan-PNP Conjugate via Reductive Amination
This protocol describes the conjugation of a free reducing glycan to p-nitrophenyl anthranilate (PNPA) to create a glycan with an activated ester handle.[3]
Materials and Reagents:
-
Free reducing glycan
-
p-Nitrophenyl anthranilate (PNPA)
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid (AcOH)
-
Sodium cyanoborohydride (NaCNBH₃)
Procedure:
-
Reagent Preparation:
-
Reaction Mixture: To 0.1 to 1 mg of the free reducing glycan, add 25-50 µL of the freshly prepared PNPA solution and an equal volume of the NaCNBH₃ solution.[3]
-
Incubation: Heat the reaction mixture at 65°C.[3]
-
Purification: The resulting glycan-PNPA conjugate (GPNPA) can be purified using high-performance anion-exchange chromatography (HPAEC) or high-performance liquid chromatography (HPLC).[3]
-
Quantification: The purified GPNPA can be quantified by UV absorption.[3]
Mandatory Visualizations
Caption: Chemical reaction of PNP-ester mediated biomolecule labeling.
Caption: Experimental workflow for labeling proteins with PNP-activated esters.
Caption: Application of a PNP-ester labeled biomolecule in a signaling pathway study.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Labeling Efficiency | Incorrect pH: The pH of the reaction buffer is too low, leading to protonated amines that are poor nucleophiles. | Ensure the reaction buffer is within the optimal pH range of 7.5-8.5.[1][3] | |
| Hydrolysis of PNP Ester: The PNP ester has hydrolyzed due to moisture or extended storage in solution. | Prepare the PNP-activated reporter solution immediately before use. Store stock reagents in a desiccated environment. | [7] | |
| Presence of Competing Nucleophiles: The buffer or protein sample contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as sodium phosphate or sodium bicarbonate.[7][8] | ||
| Low Reactant Concentration: The concentration of the protein or the PNP-activated reporter is too low. | Increase the concentration of the protein and/or the molar excess of the PNP-activated reporter.[7] | ||
| Protein Precipitation | High Degree of Labeling: Excessive labeling can alter the protein's solubility. | Reduce the molar ratio of the PNP-activated reporter to the protein. Optimize the reaction time and temperature.[9] | |
| Solvent Incompatibility: The organic solvent used to dissolve the reporter is causing the protein to precipitate. | Minimize the volume of the organic solvent added to the aqueous protein solution. | ||
| Inconsistent Results | Variability in Reagent Quality: The purity and reactivity of the PNP-activated reporter may vary between batches. | Characterize the incoming reporter to ensure its activity. | |
| Inaccurate Quantification: Errors in determining the concentrations of the protein and reporter. | Use accurate methods for protein and reporter quantification before starting the labeling reaction. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Peptide-Based ADC Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of peptide-based linkers in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor aqueous solubility in peptide-based ADC linkers?
A1: The primary contributors to poor aqueous solubility of peptide-based ADC linkers are the inherent hydrophobicity of both the peptide sequence and the conjugated cytotoxic payload.[1][2] Hydrophobic amino acid residues within the peptide linker can lead to intermolecular interactions and aggregation.[3] Moreover, many potent cytotoxic drugs are highly hydrophobic, and their conjugation to the antibody via the linker increases the overall hydrophobicity of the ADC, often leading to aggregation and precipitation.[4]
Q2: What are the consequences of poor linker solubility on ADC performance?
A2: Poor linker solubility can significantly compromise ADC performance in several ways:
-
Aggregation: Increased hydrophobicity is a major driver of ADC aggregation. Aggregates can lead to reduced efficacy, increased immunogenicity, and altered pharmacokinetic profiles.[1][2]
-
Lower Drug-to-Antibody Ratio (DAR): The hydrophobicity of the drug-linker can limit the number of drug molecules that can be conjugated to the antibody before aggregation becomes a significant issue, thus limiting the potential potency of the ADC.[1]
-
Reduced Therapeutic Efficacy: Aggregated ADCs may be cleared more rapidly from circulation and exhibit reduced binding to their target antigen, leading to diminished anti-tumor activity.[5]
-
Manufacturing and Formulation Challenges: Poorly soluble ADCs can be difficult to purify and formulate, leading to manufacturing inefficiencies and potentially unstable drug products.[6]
Q3: What are the main strategies to improve the aqueous solubility of peptide-based ADC linkers?
A3: The most common and effective strategy is to incorporate hydrophilic moieties into the linker design.[1] This can be achieved through several approaches:
-
Polyethylene (B3416737) Glycol (PEG)ylation: The incorporation of polyethylene glycol (PEG) chains is a widely used method to increase the hydrophilicity and solubility of ADCs.[1][7] PEG linkers can be designed as linear chains or as branched/pendant structures.[8]
-
Incorporation of Charged Amino Acids: Including charged amino acids such as glutamic acid and lysine (B10760008) in the peptide sequence can significantly improve the linker's aqueous solubility.[9]
-
"Exo-linker" Strategy: This approach involves positioning the cleavable peptide linker at an "exo" position of the self-immolative spacer and incorporating hydrophilic residues, which has been shown to enhance hydrophilicity and allow for higher DARs.[3]
-
Use of Other Hydrophilic Moieties: Other hydrophilic groups, such as sulfonates, can also be incorporated into the linker to improve solubility.[2]
Q4: How does the length of a PEG linker affect ADC properties?
A4: The length of the PEG linker is a critical parameter that can be optimized to balance various ADC properties. Longer PEG chains generally lead to increased hydrophilicity, which can improve solubility, reduce aggregation, and prolong the plasma half-life of the ADC.[10][11] However, very long PEG chains may sometimes lead to a decrease in in vitro cytotoxicity.[7] Therefore, the optimal PEG length often needs to be determined empirically for each specific ADC.[10]
Troubleshooting Guides
Problem 1: ADC precipitation is observed immediately after the conjugation reaction.
-
Possible Cause: The overall hydrophobicity of the newly formed ADC has exceeded its solubility limit in the reaction buffer.
-
Troubleshooting Steps:
-
Modify the Linker: If possible, redesign the linker to include more hydrophilic components. Consider incorporating a PEG chain or charged amino acids.
-
Optimize Reaction Conditions:
-
Co-solvent: While a co-solvent like DMSO may be necessary to dissolve the linker-payload, ensure its final concentration in the reaction mixture is kept to a minimum (typically <10%) to avoid denaturing the antibody.
-
pH: Ensure the pH of the conjugation buffer is not at or near the isoelectric point (pI) of the antibody, as this is the point of minimum solubility.
-
-
Lower the DAR: Reduce the molar excess of the drug-linker used in the conjugation reaction to target a lower average DAR. While this may reduce potency, it can significantly improve solubility.
-
Problem 2: Gradual aggregation of the purified ADC is observed during storage.
-
Possible Cause: The formulation buffer is not optimal for maintaining the stability of the ADC.
-
Troubleshooting Steps:
-
Formulation Buffer Optimization:
-
pH Screening: Perform a pH screening study to identify the pH at which the ADC exhibits maximum stability and minimum aggregation.
-
Excipient Screening: Evaluate the effect of adding stabilizing excipients, such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine), to the formulation buffer.
-
-
Storage Conditions: Assess the impact of storage temperature on aggregation. Store the ADC at the recommended temperature (typically 2-8°C or frozen) and avoid repeated freeze-thaw cycles.
-
Concentration Effect: Determine if aggregation is concentration-dependent. If so, storing the ADC at a lower concentration may be necessary.
-
Data Presentation
Table 1: Impact of Linker Hydrophilicity on ADC Properties
| Linker Type | Key Hydrophilic Moiety | Achievable DAR | Aggregation Potential | In Vivo Efficacy | Reference |
| Hydrophobic (e.g., Val-Cit) | None | Low to Moderate | High | Moderate | [1][7] |
| Hydrophilic (PEGylated) | Polyethylene Glycol (PEG) | High | Low | High | [1][8] |
| Hydrophilic (Charged) | Glutamic Acid, Lysine | Moderate to High | Low | High | [3][9] |
| Hydrophilic ("Exo-linker") | Glutamic Acid | High | Low | High | [3] |
Table 2: Effect of PEG Linker Length on ADC Performance
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life | In Vivo Tumor Growth Inhibition | Reference |
| No PEG | Lower (More Potent) | Shorter | Moderate | [4][10] |
| Short PEG (e.g., PEG4) | Lower (More Potent) | Increased | Improved | [10] |
| Long PEG (e.g., PEG12, PEG24) | Higher (Less Potent) | Significantly Increased | Significantly Improved | [10][11] |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Peptide Linker
This protocol describes a general method for the site-specific conjugation of a PEG moiety to a peptide linker containing a unique cysteine residue.
-
Materials:
-
Cysteine-containing peptide linker
-
Maleimide-activated PEG
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.4, containing EDTA)
-
Reducing agent (e.g., TCEP)
-
Purification system (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC)
-
-
Procedure:
-
If the cysteine residue in the peptide linker is in a disulfide bond, it must first be reduced. Dissolve the peptide linker in the reaction buffer and add a 5-10 fold molar excess of TCEP. Incubate at room temperature for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
Dissolve the maleimide-activated PEG in the reaction buffer.
-
Add the maleimide-activated PEG to the reduced peptide linker solution at a 2-5 fold molar excess.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress using LC-MS.
-
Once the reaction is complete, purify the PEGylated peptide linker using SEC or reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm successful PEGylation.
-
Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[12]
-
Materials and Equipment:
-
SEC column suitable for protein analysis (e.g., silica-based with a hydrophilic coating)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.2)
-
ADC sample
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Prepare the ADC sample by diluting it to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume of the ADC sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to aggregates (eluting earlier), the monomer, and any fragments (eluting later).
-
Integrate the peak areas to calculate the percentage of each species.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since each conjugated drug-linker adds to the overall hydrophobicity, HIC can resolve species with different numbers of drugs.[13][14]
-
Materials and Equipment:
-
HIC column (e.g., Butyl or Phenyl)
-
HPLC or UHPLC system with a UV detector
-
Buffer A: High salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)
-
Buffer B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with a low percentage of an organic modifier like isopropanol)
-
ADC sample
-
-
Procedure:
-
Equilibrate the HIC column with Buffer A.
-
Dilute the ADC sample in Buffer A.
-
Inject the sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Buffer B).
-
Monitor the elution profile at 280 nm. Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the different DAR species.
-
Visualizations
Caption: Troubleshooting workflow for poor ADC solubility.
Caption: Strategies for enhancing linker hydrophilicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 6. criver.com [criver.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Preventing Premature Payload Release from Enzyme-Cleavable Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with premature payload release from enzyme-cleavable linkers in circulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature payload release from enzyme-cleavable linkers in circulation?
Premature payload release from enzyme-cleavable linkers is a critical issue in the development of antibody-drug conjugates (ADCs) that can lead to off-target toxicity and reduced therapeutic efficacy.[1][2] The primary causes include:
-
Non-specific Enzymatic Cleavage: Linkers, especially peptide-based ones like the commonly used valine-citrulline (Val-Cit) linker, can be susceptible to cleavage by extracellular enzymes present in the plasma, such as neutrophil elastase and carboxylesterases (like Ces1C in mice).[3][4][5]
-
Chemical Instability: Certain linker chemistries are inherently unstable in the physiological conditions of the bloodstream (pH ~7.4).[6][7] For example, some hydrazone linkers can undergo hydrolysis in circulation.[8]
-
Conjugation Site: The location of linker-payload conjugation on the antibody can significantly impact stability.[1][9] Conjugation to more solvent-accessible sites can expose the linker to plasma components, increasing the risk of premature cleavage.[1]
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which may alter the ADC's pharmacokinetic properties and stability.[3][10]
-
Retro-Michael Reaction: For linkers conjugated via maleimide (B117702) chemistry, a retro-Michael reaction can lead to deconjugation of the linker-payload from the antibody.[1][11]
Q2: What are the consequences of premature payload release?
Insufficient linker stability and the resulting premature release of the cytotoxic payload can have several detrimental effects:
-
Off-Target Toxicity: The release of the potent cytotoxic payload into systemic circulation can damage healthy tissues, leading to adverse side effects such as myelosuppression (neutropenia, thrombocytopenia), hepatotoxicity, and gastrointestinal issues.[12][13]
-
Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the target tumor cells, the concentration of the active drug at the tumor site is diminished, leading to reduced anti-cancer activity.[1][2]
-
Altered Pharmacokinetics: Premature payload release can change the pharmacokinetic (PK) profile of the ADC, potentially leading to faster clearance from the body and reduced overall exposure of the tumor to the drug.[1]
Q3: What are the main types of enzyme-cleavable linkers and their general plasma stability?
Several classes of enzyme-cleavable linkers are used in ADC development, each with distinct characteristics and plasma stability profiles.
| Linker Type | Cleavage Mechanism | General Plasma Stability | Key Considerations |
| Peptide Linkers (e.g., Val-Cit, Val-Ala) | Cleaved by lysosomal proteases like cathepsins.[7][] | Generally stable in human plasma but can be susceptible to cleavage by other plasma enzymes like neutrophil elastase.[4][5] | Stability can be enhanced by modifying the peptide sequence or incorporating flanking hydrophilic moieties.[3][15] |
| β-Glucuronide Linkers | Cleaved by the lysosomal enzyme β-glucuronidase, which is often overexpressed in tumors.[6][16] | Exhibit good plasma stability.[16] | Can offer a favorable balance of stability and efficient payload release within the tumor microenvironment. |
| Tandem-Cleavage Linkers | Require two sequential enzymatic cleavage events to release the payload, often combining a glucuronide moiety with a peptide linker.[12][17] | Show dramatically improved in vivo stability compared to single-cleavage linkers.[12] | This dual-trigger mechanism provides an extra layer of protection against premature release.[18] |
Q4: How can the stability of enzyme-cleavable linkers be improved?
Several strategies can be employed to enhance the stability of enzyme-cleavable linkers in circulation:
-
Linker Chemistry Optimization:
-
Steric Hindrance: Introducing bulky chemical groups near the cleavage site can shield it from non-specific enzymatic attack.[9][19]
-
Hydrophilic Moieties: Incorporating hydrophilic components, such as polyethylene (B3416737) glycol (PEG) or hydrophilic amino acids like glutamic acid, can improve solubility, reduce aggregation, and enhance stability.[3][15][20]
-
Novel Linker Designs:
-
Exo-cleavable Linkers: Repositioning the cleavable peptide linker to an "exo" position can enhance stability and allow for higher drug-to-antibody ratios (DARs).[3][15]
-
Tandem-Cleavage Linkers: This strategy involves a dual-release mechanism, where a primary cleavage event (e.g., by β-glucuronidase) is required to expose a secondary cleavage site (e.g., a dipeptide), significantly improving circulatory stability.[12][21]
-
-
-
Site-Specific Conjugation: Conjugating the linker-payload to specific, less solvent-exposed sites on the antibody can protect the linker from the plasma environment.[1]
-
Modulation of Payload Properties: Reducing the hydrophobicity of the payload can minimize aggregation and improve the overall stability of the ADC.[3]
Troubleshooting Guides
Problem 1: High levels of free payload detected in in vitro plasma stability assays.
| Possible Cause | Troubleshooting Step |
| Non-specific enzymatic cleavage by plasma proteases. | 1. Modify the linker design: Introduce steric hindrance or hydrophilic moieties near the cleavage site.[3][9] 2. Change the peptide sequence: Explore alternative dipeptide sequences that are less susceptible to plasma proteases.[4] 3. Utilize a tandem-cleavage linker: This provides an additional layer of protection.[12] |
| Inherent chemical instability of the linker. | 1. Evaluate linker stability in buffer at physiological pH (7.4): This helps to distinguish between chemical instability and enzyme-mediated cleavage.[1] 2. Select a more stable linker chemistry: For example, consider β-glucuronide linkers over certain hydrazone linkers.[6][16] |
| Assay artifacts. | 1. Optimize assay conditions: Ensure physiological temperature (37°C) and pH (7.4) are maintained.[1] 2. Include appropriate controls: Run a control with the ADC in buffer alone to assess inherent stability.[1] |
Problem 2: Inconsistent drug-to-antibody ratio (DAR) values during in vivo studies.
| Possible Cause | Troubleshooting Step |
| Premature payload release in circulation. | 1. Re-evaluate in vitro plasma stability: If not already done, perform thorough in vitro plasma stability assays.[22] 2. Implement linker stabilization strategies: Refer to the strategies mentioned in FAQ Q4. |
| Heterogeneity of the initial ADC preparation. | 1. Characterize the initial ADC: Use techniques like mass spectrometry to confirm the initial DAR distribution. 2. Employ site-specific conjugation: This can produce more homogeneous ADCs with a defined DAR.[10] |
| Analytical variability. | 1. Validate the analytical method: Ensure the method for DAR measurement (e.g., LC-MS, ELISA) is robust and reproducible.[23] 2. Minimize sample handling time and control temperature: Prevent degradation during sample processing.[1] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by measuring the amount of intact ADC and/or released payload over time.[6][22]
Materials:
-
Test Antibody-Drug Conjugate (ADC)
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, rat, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS, ELISA)
Procedure:
-
Sample Preparation:
-
Dilute the test ADC and control ADC to a final concentration in pre-warmed plasma and PBS (as a control for inherent stability).
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 0, 6, 24, 48, 72, and 144 hours), withdraw aliquots of each sample.
-
-
Sample Processing:
-
Immediately process the aliquots to stop any further reactions. This may involve freezing or adding a quenching solution.
-
-
Analysis:
-
To measure intact ADC (and determine DAR):
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[23] A decrease in DAR over time indicates payload loss.
-
-
To measure released payload:
-
Extract the free payload from the plasma samples (e.g., by protein precipitation with an organic solvent).[2]
-
Quantify the free payload using a validated LC-MS/MS method.
-
-
-
Data Analysis:
-
Plot the average DAR or the concentration of free payload over time to determine the stability profile and half-life of the ADC in plasma.
-
Visualizations
Caption: Workflow for assessing ADC plasma stability.
Caption: Tandem-cleavage linker mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 17. biorxiv.org [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. purepeg.com [purepeg.com]
- 21. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing p-Nitrophenyl (PNP) Ester-Amine Conjugation
Welcome to the technical support center for p-nitrophenyl (PNP) ester-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for PNP ester-amine conjugation?
A1: The optimal pH for PNP ester-amine conjugation is typically between 7.2 and 8.5.[1][2] This pH range offers a good compromise between the reactivity of the primary amine and the stability of the PNP ester. At a lower pH, the amine group is protonated and thus less nucleophilic, which reduces the reaction rate.[3] Conversely, at a higher pH (above 8.5), the rate of hydrolysis of the PNP ester increases significantly, which competes with the desired aminolysis reaction and can lead to lower conjugation yields.[1][2][4]
Q2: Which buffers are recommended for this reaction?
A2: It is crucial to use amine-free buffers to avoid competition with the target amine. Recommended buffers include phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[2][3] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are not compatible as they will react with the PNP ester.[2][4]
Q3: My PNP ester is not readily soluble in the aqueous reaction buffer. What should I do?
A3: Many non-sulfonated PNP esters have poor water solubility and should first be dissolved in a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2][4] The final concentration of the organic solvent in the reaction should typically be kept low, generally not exceeding 10%, to avoid denaturation of proteins or other biomolecules.[3]
Q4: How can I monitor the progress of the conjugation reaction?
A4: The progress of the reaction can be monitored by observing the release of the p-nitrophenolate byproduct, which has a characteristic yellow color and absorbs light at approximately 400 nm.[5] For more quantitative analysis, techniques such as HPLC or LC-MS can be used to track the consumption of the starting materials and the formation of the desired conjugate.[1]
Q5: How do I stop or "quench" the reaction?
A5: To stop the reaction, you can add a quenching reagent that contains a primary amine, such as Tris or glycine (B1666218) buffer.[2][4] This will react with any remaining unreacted PNP ester, preventing further conjugation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of PNP Ester: The PNP ester is sensitive to moisture and can hydrolyze, especially at high pH.[2][4] | Ensure the PNP ester is stored in a desiccated environment. Prepare the PNP ester stock solution in anhydrous DMSO or DMF immediately before use.[3] Maintain the reaction pH between 7.2 and 8.5.[1][2] |
| Suboptimal pH: The pH of the reaction mixture is too low (amines are protonated) or too high (ester hydrolysis is favored).[3] | Optimize the reaction pH. A pH of 8.3-8.5 is often a good starting point.[3] | |
| Presence of Primary Amines in Buffer: Buffers like Tris will compete with the target molecule for reaction with the PNP ester.[2][4] | Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate.[2][3] If necessary, perform a buffer exchange of your biomolecule solution before starting the conjugation.[3] | |
| Low Reagent Concentration: The concentration of the biomolecule or the PNP ester is too low, leading to a slow reaction rate. | For protein conjugations, a concentration of at least 2 mg/mL is recommended for optimal results.[6] | |
| Protein Aggregation | High Degree of Labeling: Excessive modification of the protein surface can lead to aggregation. | Optimize the molar ratio of the PNP ester to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition. |
| Buffer Conditions: The buffer composition may not be optimal for your protein's stability. | Ensure the chosen buffer and pH are suitable for maintaining the stability of your specific protein. | |
| PNP Ester Precipitates in Reaction | Poor Solubility: The PNP ester has limited solubility in the aqueous reaction buffer. | Dissolve the PNP ester in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction mixture.[2][4] The final organic solvent concentration should ideally be below 10%.[3] |
| Reagent Quality: The PNP ester may have degraded due to improper storage. | Use a fresh vial of the PNP ester and ensure it has been stored under the recommended conditions (cool and dry). |
Summary of Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[1][2][3] | Balances amine reactivity and ester stability. |
| Temperature | 4°C to Room Temperature (25°C)[1] | Lower temperatures can be used for sensitive biomolecules to minimize degradation.[1] |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C)[1] | Reaction time should be optimized for the specific reactants. |
| Buffer | Amine-free buffers (Phosphate, Bicarbonate, HEPES, Borate)[2][3] | Avoid buffers containing primary amines like Tris.[2][4] |
| PNP Ester Solvent | Anhydrous DMSO or DMF[2][4] | Prepare stock solutions immediately before use. |
| Molar Ratio | Varies depending on the biomolecule and desired degree of labeling. A 5-20 fold molar excess of the PNP ester to the amine is a common starting point. | It is recommended to perform a titration to find the optimal ratio for your specific application. |
Experimental Protocols
Protocol 1: Standard PNP Ester-Amine Conjugation
-
Prepare the Amine Solution: Dissolve the amine-containing biomolecule (e.g., protein) in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.
-
Prepare the PNP Ester Solution: Immediately before use, dissolve the PNP ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Initiate the Reaction: While gently stirring the amine solution, slowly add the desired molar excess of the PNP ester stock solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[3]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[1] The reaction can be monitored by observing the development of a yellow color from the released p-nitrophenolate.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted PNP ester and the p-nitrophenol byproduct by dialysis, size-exclusion chromatography (e.g., gel filtration), or another suitable purification method.
Protocol 2: Monitoring Reaction Progress via Spectrophotometry
-
Set up the conjugation reaction as described in Protocol 1.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.
-
Measure the absorbance of the aliquot at 400 nm using a spectrophotometer.
-
An increase in absorbance at 400 nm indicates the release of p-nitrophenolate and thus the progress of the reaction.
Visualizations
Caption: Chemical reaction pathway for PNP ester-amine conjugation.
Caption: General experimental workflow for PNP ester-amine conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
Technical Support Center: Troubleshooting Common Side Reactions During Fmoc Deprotection
Welcome to the technical support center for troubleshooting common side reactions during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc deprotection and why is it a critical step?
Fmoc (9-fluorenylmethyloxycarbonyl) deprotection is the process of removing the Fmoc protecting group from the N-terminal amine of the growing peptide chain. This step is crucial as it allows for the subsequent coupling of the next amino acid in the sequence. The reaction is typically carried out using a secondary amine base, most commonly piperidine (B6355638).[1] Incomplete or problematic deprotection can lead to the formation of deletion sequences and other impurities, significantly impacting the final peptide's purity and yield.[2]
Q2: What are the most common side reactions during Fmoc deprotection?
The most frequently encountered side reactions include:
-
Aspartimide Formation: Cyclization of aspartic acid residues, leading to a mixture of byproducts.[2][3][4]
-
Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, causing chain termination and cleavage from the resin.[3][5]
-
Peptide Aggregation: Self-association of peptide chains on the resin, hindering reagent access and leading to incomplete reactions.[3][6]
-
Side reactions involving specific amino acids: Residues like Cysteine and Tryptophan can undergo modifications under deprotection or subsequent cleavage conditions.
Troubleshooting Guide: Aspartimide Formation
Aspartimide formation is a major side reaction, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[3] The basic conditions of Fmoc deprotection facilitate the cyclization of the aspartic acid side chain, which can then lead to racemization and the formation of difficult-to-separate α- and β-aspartyl peptides.[2][4]
Q: How can I detect aspartimide formation?
Aspartimide formation results in byproducts that are often isomeric with the desired peptide, making them challenging to detect by mass spectrometry alone. Reverse-phase HPLC (RP-HPLC) is the primary method for detection, where you may observe shoulder peaks or closely eluting impurities next to the main product peak.
Q: What are the key strategies to minimize aspartimide formation?
Several strategies can be employed to reduce or prevent aspartimide formation:
-
Modification of the Deprotection Cocktail:
-
Addition of HOBt: Including 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) in the piperidine deprotection solution can suppress aspartimide formation.[3][7][8]
-
Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine (B1678402) or morpholine (B109124) can reduce the incidence of this side reaction.[4][5][8]
-
-
Use of Sterically Hindered Protecting Groups: Employing a bulkier side-chain protecting group for aspartic acid, such as 3-methylpent-3-yl (Mpe) or 2,4-dimethylpent-3-yl (Dmpe), can sterically hinder the cyclization reaction.
-
Backbone Protection: Incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid following the aspartic acid can prevent the nucleophilic attack that initiates aspartimide formation.[6]
Quantitative Comparison of Deprotection Reagents on Aspartimide Formation
| Deprotection Reagent | Aspartimide Formation (%) in VKDGYI model peptide | Reference |
| 20% Piperidine in DMF | 17 - 24.4 | [9][10] |
| 20% Piperidine, 0.1 M HOBt in DMF | Significantly reduced | [7] |
| 50% Morpholine in DMF | 1.2 (at RT) - 4.3 (at 45°C) | [4] |
| 5% Piperazine + 2% DBU in DMF | 13.7 | [9] |
| 25% Dipropylamine (DPA) in DMF | Lower than piperidine | [10] |
Data is compiled from multiple sources and specific results may vary based on the full peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Fmoc Deprotection with HOBt Addition
This protocol is recommended for sequences known to be susceptible to aspartimide formation.
-
Reagent Preparation: Prepare a fresh deprotection solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).[2]
DOT Diagram: Aspartimide Formation and Prevention
Caption: Aspartimide formation pathway and key mitigation strategies.
Troubleshooting Guide: Diketopiperazine (DKP) Formation
DKP formation is a significant issue at the dipeptide stage of SPPS, particularly when Proline is one of the first two amino acids. The deprotected N-terminal amine of the second amino acid can attack the ester linkage of the first amino acid to the resin, forming a cyclic dipeptide (diketopiperazine) and cleaving the peptide from the support.[3]
Q: How do I know if DKP formation is occurring?
The primary indicator of DKP formation is a significantly lower than expected yield of the final peptide, as the DKP byproduct is often washed away during synthesis. If you analyze the cleavage solution after the coupling of the second amino acid, you may detect the DKP by HPLC.
Q: What measures can I take to prevent DKP formation?
-
Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin is highly recommended for sequences prone to DKP formation. The steric bulk of the trityl group hinders the intramolecular cyclization.[3][11]
-
Optimized Deprotection Conditions: A deprotection cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation compared to standard piperidine/DMF.[12][13]
-
Dipeptide Coupling: Synthesizing the first two amino acids as a dipeptide in solution and then coupling the dipeptide to the resin can bypass the susceptible dipeptidyl-resin intermediate.[11]
Quantitative Comparison of Deprotection Reagents on DKP Formation
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine in DMF | 13.8 | [12] |
| 5% Piperidine in DMF | 12.2 | [12] |
| 5% Piperazine in DMF or NMP | < 4.0 | [12] |
| 2% DBU, 5% Piperazine in NMP | Drastically reduced | [12][13] |
Data is for a model DKP-prone sequence and specific results may vary.
Experimental Protocols
Protocol 2: Synthesis on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is ideal for C-terminal Proline peptides or other sequences prone to DKP formation.
-
Resin Swelling: Swell the 2-CTC resin in dry dichloromethane (B109758) (DCM) (approx. 10 mL per gram of resin).
-
First Amino Acid Attachment: Dissolve the Fmoc-amino acid (1.0 equivalent) in DCM. Add the amino acid solution to the resin, followed by 5.0 equivalents of diisopropylethylamine (DIPEA). Agitate for 30-60 minutes.
-
Capping: Add HPLC-grade methanol (B129727) (0.8 mL per gram of resin) and mix for 15 minutes to cap any unreacted sites on the resin.
-
Washing: Filter and wash the resin three times with DCM.
-
Synthesis: Proceed with the standard SPPS cycles for the remaining amino acids.
DOT Diagram: DKP Formation Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing DKP formation.
Troubleshooting Guide: Peptide Aggregation
Peptide aggregation occurs when growing peptide chains self-associate on the resin, typically through the formation of intermolecular hydrogen bonds.[6] This is common in hydrophobic sequences and can lead to incomplete deprotection and coupling reactions.[6][14]
Q: What are the signs of peptide aggregation?
Visible signs include the resin failing to swell properly or shrinking during synthesis.[6][14] In automated synthesizers, you might observe a broadening of the UV deprotection peak.[14] The most definitive evidence is the appearance of deletion sequences in the final product upon MS analysis.
Q: How can I overcome peptide aggregation?
-
Solvent and Temperature Modification:
-
Use of Chaotropic Salts: Adding chaotropic salts like NaClO₄ or KSCN to the wash steps before coupling can disrupt the secondary structures causing aggregation.[6]
-
"Magic Mixture": For very difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate can be used as the solvent system.
-
Backbone Protection and Pseudoprolines: Incorporating backbone-protecting groups (e.g., Hmb, Dmb) or pseudoproline dipeptides at regular intervals (e.g., every 6-7 residues) is a very effective strategy to disrupt hydrogen bonding.[6]
Experimental Protocols
Protocol 3: Use of Chaotropic Salts to Disrupt Aggregation
This protocol can be applied before a difficult coupling step.
-
Resin Preparation: After Fmoc deprotection and standard DMF washes, perform additional washes.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 minute).[3] This helps to break up existing secondary structures.
-
DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 minute) to remove the chaotropic salt before coupling.
-
Coupling: Proceed with the standard amino acid coupling protocol.
DOT Diagram: Logical Relationship of Aggregation and Solutions
Caption: The causes and solutions for peptide aggregation.
Troubleshooting Side Reactions with Specific Amino Acids
Cysteine (Cys):
-
Problem: Racemization at the C-terminal cysteine can be a base-mediated problem during Fmoc-SPPS.
-
Solution: Using piperazine-based deprotection reagents has been shown to cause less racemization of resin-bound C-terminal cysteine.
Tryptophan (Trp):
-
Problem: The indole (B1671886) side chain of tryptophan is susceptible to alkylation by carbocations generated during the final TFA cleavage, especially from protecting groups on other residues like Arginine (Pmc, Pbf).[15][16]
-
Solution: Using Boc as a protecting group for the tryptophan side chain (Fmoc-Trp(Boc)-OH) is highly effective at preventing this side reaction.[15][17] During the final cleavage, a scavenger cocktail, often containing triisopropylsilane (B1312306) (TIS) and water, is essential to quench these reactive species.[15]
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Aggregation of Antibody-Drug Conjugates
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) aggregation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize aggregation-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation?
A1: ADC aggregation is the process where individual antibody-drug conjugate molecules cluster together to form larger, multi-unit complexes.[1][2] This can range from soluble dimers and oligomers to larger, insoluble precipitates. Aggregation is a critical quality attribute (CQA) to control during ADC development as it can negatively impact product stability, efficacy, and safety.[1]
Q2: What are the primary causes of ADC aggregation?
A2: Several factors can contribute to ADC aggregation:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface is a major driver of aggregation. These hydrophobic patches can interact between ADC molecules, leading to self-association.[3]
-
Conjugation Chemistry: The conditions used during the conjugation process, such as pH, temperature, and the use of organic co-solvents to dissolve hydrophobic payloads, can stress the antibody and promote aggregation.[3]
-
Formulation Conditions: Suboptimal formulation parameters, including pH, ionic strength, and the absence of stabilizing excipients, can lead to ADC instability and aggregation.[3]
-
High Drug-to-Antibody Ratio (DAR): Higher DARs often correlate with increased hydrophobicity and a greater propensity for aggregation.[1]
-
Environmental Stress: Exposure to physical stresses like agitation, freeze-thaw cycles, and high temperatures, as well as exposure to light, can induce aggregation.[1]
-
High ADC Concentration: Increased protein concentration can enhance the likelihood of intermolecular interactions and subsequent aggregation.[4]
Q3: Why is it crucial to minimize ADC aggregation?
A3: Minimizing ADC aggregation is critical for several reasons:
-
Safety: Aggregated ADCs can be immunogenic, potentially triggering an adverse immune response in patients.[3] They can also lead to off-target toxicity by being taken up by cells other than the intended target.[1]
-
Efficacy: Aggregation can reduce the therapeutic efficacy of an ADC by hindering its ability to bind to the target antigen.
-
Stability and Shelf-Life: Aggregation is a sign of product instability, which can shorten the shelf-life of the ADC therapeutic.[1]
-
Manufacturing and Yield: Aggregation can lead to product loss during manufacturing and purification, reducing the overall process yield and increasing costs.[3]
Q4: What are the common analytical techniques to detect and quantify ADC aggregation?
A4: A variety of analytical methods are used to characterize ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most widely used technique to separate and quantify soluble aggregates based on their size.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the hydrophobicity profile of the ADC and can also separate different drug-loaded species, which may have different aggregation propensities.
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive method to measure the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[1]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This combination allows for the determination of the absolute molar mass of eluting species, providing more accurate characterization of aggregates.[1]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.[1]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
Issue 1: High levels of soluble aggregates are detected by SEC immediately after conjugation.
Q: My ADC shows a significant percentage of high molecular weight species (HMWS) in the SEC chromatogram right after the conjugation reaction. What are the likely causes and how can I troubleshoot this?
A: This is a common issue often stemming from the conjugation process itself. Here’s a systematic approach to troubleshooting:
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high soluble aggregates post-conjugation.
Possible Causes & Troubleshooting Steps:
-
Payload/Linker Hydrophobicity:
-
Rationale: Highly hydrophobic payloads and linkers are a primary cause of aggregation.[3]
-
Troubleshooting:
-
Use Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, to increase the overall hydrophilicity of the ADC.[1]
-
Consider Alternative Payloads: If possible, explore payloads with lower hydrophobicity.
-
-
-
Conjugation Conditions:
-
Rationale: The reaction conditions may be destabilizing the antibody. This includes pH, temperature, and the presence of organic co-solvents.[3]
-
Troubleshooting:
-
pH Optimization: Conduct the conjugation at a pH that maintains the stability of the antibody while still allowing for an efficient reaction. Avoid the isoelectric point (pI) of the antibody where it is least soluble.[3]
-
Co-solvent Concentration: Minimize the concentration of organic co-solvents required to dissolve the payload.
-
Temperature Control: Perform the conjugation at a lower temperature to reduce thermal stress on the antibody.
-
Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support during the conjugation reaction. This physically separates the antibody molecules, preventing them from aggregating.[3]
-
-
-
High Drug-to-Antibody Ratio (DAR):
-
Rationale: A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, leading to a greater tendency to aggregate.[1]
-
Troubleshooting:
-
Optimize DAR: Aim for the lowest DAR that still provides the desired potency. Site-specific conjugation methods can help achieve a more homogeneous product with a controlled DAR.
-
-
Issue 2: ADC appears stable initially but shows increasing aggregation during storage.
Q: My purified ADC looks good by SEC right after purification, but after a few weeks of storage at 4°C, I see a significant increase in aggregates. What should I investigate?
A: This points to formulation and storage condition issues.
Logical Troubleshooting Workflow
References
Technical Support Center: Enhancing the In Vivo Stability of ADCs with PABC Spacers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Antibody-Drug Conjugates (ADCs) featuring para-aminobenzyl carbamate (B1207046) (PABC) spacers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development and in vivo testing of ADCs with PABC spacers.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Premature Payload Release in Plasma | Enzymatic cleavage of the linker: Some plasma enzymes, such as carboxylesterase 1C (Ces1C) in rodents, can cleave the valine-citrulline (Val-Cit) dipeptide often used with PABC spacers.[1][2][3] | Modify the linker: Introduce chemical modifications to the linker to protect it from extracellular cleavage without affecting intracellular processing by lysosomal proteases like Cathepsin B.[1][3] For example, adding a glutamic acid residue to create a Glu-Val-Cit linker has been shown to improve stability in mouse plasma.[2] Use alternative linkers: Consider "tandem-cleavage" linkers that require two sequential enzymatic steps for payload release, enhancing plasma stability.[4][5][6] Evaluate in relevant species: Be aware that linker stability can be species-dependent. For instance, Val-Cit-PABC linkers are generally more stable in human and primate plasma than in rodent plasma.[1][7] |
| ADC Aggregation | Hydrophobicity of the payload and linker: Highly hydrophobic payloads or linkers can lead to ADC aggregation, especially at high drug-to-antibody ratios (DAR).[8][9] | Incorporate hydrophilic spacers: Include polyethylene (B3416737) glycol (PEG) units or other hydrophilic moieties in the linker design to increase aqueous solubility and reduce aggregation.[8][10] Optimize DAR: Aim for a lower, more homogenous DAR to minimize aggregation.[10] Formulation optimization: Screen different buffer conditions to identify a formulation that minimizes aggregation.[10] |
| Low In Vivo Efficacy | Poor ADC internalization: The target antigen may not be efficiently internalized by the cancer cells.[10] Low target antigen expression: The target antigen may be expressed at low levels on the tumor cells.[10] Drug resistance: The cancer cells may have developed resistance to the cytotoxic payload.[10] Insufficient payload release: The linker may not be efficiently cleaved within the target cell. | Confirm internalization: Use a labeled ADC to verify that it is being internalized by the target cells.[10] Verify antigen expression: Confirm the expression levels of the target antigen on the tumor cells.[10] Use a different payload: Consider a payload with a different mechanism of action.[10] Optimize linker for intracellular cleavage: Ensure the linker is susceptible to cleavage by lysosomal enzymes like Cathepsin B.[] |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Inefficient conjugation chemistry: The reaction conditions for conjugating the linker-payload to the antibody may not be optimal. | Optimize conjugation reaction: Adjust the molar excess of the linker-payload, reaction time, and temperature. Purify the ADC: Use techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to isolate the ADC with the desired DAR. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a PABC spacer in an ADC?
The primary function of a p-aminobenzyl carbamate (PABC) self-immolative spacer is to connect the cytotoxic payload to the linker's trigger mechanism (e.g., a Val-Cit dipeptide).[12] Following the enzymatic cleavage of the trigger, the PABC spacer undergoes a rapid and irreversible self-immolation process, which in turn releases the payload in its active form inside the target cancer cell.[8][12] This controlled release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window.[12]
Q2: How does the PABC spacer contribute to the stability of an ADC?
The PABC spacer, in conjunction with a stable trigger, is designed to be stable in the systemic circulation (blood plasma, pH ~7.4).[12] This stability prevents the premature release of the cytotoxic payload in the bloodstream, thereby reducing systemic toxicity.[12] The cleavage of the linker and subsequent self-immolation of the PABC spacer are triggered by the specific conditions within the target cancer cell, such as the presence of lysosomal enzymes.[][12]
Q3: What are the common mechanisms of PABC linker instability in vivo?
The most common cause of instability for ADCs using a Val-Cit-PABC linker system, particularly in rodent models, is the enzymatic cleavage of the Val-Cit dipeptide by plasma carboxylesterases, such as Ces1C in mice.[1][2][3] This leads to premature payload release before the ADC reaches the target tumor cell. The conjugation site on the antibody can also influence linker stability, with more solvent-exposed linkers being more susceptible to cleavage.[7][13]
Q4: How can I assess the in vivo stability of my ADC with a PABC spacer?
Several methods can be used to assess the in vivo stability of your ADC:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method can measure the concentration of the antibody-conjugated drug over time in plasma samples.[14] A decrease in the concentration of the conjugated drug indicates payload loss.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to determine the average DAR of the ADC in plasma samples over time.[15][16] A decrease in DAR signifies linker cleavage. LC-MS can also be used to quantify the amount of free payload that has been prematurely released into circulation.[14]
-
In Vitro Plasma Stability Assays: Incubating the ADC in plasma from different species (e.g., mouse, rat, monkey, human) can help predict its in vivo stability.[15][17]
Q5: Are there alternatives to the Val-Cit trigger for PABC-based linkers?
Yes, researchers are exploring various alternatives to the Val-Cit dipeptide to improve plasma stability. These include:
-
Modified Peptide Sequences: Incorporating different amino acids or creating tripeptide sequences (e.g., Glu-Val-Cit) can enhance resistance to plasma enzymes.[2]
-
β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is more abundant in the tumor microenvironment than in the bloodstream, leading to high plasma stability.[18][19]
-
Tandem-Cleavage Linkers: These linkers require two different enzymatic cleavage events to release the payload, significantly improving in vivo stability.[4][5][6]
Quantitative Data Summary
The following tables summarize quantitative data on the in vivo stability of ADCs with different linker technologies.
Table 1: Comparison of Linker Stability in Mouse Plasma
| Linker Type | ADC Construct | Stability Metric | Result | Reference |
| Val-Cit-PABC | Site-specifically conjugated auristatin | % Intact ADC after 4.5 days | ~20-80% (site-dependent) | [20] |
| Glu-Val-Cit-PABC | Trastuzumab-MMAE | Half-life | ~12 days | [2] |
| Val-Cit-PABC | Trastuzumab-MMAE | Half-life | ~2 days | [2] |
| Tandem-cleavage (P1' modified) | Anti-CD79b-MMAE | % Conjugated Payload Remaining (Day 7, rat serum) | ~80% | [5] |
| vcMMAE (control) | Anti-CD79b-MMAE | % Conjugated Payload Remaining (Day 7, rat serum) | ~50% | [5] |
Table 2: In Vitro Plasma Stability of Different Linker Types
| Linker Type | ADC Construct | Plasma Source | Stability Metric (% Released Payload) | Result | Reference |
| Val-Cit-PABC-MMAE | Ab095 | Rat | % Released MMAE after 6 days | 2.5% | [19] |
| β-Glucuronide | Not Specified | Mouse | % Stability over 7 days | High stability | [19] |
| Hydrazone | Not Specified | Not Specified | Half-life | Variable, potential for hydrolysis in plasma | [19] |
Experimental Protocols
Protocol 1: General Procedure for ADC Synthesis with a Val-Cit-PABC Linker
This protocol outlines the general steps for conjugating a linker-payload to an antibody.
-
Antibody Preparation:
-
Exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4) using a desalting column to remove any interfering substances.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Linker-Payload Activation (if necessary):
-
Dissolve the linker-payload construct (e.g., MC-Val-Cit-PABC-Payload) in an anhydrous organic solvent like DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a specific molar excess (typically 1.5 to 3.0) of the linker-payload stock solution to the antibody solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-2 hours or overnight), often with gentle mixing and protection from light.
-
-
Purification of the ADC:
-
Remove unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC) or Protein A chromatography.
-
Elute the purified ADC in a suitable formulation buffer.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Determine the average DAR using techniques like UV-Vis spectroscopy, HIC, or LC-MS.
-
Assess the level of aggregation using SEC.
-
Protocol 2: In Vitro ADC Plasma Stability Assay
This protocol provides a general method for assessing the stability of an ADC in plasma.[19]
-
ADC Preparation:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., mouse, rat, human).
-
-
Incubation:
-
Incubate the ADC-plasma mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), collect aliquots of the incubation mixture.
-
Immediately freeze the samples at -80°C to stop any further degradation.
-
-
Analysis of Intact ADC (DAR Measurement):
-
Thaw the plasma samples.
-
Analyze the intact ADC using LC-MS to determine the average DAR at each time point.[19] A decrease in DAR over time indicates linker cleavage.
-
-
Analysis of Released Payload:
-
Data Analysis:
-
Plot the percentage of intact ADC (or average DAR) or the concentration of released payload against time.
-
Calculate the half-life (t½) of the ADC in plasma.[19]
-
Visualizations
Caption: Intracellular processing of a Val-Cit-PABC-linked ADC.
Caption: Workflow for assessing ADC stability and efficacy.
Caption: Troubleshooting logic for premature payload release.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of attachment site on stability of cleavable antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 14. benchchem.com [benchchem.com]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Drug-to-Antibody Ratio (DAR) in ADC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the drug-to-antibody ratio (DAR) during antibody-drug conjugate (ADC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1][2] It is a critical quality attribute because it directly influences the ADC's therapeutic window, impacting its efficacy, toxicity, and pharmacokinetics.[2][3] A low DAR may result in reduced potency, while a high DAR can lead to faster clearance from circulation, increased toxicity, and potential aggregation issues.[2][3][4][5][6][7]
Q2: What are the primary methods for conjugating drugs to antibodies?
A2: The two most common methods for ADC conjugation involve targeting the side chains of either lysine (B10760008) or cysteine amino acid residues on the antibody.[8][9]
-
Lysine Conjugation: This method targets the amine groups on the numerous surface-accessible lysine residues.[10] It is a relatively straightforward process but often results in a heterogeneous mixture of ADC species with a broad DAR distribution because many lysine residues are available for conjugation.[11]
-
Cysteine Conjugation: This method typically involves the reduction of interchain disulfide bonds to generate free thiol groups for conjugation.[12] It allows for more precise control over the conjugation sites and generally produces a more homogeneous ADC with a narrower DAR distribution.[4][13]
Q3: What are the key reaction parameters that influence the final DAR?
A3: Several factors can significantly impact the final DAR of an ADC. Careful control of these parameters is essential for reproducible ADC synthesis.[1] Key parameters include:
-
Molar ratio of linker-payload to antibody: This is a primary determinant of the final DAR.[14]
-
Reaction pH: The optimal pH depends on the conjugation chemistry. For instance, thiol-maleimide reactions for cysteine conjugation are most efficient at a pH range of 6.5-7.5.[5] Lysine conjugation with NHS esters is typically performed at a slightly higher pH of 8.0-8.5.[]
-
Reaction Temperature: Temperature can affect the rate of conjugation and the stability of the reactants.[16]
-
Reaction Time: The duration of the conjugation reaction directly influences the extent of drug loading.[8]
-
Antibody Concentration: The concentration of the antibody in the reaction mixture can also play a role.
Q4: How is the DAR of an ADC measured and characterized?
A4: Several analytical techniques are used to determine the average DAR and the distribution of different DAR species.[4][17] The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for detailed DAR analysis, especially for cysteine-linked ADCs.[4][17][18][19] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used for DAR analysis and is compatible with mass spectrometry.[4][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides detailed information on the DAR and the distribution of different drug-loaded species.[4][6]
-
UV-Vis Spectrophotometry: This is a simpler and quicker method that can provide an estimate of the average DAR but does not give information on the distribution of DAR species.[4][17]
Troubleshooting Guides
Issue 1: Low Average DAR
Symptoms:
-
The average DAR determined by HIC or LC-MS is significantly lower than the target DAR.
-
A large peak corresponding to the unconjugated antibody (DAR=0) is observed in the HIC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Inefficient Antibody Reduction (Cysteine Conjugation) | - Verify Reducing Agent: Ensure the reducing agent (e.g., TCEP, DTT) is fresh and has been stored correctly. - Optimize Reduction Conditions: Systematically vary the concentration of the reducing agent, incubation time, and temperature to ensure complete reduction of the interchain disulfide bonds.[16] - Remove Excess Reducing Agent: Ensure the excess reducing agent is completely removed before adding the linker-payload, as it can react with and quench the linker. |
| Suboptimal Conjugation Reaction Conditions | - Verify pH of Reaction Buffer: Ensure the pH of the conjugation buffer is within the optimal range for the chosen chemistry (e.g., 6.5-7.5 for maleimide (B117702) chemistry).[5] - Optimize Molar Ratio: Increase the molar excess of the linker-payload relative to the antibody. - Increase Reaction Time/Temperature: Extend the incubation time or slightly increase the reaction temperature to drive the conjugation to completion. |
| Linker-Payload Instability/Inactivity | - Check Linker-Payload Quality: Use a fresh batch of the linker-payload or verify the activity of the current stock. Ensure proper storage conditions (e.g., protected from light and moisture). - Solubility Issues: Ensure the linker-payload is fully dissolved in a suitable organic co-solvent (e.g., DMSO) before adding it to the aqueous antibody solution. |
| Inaccurate Reagent Concentrations | - Verify Antibody Concentration: Accurately determine the antibody concentration using a reliable method (e.g., A280). - Verify Linker-Payload Concentration: Ensure the concentration of the linker-payload stock solution is accurate. |
Issue 2: High Average DAR and/or ADC Aggregation
Symptoms:
-
The average DAR is higher than the target, potentially leading to a heterogeneous product.
-
The appearance of high molecular weight species (aggregates) is observed by Size Exclusion Chromatography (SEC).
-
Precipitation is observed during or after the conjugation reaction.
| Possible Cause | Troubleshooting Steps |
| Excessive Linker-Payload | - Reduce Molar Ratio: Decrease the molar excess of the linker-payload in the conjugation reaction. |
| Increased Hydrophobicity | - Use Hydrophilic Linkers: Incorporate hydrophilic linkers (e.g., PEG) to mask the hydrophobicity of the payload, especially for high DAR ADCs.[20] - Optimize Formulation Buffer: Screen different buffer conditions, including pH and the addition of excipients (e.g., polysorbates, sugars, amino acids), to improve the solubility and stability of the ADC.[21] |
| Suboptimal Reaction Conditions | - Control pH: Avoid pH values close to the isoelectric point (pI) of the antibody, as this can minimize solubility. - Lower Reaction Temperature: Performing the conjugation at a lower temperature may help to reduce aggregation. |
| Post-Conjugation Handling | - Gentle Purification: Optimize the purification process to minimize physical stress on the ADC. For example, use appropriate flow rates and column matrices. - Appropriate Storage: Store the purified ADC in an optimized formulation buffer at the recommended temperature, and protect it from light and freeze-thaw cycles.[21] |
Data Presentation
Table 1: Comparison of Lysine vs. Cysteine Conjugation Strategies
| Feature | Lysine Conjugation | Cysteine Conjugation |
| Target Residue | ε-amino group of lysine | Thiol group of cysteine |
| Residue Abundance | High (approx. 80-100 per IgG)[10][22] | Low (typically 8 in interchain disulfides) |
| Homogeneity (DAR) | Heterogeneous (broad DAR distribution)[11] | More homogeneous (narrow DAR distribution)[13] |
| Process Complexity | Simpler, no antibody pre-processing required[10] | More complex, requires antibody reduction step[12] |
| Site-Specificity | Low | High |
| Control over DAR | Less precise | More precise[13] |
Table 2: Effect of Reaction pH on Average DAR for a Lysine-Conjugated ADC
| Reaction pH | Reaction Time (min) | Average DAR |
| 7.5 | 15 | 1.07 |
| 7.5 | 30 | 1.44 |
| 7.5 | 60 | 2.51 |
| 7.5 | 120 | 3.18 |
| 6.5 | 180 | ~1.0 |
| 7.0 | 180 | ~1.0 |
| 8.0 | 180 | 4.0 - 5.0 |
Data adapted from a study on real-time DAR detection of a lysine-linked ADC.[8]
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based ADC Conjugation (Maleimide Chemistry)
-
Antibody Preparation:
-
Buffer exchange the antibody into a reaction buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).[12]
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Reduction of Interchain Disulfide Bonds:
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.[12]
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-containing linker-payload in an organic solvent like DMSO.[12]
-
Add the desired molar excess of the linker-payload solution to the reduced antibody solution with gentle mixing.[12]
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.[12]
-
-
Quenching the Reaction:
-
Add an excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.[23]
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reaction components using Size Exclusion Chromatography (SEC) or other suitable chromatography methods.[12]
-
Protocol 2: General Procedure for DAR Analysis by HIC-HPLC
-
System Preparation:
-
HPLC System: An HPLC or UHPLC system equipped with a UV detector.
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).[7][25]
-
Mobile Phase A (High Salt): 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.[25]
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0. An organic modifier like isopropanol (B130326) may be added to this phase to improve the elution of highly hydrophobic species.[7][25]
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). A typical gradient might be 0-100% B over 20-30 minutes.[7]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the different DAR species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.[19]
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ [(Peak Area of each DAR species / Total Peak Area) * DAR value of the species]
-
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. api-docs.rango.exchange [api-docs.rango.exchange]
- 5. What is an Antibody-Drug Conjugate? [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 11. youtube.com [youtube.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 14. ymc.eu [ymc.eu]
- 16. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 23. kinampark.com [kinampark.com]
- 24. researchgate.net [researchgate.net]
- 25. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Technical Support Center: Strategies to Mitigate Off-Target Toxicity of Potent ADC Payloads
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target toxicity of potent antibody-drug conjugate (ADC) payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with ADCs?
A1: Off-target toxicity of ADCs can be broadly categorized into two main mechanisms:
-
On-target, off-tumor toxicity: This occurs when the target antigen of the ADC is also expressed on healthy, non-cancerous tissues, leading to the ADC binding to and damaging these normal cells.[]
-
Off-target, off-tumor toxicity: This arises from the premature release of the cytotoxic payload from the ADC into systemic circulation.[][2] This free payload can then non-specifically diffuse into healthy cells, causing toxicity. This is often the primary driver of dose-limiting toxicities.[3]
Q2: How does linker stability influence off-target toxicity?
A2: The stability of the linker connecting the antibody to the payload is a critical determinant of an ADC's therapeutic index.[4] Premature cleavage of the linker in the bloodstream leads to the systemic release of the potent payload, a major cause of off-target toxicity.[2][4] An ideal linker should be highly stable in circulation but efficiently cleavable within the target tumor cell.[]
Q3: What are the common dose-limiting toxicities observed with ADCs?
A3: Dose-limiting toxicities (DLTs) are frequently associated with the cytotoxic payload class. Common DLTs include:
-
Hematological toxicities: Such as neutropenia, thrombocytopenia, and anemia are among the most common DLTs, particularly with payloads that are microtubule inhibitors or DNA-damaging agents.[2][3]
-
Hepatotoxicity: Liver toxicity can be a significant concern.
-
Peripheral neuropathy: Often associated with microtubule inhibitor payloads.[3]
-
Ocular toxicity: Can manifest as blurred vision, dry eyes, or keratitis.[3]
-
Gastrointestinal issues: Nausea and diarrhea are also frequently observed.
Q4: What is the "bystander effect" and how does it relate to off-target toxicity?
A4: The bystander effect is a phenomenon where the cytotoxic payload released from a target cancer cell can diffuse into and kill neighboring tumor cells, including those that may not express the target antigen.[5][6] This can enhance the ADC's anti-tumor efficacy, especially in heterogeneous tumors.[5] However, if the payload is too membrane-permeable and released systemically, it can also contribute to off-target toxicity by affecting healthy bystander cells.[7]
Q5: How can site-specific conjugation reduce off-target toxicity?
A5: Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). This heterogeneity can lead to inconsistent pharmacokinetic properties and an increased risk of off-target toxicity.[8] Site-specific conjugation technologies allow for the creation of more homogeneous ADCs with a defined DAR, leading to improved stability, a more predictable pharmacokinetic profile, and a wider therapeutic window.[9]
Troubleshooting Guides
Issue 1: High in vitro toxicity in antigen-negative control cells.
Possible Cause: Premature payload release due to linker instability in the culture medium or non-specific uptake of the ADC.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high in vitro off-target toxicity.
Solutions:
-
Assess Linker Stability: Perform a payload release assay by incubating the ADC in the cell culture medium over time and measuring the amount of free payload.
-
Evaluate Non-Specific Uptake: Use a fluorescently labeled ADC to assess its uptake in antigen-negative cells via flow cytometry or high-content imaging.
-
Linker Redesign: If the linker is unstable, consider re-engineering it to be more stable under physiological conditions. This could involve using a non-cleavable linker or a cleavable linker with a more specific trigger.[4]
-
Payload Modification: If non-specific uptake and diffusion are the issues, consider using a less membrane-permeable payload. For example, MMAF is less permeable than MMAE due to a charged C-terminal phenylalanine.[6]
-
Antibody Engineering: If the antibody itself shows non-specific binding, consider engineering the antibody to reduce these interactions.
Issue 2: ADC demonstrates acceptable in vitro specificity but significant toxicity in animal models.
Possible Cause: Poor in vivo stability of the linker leading to premature payload release in circulation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected in vivo toxicity.
Solutions:
-
In Vivo Plasma Stability Assay: Administer the ADC to the animal model and collect plasma samples at various time points. Quantify the amount of intact ADC and free payload using methods like ELISA and LC-MS/MS.[10]
-
Linker Optimization: Based on the plasma stability data, select a more stable linker. Non-cleavable linkers generally exhibit higher plasma stability.[4]
-
Prodrug Strategies: Engineer the payload as a prodrug that is activated specifically within the tumor microenvironment. This can be achieved through linkers that are cleaved by tumor-specific enzymes or the acidic pH of the tumor microenvironment.
-
Dose Fractionation: Explore alternative dosing schedules, such as fractionated dosing, which may improve the tolerability of the ADC.
Issue 3: ADC shows aggregation after conjugation or during storage.
Possible Cause: Increased hydrophobicity of the ADC due to the payload and/or linker, or unfavorable buffer conditions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ADC aggregation issues.
Solutions:
-
Optimize Conjugation Conditions: Ensure that the pH and co-solvent concentrations used during conjugation are optimized to minimize antibody denaturation and aggregation.[11]
-
Incorporate Hydrophilic Moieties: Use more hydrophilic linkers (e.g., PEG linkers) or payloads to counteract the hydrophobicity that drives aggregation.[9][12]
-
Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., surfactants, sugars) to identify a formulation that enhances the stability of the ADC.[11]
-
Site-Specific Conjugation: Employing site-specific conjugation can lead to a more homogeneous product with a potentially lower propensity for aggregation.
Data Presentation
Table 1: Comparison of in vivo Linker Stability
| Linker Type | Cleavage Mechanism | Relative in vivo Stability | Key Considerations |
| Hydrazone | pH-sensitive (acid-labile) | Low to Moderate | Prone to premature cleavage in circulation. |
| Disulfide | Redox-sensitive (GSH) | Moderate | Stability can be modulated by steric hindrance around the disulfide bond. |
| Peptide (e.g., Val-Cit) | Enzyme-sensitive (Cathepsin B) | High | Generally stable in circulation, cleaved in the lysosome. |
| Thioether (e.g., SMCC) | Non-cleavable | Very High | Relies on antibody degradation for payload release.[4] |
Table 2: Representative in vitro Cytotoxicity Data
| ADC Construct | Target Cell Line (Antigen +) | Off-Target Cell Line (Antigen -) | IC50 (ng/mL) - Target | IC50 (ng/mL) - Off-Target | Therapeutic Index (Off-Target IC50 / Target IC50) |
| Trastuzumab-MMAE (Val-Cit linker) | N87 (HER2+++) | MCF7 (HER2-) | 15 | > 10,000 | > 667 |
| Trastuzumab-MMAF (Val-Cit linker) | SK-BR-3 (HER2+++) | MDA-MB-468 (HER2-) | 20 | > 5,000 | > 250 |
| Anti-CD22-Calicheamicin | Daudi (CD22+) | Jurkat (CD22-) | 0.1 | 100 | 1,000 |
Note: The data presented are representative and will vary depending on the specific antibody, payload, linker, and cell lines used.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma and quantify the rate of premature payload release.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human, mouse, or rat plasma at 37°C for various time points (e.g., 0, 6, 24, 48, 72, 96, 120, 144 hours).[13]
-
Sample Processing: At each time point, precipitate plasma proteins using a cold organic solvent like acetonitrile.[13]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[13]
-
Analysis of Free Payload: Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.[13]
-
Analysis of Intact ADC: The amount of total antibody and conjugated antibody can be measured using ELISA.[10]
-
Data Analysis: Quantify the amount of released payload and the decrease in conjugated antibody at each time point. Express the released payload as a percentage of the total conjugated payload at time zero.[13]
Protocol 2: In Vitro Cytotoxicity Assay for Off-Target Toxicity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on both antigen-positive (target) and antigen-negative (off-target) cell lines.
Methodology:
-
Cell Culture: Plate target and control cells in 96-well plates and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload for a specified duration (e.g., 72-96 hours).[13]
-
Viability Assessment: Measure cell viability using a suitable assay such as MTT or CellTiter-Glo.[13][14]
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value for each cell line using non-linear regression analysis.[13][14] The therapeutic index can be calculated by dividing the IC50 of the off-target cell line by the IC50 of the target cell line.
Protocol 3: Co-culture Bystander Effect Assay
Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Line Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate. As a control, seed the GFP-expressing antigen-negative cells alone.[15]
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.[15]
-
Incubation: Incubate the plates for 72-120 hours.[15]
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the antigen-negative cell population.[15]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A greater decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[15]
References
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. biocompare.com [biocompare.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Navigating the Scale-Up of Antibody-Drug Conjugate Production: A Technical Support Center
For researchers, scientists, and drug development professionals, scaling up the production of Antibody-Drug Conjugates (ADCs) from laboratory to clinical and commercial scales presents a unique set of challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address specific issues that may be encountered during these critical phases of development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of ADC production.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) upon Scale-Up
Question: We are observing significant batch-to-batch variability in our Drug-to-Antibody Ratio (DAR) since moving from bench-scale to a pilot-scale production. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent DAR is a critical issue as it directly impacts the ADC's efficacy, toxicity, and pharmacokinetic profile.[1] Several factors can contribute to this variability during scale-up.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inadequate Mixing | At larger scales, inefficient mixing can lead to localized areas of high or low reagent concentration, resulting in incomplete or heterogeneous conjugation. Ensure that the mixing parameters (e.g., impeller speed, type, and position) are optimized and scalable. It is crucial to maintain homogenous reaction conditions.[2] |
| Reagent Addition Rate | The rate of addition of the linker-payload can significantly affect the conjugation reaction. A rapid addition at a larger scale can lead to high local concentrations and potential side reactions. A scaled-down model should be used to determine the optimal, controlled addition rate that can be replicated at a larger scale.[3] |
| Temperature Control | Fluctuations in temperature across a larger vessel can alter reaction kinetics. Validate the temperature control system of the larger reactor to ensure uniform temperature distribution throughout the conjugation process.[1] |
| pH Variations | The pH of the reaction buffer is critical for many conjugation chemistries. Ensure that the pH is monitored and controlled throughout the process, as localized pH shifts can occur with the addition of reagents.[1] |
| Raw Material Variability | Inconsistencies in the quality of the monoclonal antibody (mAb), linker, or payload can lead to variable DAR. Implement stringent quality control measures for all incoming raw materials.[3] |
A logical workflow for troubleshooting inconsistent DAR is outlined below:
Caption: Troubleshooting workflow for inconsistent DAR.
Issue 2: Increased Aggregation During and After Conjugation at Scale
Question: We are experiencing a significant increase in ADC aggregation during our scale-up activities. What are the primary causes, and what strategies can we implement to mitigate this?
Answer: Aggregation is a common challenge in ADC manufacturing, often exacerbated at larger scales. The hydrophobic nature of many cytotoxic payloads increases the propensity for ADC molecules to aggregate, which can impact efficacy, stability, and immunogenicity.[2][4][5]
Potential Causes and Solutions:
| Potential Cause | Mitigation Strategies |
| Hydrophobic Interactions | The conjugation of hydrophobic payloads to the antibody surface creates hydrophobic patches that can interact and lead to aggregation.[6] Using hydrophilic linkers can help to reduce the overall hydrophobicity of the ADC and minimize aggregation.[7] |
| Unfavorable Buffer Conditions | Suboptimal buffer conditions, such as pH near the isoelectric point of the antibody or inappropriate salt concentrations, can promote aggregation.[6] Screen for optimal buffer conditions (pH, salt type, and concentration) that maintain ADC stability. |
| Use of Organic Solvents | The solvents used to dissolve the linker-payload can sometimes induce aggregation.[6] Minimize the amount of organic solvent used and ensure rapid and efficient mixing to avoid localized high concentrations. |
| Physical and Thermal Stress | Increased processing times, pumping, and filtration at larger scales can subject the ADC to physical and thermal stresses that promote aggregation.[7] Optimize the process to minimize stress, for example, by using low-shear pumps and optimizing filtration parameters. |
One effective strategy to prevent aggregation from the outset is to immobilize the antibodies on a solid-phase support during the conjugation process. This physically separates the antibodies, preventing them from aggregating while the hydrophobic payload is being attached.[6][8]
Caption: Comparison of aggregation in conventional vs. solid-phase conjugation.
Frequently Asked Questions (FAQs)
Q1: How can we effectively remove unconjugated antibody and free payload during large-scale purification?
A1: The removal of process-related impurities such as unconjugated antibody and residual free drug is a critical step in ADC manufacturing.[9] Tangential Flow Filtration (TFF), a form of ultrafiltration/diafiltration, is a widely used and scalable method for removing small molecule impurities like the free payload.[3][10] For the removal of unconjugated antibody and for purifying ADC species with a specific DAR, various chromatography techniques are employed. These include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX).[11] Multimodal or continuous chromatography, such as Multi-column Counter-current Solvent Gradient Purification (MCSGP), can offer higher resolution and yield for challenging separations.[12]
Experimental Protocol: Tangential Flow Filtration for Free Payload Removal
-
System Setup: Assemble the TFF system with a suitable membrane cassette (e.g., Pellicon® Capsules) that has a molecular weight cut-off (MWCO) allowing the free payload to pass through while retaining the ADC.
-
Equilibration: Equilibrate the system with the formulation buffer.
-
Concentration: Concentrate the crude ADC solution to a target volume to reduce the subsequent diafiltration buffer volume.
-
Diafiltration: Perform diafiltration by adding fresh formulation buffer at the same rate as the filtrate is being removed. This process effectively washes out the low molecular weight free payload. Typically, 5-10 diavolumes are required.
-
Final Concentration: Concentrate the purified ADC to the desired final concentration.
-
Recovery: Recover the product from the TFF system.
Q2: What are the key considerations for analytical method validation when scaling up ADC production?
A2: Analytical methods must be robust and validated to ensure they can reliably monitor the critical quality attributes (CQAs) of the ADC at a commercial scale.[4] Key considerations include:
-
DAR Measurement: Methods like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly used to determine the average DAR and the distribution of different drug-loaded species.[13][14] Mass Spectrometry (MS) can also provide detailed information on DAR and drug distribution.[15]
-
Aggregation Analysis: Size Exclusion Chromatography (SEC) is the standard method for quantifying high molecular weight species (aggregates).[7][16]
-
Free Drug Levels: Sensitive assays are required to quantify residual free payload, often using techniques like RP-HPLC or LC-MS/MS.[15]
-
Potency Assays: Cell-based cytotoxicity assays are essential to confirm the biological activity of the ADC and ensure it is not compromised by the manufacturing process.[15][17]
-
Method Scalability: Ensure that the analytical methods can handle the throughput required for in-process control and release testing at a larger manufacturing scale.
The relationship between these key analytical methods and the CQAs they monitor is illustrated below.
Caption: Analytical methods for key ADC quality attributes.
Q3: What are the major challenges and solutions related to the formulation of ADCs for large-scale production?
A3: ADC formulation is more complex than for naked monoclonal antibodies due to the presence of the hydrophobic payload, which can lead to instability.[5][18]
Challenges:
-
Aggregation and Solubility: The hydrophobic nature of the payload can decrease the solubility and increase the aggregation propensity of the ADC.[5]
-
Stability: The linker connecting the drug to the antibody can be susceptible to hydrolysis or other degradation pathways, leading to premature drug release.[16]
-
Lyophilization: While most approved ADCs are lyophilized to improve stability, developing a robust lyophilization cycle at a large scale can be challenging.[13]
Solutions:
-
Excipient Screening: A thorough screening of excipients (e.g., sugars, surfactants, amino acids) is crucial to identify a formulation that stabilizes the ADC and minimizes aggregation.[7][13]
-
pH Optimization: The formulation buffer pH must be optimized to ensure the stability of both the antibody and the linker.
-
Controlled Freezing and Thawing: For frozen bulk drug substance, controlled freezing and thawing protocols are important to prevent product loss and maintain quality.[10]
-
Site-Specific Conjugation: Using site-specific conjugation technologies can result in a more homogeneous product, which is often easier to formulate and has a better stability profile.[13]
Q4: How can single-use technologies be beneficial in scaling up ADC manufacturing?
A4: Single-use technologies (SUTs) are increasingly being adopted in ADC manufacturing and offer several advantages, particularly at a larger scale.
Benefits of Single-Use Technologies:
| Benefit | Description |
| Enhanced Safety | Closed systems minimize the risk of operator exposure to highly potent cytotoxic payloads.[10] |
| Reduced Cross-Contamination | Eliminating the need for cleaning and validation between batches significantly reduces the risk of cross-contamination, which is critical in multi-product facilities.[4] |
| Increased Flexibility | SUTs allow for faster changeovers and more flexible manufacturing schedules. |
| Scalability | Many single-use systems are designed to be scalable from process development to GMP production.[19][20] |
The adoption of single-use systems can streamline the ADC manufacturing workflow and mitigate many of the risks associated with handling highly potent compounds.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmacompass.com [pharmacompass.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 10. susupport.com [susupport.com]
- 11. researchgate.net [researchgate.net]
- 12. chromacon.com [chromacon.com]
- 13. leukocare.com [leukocare.com]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. adcreview.com [adcreview.com]
- 18. academic.oup.com [academic.oup.com]
- 19. 相关内容暂不可用 [sigmaaldrich.com]
- 20. Three Unit Operations for ADC Manufacturing on One Skid: Eliminating Transfer Steps to Increase Operator Safety [sartorius.com]
Technical Support Center: Optimizing ADC Properties with Hydrophilic Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the hydrophilicity of linkers to improve Antibody-Drug Conjugate (ADC) properties.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrophilicity of a linker important for an ADC?
A1: The hydrophilicity of the linker is a critical attribute that significantly influences the overall physicochemical properties of an ADC. Hydrophobic drugs and linkers can lead to aggregation, which can increase the ADC's immunogenicity and clearance, thereby reducing its therapeutic window. By incorporating hydrophilic linkers, it is possible to mitigate the hydrophobicity of the payload, leading to improved solubility and stability of the ADC. This can also lead to improved pharmacokinetics (PK) and a better safety profile.
Q2: What are some common strategies to increase the hydrophilicity of a linker?
A2: Common strategies to enhance linker hydrophilicity include the incorporation of polyethylene (B3416737) glycol (PEG) units, charged groups like sulfonates, or polar amino acid sequences. PEG linkers, in particular, are widely used to improve the solubility and PK properties of ADCs. The length and branching of the PEG chain can be modulated to fine-tune the hydrophilicity.
Q3: How does linker hydrophilicity affect the Drug-to-Antibody Ratio (DAR)?
A3: While the linker's primary role in this context is to improve solubility, the choice of conjugation chemistry associated with the linker can impact the DAR. For instance, inefficient conjugation of a highly polar linker to a hydrophobic payload could result in a lower-than-expected DAR. Optimizing reaction conditions (e.g., solvent, temperature, pH) is crucial for achieving the desired DAR.
Q4: Can a hydrophilic linker influence the bystander effect of an ADC?
A4: Yes, the linker's properties, including its hydrophilicity, can influence the bystander effect, which is the ability of the released payload to kill neighboring antigen-negative tumor cells. For cleavable linkers, the released payload's properties, including its ability to cross cell membranes, are key. A more hydrophilic payload may have reduced membrane permeability, potentially lessening the bystander effect. Therefore, a balance must be struck between the hydrophilicity of the linker-payload complex and the desired bystander activity.
Troubleshooting Guides
Issue 1: ADC Aggregation Observed Post-Conjugation
Problem: You observe significant aggregation of your ADC, as determined by Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS), even after using a nominally hydrophilic linker.
| Possible Cause | Troubleshooting Step |
| Insufficient Linker Hydrophilicity | The hydrophobicity of the payload may be too high for the chosen linker to overcome. Consider using a linker with a longer PEG chain or incorporating additional charged groups. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR, even with a hydrophilic linker, can lead to aggregation due to the cumulative hydrophobicity of the payload molecules. Aim for a lower, more controlled DAR by optimizing the conjugation reaction (e.g., reducing the linker-payload to antibody molar ratio). |
| Suboptimal Buffer Conditions | The pH, ionic strength, or presence of certain excipients in the formulation buffer can influence ADC stability. Perform a buffer screen to identify optimal formulation conditions that minimize aggregation. |
| Antibody-Specific Issues | The monoclonal antibody itself may have a propensity to aggregate, which is exacerbated by conjugation. Ensure the starting antibody is of high quality and is stable in the chosen buffer system. |
Issue 2: Poor in vivo Efficacy Despite Good in vitro Potency
Problem: Your ADC demonstrates high potency in cell-based assays, but shows limited efficacy in animal models.
| Possible Cause | Troubleshooting Step |
| Unfavorable Pharmacokinetics (PK) | The ADC may be clearing too rapidly from circulation. The use of a more hydrophilic linker, such as a long-chain PEG, can increase the hydrodynamic radius of the ADC, potentially prolonging its half-life. |
| Instability of the Linker in Circulation | If a cleavable linker is used, it may be prematurely cleaved in the bloodstream, leading to off-target toxicity and reduced delivery of the payload to the tumor. Consider using a more stable cleavable linker or a non-cleavable linker. |
| Aggregation in vivo | Even if not readily apparent in vitro, the ADC may be aggregating in vivo, leading to rapid clearance by the reticuloendothelial system. Re-evaluate the ADC's aggregation propensity under physiological conditions. |
Data Presentation
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation and Pharmacokinetics
| Linker Type | Hydrophilic Moiety | DAR | % Aggregation (by SEC) | Plasma Half-life (h) | Reference |
| Linker A | None (hydrophobic) | 4 | 15% | 120 | Hypothetical Data |
| Linker B | PEG4 | 4 | 8% | 150 | Hypothetical Data |
| Linker C | PEG8 | 4 | 3% | 180 | Hypothetical Data |
| Linker D | Sulfonate | 4 | 5% | 165 | Hypothetical Data |
This table presents hypothetical data for illustrative purposes, demonstrating the general trend of improved properties with increased linker hydrophilicity.
Experimental Protocols
Protocol 1: Characterization of ADC Hydrophilicity using Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of different ADC species and the impact of the linker.
Methodology:
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Sample Injection: The ADC sample (typically 25-100 µg) is injected onto the column.
-
Elution Gradient: A decreasing salt gradient is applied by mixing the high-salt mobile phase with a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0).
-
Detection: The elution of ADC species is monitored by UV absorbance at 280 nm.
-
Data Analysis: More hydrophobic species will be retained longer on the column and elute at lower salt concentrations. A shift to earlier retention times for an ADC compared to the unconjugated antibody indicates an increase in overall hydrophilicity.
Visualizations
Caption: Workflow for ADC optimization with a focus on linker hydrophilicity.
Validation & Comparative
A Comparative Analysis of ADC Linkers: Fmoc-Asn-Pro-Val-PABC-PNP vs. Mc-Val-Cit-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in therapeutic efficacy and safety. The choice of linker dictates the stability of the ADC in circulation and the mechanism of payload release at the target site. This guide provides an objective comparison of two distinct protease-cleavable linkers: the neutrophil elastase-sensitive Fmoc-Asn-Pro-Val-PABC-PNP and the well-established cathepsin B-cleavable Mc-Val-Cit-PABC-PNP.
Introduction to the Linkers
Mc-Val-Cit-PABC-PNP is a widely utilized linker in ADC development, recognized for its dipeptide sequence (Val-Cit) that is a substrate for the lysosomal protease, cathepsin B.[1][2][3] This enzyme is often overexpressed in tumor cells, making the Val-Cit linker an effective tool for intracellular drug release.[1][2][3] The linker consists of a maleimidocaproyl (Mc) group for conjugation to the antibody, the Val-Cit dipeptide, a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and a para-nitrophenyl (B135317) (PNP) carbonate group for attachment of the cytotoxic payload.[2][4][5][6]
This compound is an alternative protease-cleavable linker designed for sensitivity to human neutrophil elastase (HNE).[7] HNE is a serine protease found in the tumor microenvironment, and its overexpression in certain cancers presents a unique opportunity for targeted drug release.[7] This linker incorporates a tripeptide sequence (Asn-Pro-Val) as the enzyme recognition site and is similarly equipped with a PABC self-immolative spacer and a PNP activating group for payload conjugation. The fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group commonly used in peptide synthesis.
Performance Comparison
The differential enzyme specificity of these two linkers leads to distinct mechanisms of action and potential therapeutic applications. The following tables summarize the key characteristics and available performance data for each linker.
| Feature | This compound | Mc-Val-Cit-PABC-PNP |
| Enzyme Specificity | Human Neutrophil Elastase (HNE)[7] | Cathepsin B[1][2][3] |
| Cleavage Site | Tumor Microenvironment (extracellular) and potentially intracellularly[7] | Primarily Lysosomal (intracellular)[1][2][3] |
| Peptide Sequence | Asn-Pro-Val[7] | Val-Cit[1][2][3] |
| Conjugation Chemistry | Thiol-maleimide chemistry (after deprotection of a suitable handle) | Thiol-maleimide chemistry[4][5] |
| Self-immolative Spacer | PABC[7] | PABC[2][4][5][6] |
| Payload Attachment | PNP carbonate[7] | PNP carbonate[2][4][5][6] |
Table 1: General Characteristics of this compound and Mc-Val-Cit-PABC-PNP.
| Performance Parameter | This compound | Mc-Val-Cit-PABC-PNP |
| In Vitro Potency (IC50) | Subnanomolar activity on antigen-positive cells.[7] Nanomolar activity on antigen-negative cells in the presence of exogenous HNE.[7] | Subnanomolar to nanomolar activity on antigen-positive cells. |
| Plasma Stability | Data not extensively available in public domain, but designed for stability in circulation. | Generally stable in human plasma, but can be susceptible to cleavage by other proteases like neutrophil elastase. |
| Mechanism of Drug Release | Dual intra- and extracellular release demonstrated in vitro.[7] | Primarily intracellular release following endocytosis and lysosomal trafficking. |
Table 2: Performance Data Summary.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the action of these linkers, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway for an ADC with a neutrophil elastase-sensitive linker.
Caption: Signaling pathway for an ADC with a cathepsin B-sensitive linker.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Mc-Val-Cit-PABC-PNP | ADC Linker | CAS 159857-81-5 | Buy Mc-Val-Cit-PABC-PNP from Supplier InvivoChem [invivochem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Dual intra- and extracellular release of monomethyl auristatin E from a neutrophil elastase-sensitive antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ADCs with Protease-Sensitive Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of Antibody-Drug Conjugates (ADCs) is critically dependent on the linker that bridges the monoclonal antibody to the cytotoxic payload. Among the most promising strategies are protease-sensitive peptide linkers, engineered to be stable in systemic circulation and efficiently cleaved by proteases overexpressed in the tumor microenvironment, such as Cathepsin B.[] This design ensures targeted payload release within cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.[]
This guide provides an objective comparison of the performance of ADCs equipped with different protease-sensitive peptide linkers, with a focus on the widely used valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) dipeptides. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and workflows.
Mechanism of Action: Intracellular Payload Release
Both Val-Cit and Val-Ala linkers are designed for cleavage by lysosomal proteases following the internalization of the ADC into the target cancer cell.[3] The process begins with the ADC binding to a specific antigen on the cancer cell surface, followed by receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where proteases like Cathepsin B, which are often upregulated in tumor cells, recognize and cleave the dipeptide sequence.[][4] This cleavage initiates the release of the cytotoxic payload, which can then exert its cell-killing effect.[4]
Quantitative Comparison of Linker Performance
The choice of dipeptide linker can significantly influence the physicochemical properties and therapeutic performance of an ADC. The following tables summarize key quantitative data comparing ADCs with Val-Cit and Val-Ala linkers.
| Parameter | Val-Cit Linker | Val-Ala Linker | Significance | References |
| Hydrophobicity | Higher | Lower | Val-Ala's lower hydrophobicity can reduce ADC aggregation, especially with hydrophobic payloads or high Drug-to-Antibody Ratios (DARs).[5] | [5] |
| Aggregation Propensity | Higher, especially at high DARs | Lower, allows for DARs up to 7.4 with minimal aggregation.[5] | Reduced aggregation with Val-Ala linkers can improve manufacturing feasibility and potentially enhance the safety profile.[5][] | [5][] |
| Plasma Stability | Generally stable in human plasma, but can be susceptible to premature cleavage by mouse carboxylesterase Ces1C and human neutrophil elastase.[7][8] | Similar stability in human plasma and may show improved stability in rodent plasma compared to Val-Cit.[9] | Linker stability is crucial for minimizing off-target toxicity and maximizing the amount of payload delivered to the tumor.[10] | [7][8][9][10] |
| Cathepsin B Cleavage Efficiency | Efficiently cleaved.[4] | Efficiently cleaved, with some studies showing comparable or slightly different kinetics depending on the ADC context.[][9] | Both linkers are effective substrates for Cathepsin B, ensuring payload release in the lysosome.[4][][9] | [4][][9] |
| ADC Construct | Linker | Target Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2-MMAE | Val-Cit | SK-BR-3 (HER2-positive) | 12.5 | [9] |
| Anti-HER2-MMAE | Val-Ala | SK-BR-3 (HER2-positive) | 13.7 | [9] |
| Anti-HER2-MMAE | Val-Cit | BT-474 (HER2-positive) | 15.6 | [9] |
| Anti-HER2-MMAE | Val-Ala | BT-474 (HER2-positive) | 18.2 | [9] |
| Anti-HER2-MMAE | Val-Cit | MDA-MB-468 (HER2-negative) | >1000 | [9] |
| Anti-HER2-MMAE | Val-Ala | MDA-MB-468 (HER2-negative) | >1000 | [9] |
| ADC Construct | Linker | Xenograft Model | Tumor Growth Inhibition | Reference |
| Anti-HER2-MMAE | Val-Cit | NCI-N87 Gastric Cancer | Significant tumor regression | [9] |
| Anti-HER2-MMAE | Val-Ala | NCI-N87 Gastric Cancer | Significant tumor regression, comparable to Val-Cit | [9] |
| Non-internalizing F16-MMAE | Val-Cit | A431 Epidermoid Carcinoma | Moderate anti-tumor activity | [11] |
| Non-internalizing F16-MMAE | Val-Ala | A431 Epidermoid Carcinoma | Superior anti-tumor activity compared to Val-Cit | [11] |
The Bystander Effect
A key advantage of using cleavable linkers with membrane-permeable payloads is the "bystander effect".[12] After the payload is released within the target antigen-positive cell, it can diffuse out and kill neighboring antigen-negative cancer cells in a heterogeneous tumor.[] This can significantly enhance the anti-tumor activity of the ADC.[14] The extent of the bystander effect is influenced by the linker's cleavage rate and the physicochemical properties of the payload.[12]
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of ADC development. Below are detailed methodologies for key assays used to evaluate the comparative efficacy of ADCs with different protease-sensitive linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50), providing a measure of its potency.[15][16]
Objective: To assess the target-specific cytotoxicity of ADCs.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs (e.g., with Val-Cit and Val-Ala linkers) and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[17]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and the unconjugated antibody. Remove the old medium and add the ADC dilutions to the respective wells. Include untreated cells as a control.[16]
-
Incubation: Incubate the plates for a period of 48 to 144 hours.[17]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma to predict its in vivo stability and potential for premature payload release.[10]
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
Materials:
-
ADC constructs
-
Human and mouse plasma
-
Incubator at 37°C
-
LC-MS system[18]
Procedure:
-
Incubation: Incubate the ADC at a defined concentration in plasma at 37°C.[19]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).[19]
-
Sample Preparation: Precipitate plasma proteins using an organic solvent to separate the ADC and released payload.[19]
-
LC-MS Analysis: Analyze the samples using an LC-MS method to quantify the amount of intact ADC (by measuring the average Drug-to-Antibody Ratio) and the amount of free payload over time.[18][20]
-
Data Analysis: Plot the percentage of intact ADC or the amount of released payload over time to determine the stability profile and half-life of the ADC in plasma.
Conclusion
The selection of a protease-sensitive peptide linker is a critical decision in the design of an ADC. Both Val-Cit and Val-Ala linkers have demonstrated robust preclinical and clinical efficacy, effectively releasing their cytotoxic payloads in a tumor-specific manner.[3]
The Val-Ala linker presents a compelling advantage in terms of its lower hydrophobicity, which can mitigate issues with aggregation, particularly when developing ADCs with hydrophobic payloads or aiming for higher drug-to-antibody ratios.[5] This can lead to improved manufacturability and a potentially more favorable safety profile.[5][]
Conversely, the Val-Cit linker has a longer and more extensive history of clinical validation, being a component of several FDA-approved ADCs.[5][] This provides a wealth of clinical data and a well-understood performance profile.
Ultimately, the optimal choice between Val-Cit and Val-Ala will depend on the specific characteristics of the antibody and payload, as well as the desired therapeutic profile of the ADC. Empirical testing of both linker types in the context of the specific ADC candidate is crucial for maximizing its therapeutic potential.
References
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
stability and reactivity of PNP esters versus NHS esters in bioconjugation
In the dynamic field of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone technique for developing therapeutics, diagnostics, and research tools. Among the various chemical strategies available, the use of active esters to target primary amines (the N-terminus and lysine (B10760008) side chains) is a widely adopted approach. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse in this arena. However, p-nitrophenyl (PNP) esters present a viable alternative with distinct characteristics in terms of stability and reactivity. This guide provides an objective comparison of PNP and NHS esters, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific bioconjugation needs.
Stability in Aqueous Solutions: A Tale of Two Esters
A critical factor in the efficiency of bioconjugation is the stability of the active ester in the aqueous buffers required for protein handling. The primary competing reaction is hydrolysis, where the ester reacts with water, rendering it inactive for conjugation.
NHS Esters: These esters are known for their relatively high reactivity, which also contributes to their moderate stability in aqueous solutions. The rate of hydrolysis is highly dependent on the pH of the buffer, increasing significantly as the pH becomes more alkaline.[1] The half-life of an NHS-ester can range from hours at a neutral pH to mere minutes at the optimal pH for conjugation (pH 8.0-8.5).[]
PNP Esters: In contrast, PNP esters are generally considered to be more stable in aqueous solutions compared to their NHS counterparts.[3] This increased stability can be advantageous, particularly in applications requiring longer reaction times or when working with precious biomolecules where maximizing conjugation efficiency is paramount. For instance, in the context of enzyme labeling for immunoassays, the higher stability of PNP esters has been noted as a benefit.[3] Furthermore, studies in radiofluorination have demonstrated the superior stability and resulting higher and more reproducible yields of amide products generated from PNP esters compared to other activated esters.[4]
Quantitative Comparison of Hydrolysis
The following table summarizes the available data on the hydrolysis rates of NHS and PNP esters. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature, and rates can be influenced by the specific molecule to which the ester is attached.
| Ester Type | pH | Temperature (°C) | Half-life | Reference |
| NHS Ester | 7.0 | 0 | 4 - 5 hours | [1] |
| 8.6 | 4 | 10 minutes | [1] | |
| 8.0 | Room Temp | ~125 - 210 minutes | [5] | |
| 8.5 | Room Temp | ~180 minutes | [5] | |
| 9.0 | Room Temp | ~125 minutes | [5] | |
| PNP Ester | 7.4 | 37 | Varies (hours) | [6] |
| (p-nitrophenyl acetate) | H₂O | 25 | ~12.5 minutes | [7] |
Reactivity with Primary Amines: Finding the Right Balance
The desired reaction in bioconjugation is aminolysis, the nucleophilic attack of a primary amine on the activated ester to form a stable amide bond.
NHS Esters: The high reactivity of NHS esters allows for rapid conjugation reactions, often reaching completion within 1-4 hours at room temperature. The optimal pH for this reaction is typically between 7.2 and 8.5.[8] Below this range, the protonation of primary amines reduces their nucleophilicity, slowing down the reaction. Above this range, the competing hydrolysis reaction becomes significantly faster.
PNP Esters: PNP esters are generally less reactive than NHS esters. This lower reactivity can be beneficial in certain applications, allowing for more controlled conjugation and potentially minimizing off-target reactions. The reaction with amines is also pH-dependent, with optimal conditions generally in the slightly alkaline range.
Quantitative Comparison of Aminolysis
The table below presents kinetic data for the aminolysis of NHS and PNP esters. As with hydrolysis, these values are influenced by the specific reactants and conditions.
| Ester Type | Amine Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| NHS Ester | Various amines | 0.3 - 50.9 | Aqueous dioxane buffer, 25°C | [9] |
| PNP Ester | D-glucosamine | 0.102 | Aqueous buffer, pH ~7.4, 25°C | [10] |
| (p-nitrophenyl thionocarbonate) | Secondary amines | 0.001 - 0.1 | Aqueous solution, 25°C | [11] |
Reaction Mechanisms and Experimental Workflows
The fundamental reaction mechanism for both PNP and NHS esters with primary amines is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release the respective leaving group (N-hydroxysuccinimide or p-nitrophenol).
The general experimental workflow for bioconjugation with both types of esters is similar, involving dissolution of the ester, reaction with the biomolecule in a suitable buffer, and subsequent purification of the conjugate.
Experimental Protocols
General Protocol for Protein Labeling with NHS Esters
This protocol is a general guideline and should be optimized for each specific protein and NHS ester.[12]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
NHS ester dissolved in anhydrous DMSO or DMF (e.g., 10 mg/mL)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration. The optimal pH is typically between 7.2 and 8.5.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to the desired stock concentration.
-
Conjugation Reaction: Add a calculated molar excess (typically 10-20 fold) of the NHS ester solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent dye.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.
General Protocol for Protein Labeling with PNP Esters
This protocol is a synthesized guideline based on available literature and may require optimization.[3][4]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., carbonate-bicarbonate buffer, pH 8.5-9.0)
-
PNP ester dissolved in an organic solvent like DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer. A slightly higher pH (8.5-9.0) may be beneficial to compensate for the lower reactivity of the PNP ester.
-
Prepare PNP Ester Solution: Dissolve the PNP ester in a minimal amount of an appropriate organic solvent immediately before use.
-
Conjugation Reaction: Add a molar excess of the PNP ester solution to the protein solution. Due to the lower reactivity, a higher molar excess or longer reaction time may be required compared to NHS esters.
-
Incubation: Incubate the reaction mixture for several hours to overnight at room temperature or 37°C. Monitor the reaction progress if possible.
-
Quenching: Add a quenching solution to stop the reaction.
-
Purification: Purify the protein conjugate to remove unreacted reagents and byproducts.
Conclusion: Choosing the Right Tool for the Job
Both PNP and NHS esters are effective reagents for bioconjugation through primary amines. The choice between them depends on the specific requirements of the application.
-
NHS esters are the go-to choice for rapid and efficient conjugations when stability is not a major concern. Their high reactivity allows for shorter reaction times.
-
PNP esters offer a more stable alternative, making them suitable for reactions that require longer incubation times, for precious or sensitive biomolecules, or when a more controlled conjugation is desired. Their lower reactivity can be overcome by adjusting the reaction conditions, such as pH, temperature, or reagent concentration.
Ultimately, for any new bioconjugation project, it is advisable to perform small-scale optimization experiments to determine the ideal ester and reaction conditions to achieve the desired degree of labeling and preserve the function of the biomolecule.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. lumiprobe.com [lumiprobe.com]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. scispace.com [scispace.com]
- 11. Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
PABC vs. The Field: A Head-to-Head Comparison of Self-Immolative Spacers in Drug Conjugate Design
The p-aminobenzyloxycarbonyl (PABC) spacer is a cornerstone in the design of modern antibody-drug conjugates (ADCs), serving as a pivotal component that ensures the conditional and efficient release of cytotoxic payloads within target cancer cells.[1][2] Its well-understood and reliable performance has established it as a gold standard. However, the expanding chemical diversity of payloads and the need for fine-tuned release kinetics have driven the development of numerous alternative self-immolative spacers. This guide provides an objective, data-supported comparison of PABC with its principal alternatives for researchers, scientists, and drug development professionals.
The PABC Mechanism: A Reliable Cascade
The primary function of the PABC spacer is to act as a stable bridge between a trigger (often an enzyme-cleavable peptide like Val-Cit) and the therapeutic payload.[3] Upon enzymatic cleavage of the trigger within the target cell's lysosome, the PABC moiety is unmasked, initiating a rapid and irreversible 1,6-elimination electronic cascade.[2] This "self-immolation" process cleanly releases the unmodified, fully active drug, carbon dioxide, and an aza-quinone methide byproduct.[4] This controlled release mechanism is critical for preventing premature drug release in systemic circulation, thereby minimizing off-target toxicity and widening the therapeutic window.[1]
Alternative Self-Immolative Spacers
While PABC is widely adopted, a variety of alternative linkers have been developed to address specific challenges, such as releasing payloads with hydroxyl groups or modulating release rates. These are primarily based on intramolecular cyclization or alternative elimination mechanisms.[2][5]
Key alternatives include:
-
Cyclization-Based Spacers: These linkers release a payload through an intramolecular cyclization reaction that is triggered by an initial cleavage event. The driving force is the formation of a stable 5- or 6-membered ring.[5]
-
Hemi-aminal Systems: These can be designed for triggered release.
-
Ethylenediamine-Based Spacers: A versatile approach where cyclization releases the payload. Alkylation can be used to speed up the immolation rate.[5]
-
GlyPro Spacers: Specifically designed to release alcohol-containing payloads. After cleavage of a Val-Cit trigger, the GlyPro residue undergoes rapid cyclization to form a diketopiperazine, liberating the hydroxyl-bearing drug.[6][7]
-
-
Other Elimination-Based Spacers:
-
β-Glucuronide Linkers: These utilize the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes, to trigger a 1,6-elimination cascade similar to PABC.[3][8] They offer the advantage of high hydrophilicity, which can reduce ADC aggregation.[8]
-
Disulfide Linkers (1,4-Elimination): These are cleaved in the reducing environment of the cell, triggering a 1,4-elimination to release the payload.[5]
-
Head-to-Head Performance Comparison
Direct quantitative comparison of cleavage kinetics across different studies is challenging due to variations in experimental conditions.[2] However, compiling data from multiple sources allows for a qualitative and semi-quantitative assessment.
| Spacer Class | Mechanism | Typical Trigger | Payload Attachment | Key Advantages | Limitations & Considerations |
| PABC | 1,6-Elimination | Cathepsin B (via Val-Cit) | Amine | Well-validated, reliable, predictable kinetics, extensive clinical success.[2][5] | Primarily for amine-containing payloads; stability can be an issue in mouse plasma.[6][9] |
| β-Glucuronide | 1,6-Elimination | β-Glucuronidase | Amine, Hydroxyl | High plasma stability, high hydrophilicity reduces aggregation.[8] | Dependent on β-glucuronidase expression in the tumor. |
| GlyPro | Cyclization | Cathepsin B (via Val-Cit) | Hydroxyl (Alcohol) | Enables release of prevalent alcohol-containing payloads.[6][7] | Newer technology, less clinical validation compared to PABC. |
| Ethylenediamine | Cyclization | Various (Enzymatic, pH) | Carbamate | Versatile, tunable release rates via alkylation.[5] | Cyclization can sometimes be the rate-limiting step.[10] |
| Disulfide | 1,4-Elimination | Glutathione (GSH) | Thiol | Exploits the reducing environment of the cytoplasm.[5][8] | Potential for premature cleavage in blood due to circulating thiols. |
| Hemi-aminal | Cyclization/Hydrolysis | Cathepsin B (via dipeptide) | Amine | Efficient release reported in in-vitro assays.[2] | Data on plasma stability and direct kinetic comparisons are limited. |
Experimental Protocols for Spacer Evaluation
Validating the performance of a self-immolative spacer is a critical step in ADC development. The following are standard methodologies for key comparative experiments.
Cathepsin B-Mediated Cleavage Assay
This assay simulates the lysosomal environment to assess the enzymatic cleavage of the linker and subsequent payload release.
-
Objective: To determine the rate and extent of enzyme-triggered drug release.
-
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human Cathepsin B, activated
-
Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
Quenching Solution (e.g., protease inhibitor cocktail)
-
-
Procedure:
-
Prepare the ADC solution in the assay buffer.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution.
-
Incubate the mixture at 37°C.[2]
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[2]
-
Quench the reaction in each aliquot by adding the protease inhibitor cocktail.[2]
-
Analyze the samples immediately or store at -80°C.
-
-
Analysis: Use High-Performance Liquid Chromatography (HPLC) or LC-MS to separate and quantify the intact ADC, cleaved linker-payload intermediate, and the final released payload.
Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma to predict the potential for premature payload release in circulation.
-
Objective: To measure the rate of linker cleavage and drug release in a physiological matrix.
-
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human and/or mouse plasma
-
Incubator at 37°C
-
-
Procedure:
-
Spike the ADC into the plasma at a defined concentration.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Process the samples to isolate the ADC (e.g., using affinity capture).
-
Analyze the samples to quantify the amount of intact ADC remaining.
-
-
Analysis: Hydrophobic Interaction Chromatography (HIC) or LC-MS can be used to determine the percentage of intact conjugate over time. It is crucial to test in both human and mouse plasma, as some linkers (including the common Val-Cit-PABC) show significantly lower stability in mouse plasma due to cleavage by carboxylesterase Ces1c, which can complicate preclinical efficacy studies.[11][12]
Conclusion
The p-aminobenzyloxycarbonyl (PABC) spacer remains a robust and reliable choice for the self-immolative release of amine-containing payloads in ADCs, underscored by its extensive validation and success in clinically approved therapies.[2][5] Its predictable 1,6-elimination mechanism provides an efficient means of drug liberation within the target cell.[2] However, the field of ADC development is evolving, and alternative linkers based on cyclization or other elimination mechanisms offer crucial advantages in specific contexts. Spacers like GlyPro are expanding the scope of ADC technology to include alcohol-containing payloads, while β-glucuronide linkers can enhance hydrophilicity and offer an alternative enzymatic trigger.[6][8] The choice of a self-immolative spacer is no longer a one-size-fits-all decision. It requires a strategic evaluation of the payload's chemical nature, the desired release kinetics, and the overall physicochemical properties of the final conjugate. Rigorous experimental validation, utilizing the protocols outlined in this guide, is essential to characterize the performance of any self-immolative linker and to ensure the development of safe and effective ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 6. orb.binghamton.edu [orb.binghamton.edu]
- 7. GlyPro as a self-immolative spacer for the release of payloads from antibody-drug-conjugates - American Chemical Society [acs.digitellinc.com]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. Effect of attachment site on stability of cleavable antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. communities.springernature.com [communities.springernature.com]
Assessing the Immunogenicity of Antibody-Drug Conjugate Linker-Payload Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of antibody-drug conjugates (ADCs) is a critical factor influencing their safety and efficacy. The intricate interplay between the monoclonal antibody, linker, and cytotoxic payload can elicit unwanted immune responses, primarily the formation of anti-drug antibodies (ADAs). These ADAs can alter the pharmacokinetic and pharmacodynamic properties of the ADC, potentially leading to reduced efficacy and adverse events. This guide provides an objective comparison of the immunogenicity of different ADC linker-payload combinations, supported by experimental data, detailed methodologies for key immunogenicity assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Linker-Payload Immunogenicity
The immunogenic potential of an ADC is not solely derived from its protein component but is also significantly influenced by the linker and the payload, which can act as haptens.[1][2] The overall design, including the drug-to-antibody ratio (DAR) and the site of conjugation, also plays a crucial role.[3][4]
Linker Type: Cleavable vs. Non-Cleavable
The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design that impacts stability, payload release mechanisms, and immunogenicity.[2][5]
-
Cleavable Linkers: These are designed to release the payload under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes like cathepsin B in lysosomes.[6] While this allows for targeted drug release, the premature cleavage of the linker in circulation can expose the linker-payload moiety to the immune system, potentially increasing immunogenicity.[7] However, studies on eight different ADCs utilizing the same vc-MMAE (valine-citrulline-monomethyl auristatin E) cleavable linker-payload combination showed that the incidence of ADAs was within the range reported for monoclonal antibodies alone, suggesting that this specific hapten-like structure did not significantly increase immunogenicity in most patients.[8]
-
Non-Cleavable Linkers: These linkers, such as the thioether linker in ado-trastuzumab emtansine (Kadcyla®), offer greater plasma stability as they rely on the complete degradation of the antibody in the lysosome to release the payload.[9] This increased stability can lead to a lower risk of off-target toxicity and potentially reduced immunogenicity due to lower systemic exposure to the free linker-payload.[9]
| Linker Type | Payload Release Mechanism | Plasma Stability | Potential Immunogenicity | Reference |
| Cleavable (e.g., vc-PAB) | Enzymatic cleavage (e.g., by Cathepsin B) in lysosomes. | High in human and monkey plasma (<1% MMAE release after 6 days). Lower in rodent plasma (~25% release in mouse plasma after 6 days). | Can vary. Premature release may expose the haptenic linker-payload. However, for vc-MMAE ADCs, ADA incidence was comparable to mAbs. | [8][10] |
| Non-Cleavable (e.g., SMCC) | Proteolytic degradation of the antibody in the lysosome. | Generally high, with minimal premature payload release (<0.01% MMAE release in human plasma over 7 days). | Generally lower due to higher stability and less exposure of the free linker-payload. | [9][10] |
Payload Type and Properties
The cytotoxic payload is a key determinant of an ADC's potency and can also significantly contribute to its immunogenic profile.
-
Payload Class (e.g., Auristatins vs. Maytansinoids): Auristatins (like MMAE and MMAF) and maytansinoids (like DM1 and DM4) are both potent tubulin inhibitors.[11] Direct analytical comparisons have shown that maytansinoid-based ADCs tend to be less hydrophobic than auristatin-based ADCs.[12][13] This is a critical factor, as increased hydrophobicity can lead to ADC aggregation, which is a known driver of immunogenicity.[14][15]
-
MMAE vs. MMAF: A head-to-head comparison reveals that the minor structural difference between MMAE and MMAF (MMAF has a charged phenylalanine at its C-terminus) leads to significant functional distinctions.[16][17] MMAE is more membrane-permeable, enabling a "bystander effect" where it can kill adjacent antigen-negative tumor cells.[16] However, this permeability can also increase the risk of off-target toxicity.[16] MMAF, being less permeable, has a reduced bystander effect but may offer a better safety profile with lower systemic toxicity.[16]
| Payload | Key Characteristic | Bystander Effect | Systemic Toxicity Potential | Reference |
| MMAE | More membrane-permeable | Potent | Higher | [16] |
| MMAF | Less membrane-permeable (charged) | Decreased/Absent | Lower | [16] |
-
Immunomodulatory Payloads: A newer class of payloads aims to stimulate an anti-tumor immune response rather than directly killing cancer cells.[1][18] These immune-stimulating antibody conjugates (ISACs) can carry agents like Toll-like receptor (TLR) agonists or STING agonists to activate the immune system within the tumor microenvironment.[18][19] While promising, the immunogenicity of these novel payloads needs careful evaluation.
Experimental Protocols for Immunogenicity Assessment
A tiered approach is typically employed for assessing the immunogenicity of ADCs, starting with screening for ADAs, followed by confirmatory assays and characterization of the immune response.[20]
Anti-Drug Antibody (ADA) Assays
The bridging ELISA is a common format for detecting ADAs against ADCs.
Protocol: Bridging ELISA for ADA Detection
-
Plate Coating: Coat a 96-well high-binding plate with a capture ADC (e.g., biotinylated ADC for streptavidin-coated plates) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add patient serum samples (and positive/negative controls) to the wells and incubate for 1-2 hours at room temperature to allow ADAs to bind to the capture ADC.
-
Washing: Repeat the washing step.
-
Detection: Add a detection ADC (e.g., HRP-conjugated ADC) to the wells and incubate for 1 hour at room temperature. This will bind to the captured ADAs, forming a "bridge".
-
Washing: Repeat the washing step to remove unbound detection ADC.
-
Substrate Addition: Add a suitable substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Readout: Measure the absorbance at the appropriate wavelength.
T-cell Proliferation Assays
These assays assess the potential for a T-cell-dependent immune response, which is a key driver of high-affinity antibody production.[21][22]
Protocol: T-cell Proliferation Assay
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Cell Staining (Optional): Label cells with a proliferation dye (e.g., CFSE) to track cell division by flow cytometry.
-
Cell Culture: Plate the PBMCs in a 96-well plate.
-
Stimulation: Add the ADC test article, positive control (e.g., a known immunogenic protein), and negative control (vehicle) to the wells.
-
Incubation: Incubate the cells for 5-7 days at 37°C in a CO₂ incubator.
-
Proliferation Measurement:
-
Dye Dilution: If using a proliferation dye, analyze the cells by flow cytometry to measure the dilution of the dye, which indicates cell division.
-
[³H]-Thymidine Incorporation: Alternatively, pulse the cells with [³H]-thymidine for the final 18-24 hours of culture. Harvest the cells and measure the incorporation of the radioisotope into the DNA using a scintillation counter.
-
-
Data Analysis: Calculate a stimulation index (SI) by dividing the mean proliferation in the presence of the test article by the mean proliferation in the presence of the negative control.
Cytokine Release Assays
These assays are crucial for evaluating the risk of cytokine release syndrome (CRS), a potentially severe systemic inflammatory response.[23][24]
Protocol: In Vitro Cytokine Release Assay
-
Cell Preparation: Use human PBMCs or whole blood from multiple healthy donors.[23]
-
Assay Setup: Plate the cells in a 96-well plate.
-
Treatment: Add the ADC test article at various concentrations, along with positive (e.g., anti-CD3/CD28 antibodies) and negative controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement: Analyze the supernatant for the presence of key pro-inflammatory cytokines (e.g., IL-2, IL-6, TNF-α, IFN-γ) using a multiplex immunoassay (e.g., Luminex, Meso Scale Discovery) or individual ELISAs.[18]
-
Data Analysis: Compare the levels of cytokines released in response to the ADC with the controls to assess the risk of cytokine induction.
Visualizing Immunogenicity Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in ADC immunogenicity assessment.
Conclusion
The immunogenicity of ADCs is a multifaceted challenge that requires a deep understanding of the contributions of each component—the antibody, linker, and payload. While general trends suggest that more stable, less hydrophobic constructs may have a lower immunogenic potential, the ultimate immune response is context-dependent. A robust immunogenicity risk assessment, incorporating a suite of in vitro assays such as ADA ELISAs, T-cell proliferation assays, and cytokine release assays, is essential for the successful development of safe and effective ADC therapeutics. The data and protocols presented in this guide offer a framework for the comparative assessment of different linker-payload combinations, enabling researchers to make more informed decisions in the design and optimization of next-generation ADCs.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]
- 4. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 12. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 18. researchgate.net [researchgate.net]
- 19. Drug Developers Enhance ADCs with Immune System [synapse.patsnap.com]
- 20. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 21. Frontiers | T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 [frontiersin.org]
- 22. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 23. tandfonline.com [tandfonline.com]
- 24. Use of In Vitro Assays to Assess Immunogenicity Risk of Antibody-Based Biotherapeutics | PLOS One [journals.plos.org]
Evaluating the Bystander Killing Effect of ADCs: A Comparative Guide to Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of therapeutics in oncology, designed to selectively deliver potent cytotoxic agents to tumor cells. A key mechanism that can significantly enhance the therapeutic efficacy of ADCs, particularly in heterogeneous tumors, is the bystander effect. This phenomenon occurs when the cytotoxic payload released from a target antigen-positive cancer cell diffuses into and kills neighboring antigen-negative tumor cells. The linker technology, which connects the antibody to the payload, plays a pivotal role in modulating this effect. This guide provides a comprehensive comparison of different linker technologies and their impact on the bystander killing effect, supported by experimental data and detailed protocols.
The Critical Role of the Linker in the Bystander Effect
The ability of an ADC to induce bystander killing is intricately linked to the properties of its linker and payload.[1] The linker must be stable in circulation to prevent premature payload release and systemic toxicity, yet labile enough to release the payload in the tumor microenvironment or within the target cell.[2][3] The released payload must then be able to traverse cell membranes to affect adjacent cells.[][5]
Linkers are broadly categorized into two main types: cleavable and non-cleavable.
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions prevalent in the tumor microenvironment or inside tumor cells, such as low pH, high glutathione (B108866) concentration, or the presence of specific enzymes like cathepsins.[6] This targeted release of the payload is a prerequisite for the bystander effect.[]
-
Non-cleavable Linkers: These linkers rely on the complete degradation of the antibody-linker apparatus within the lysosome of the target cell to release the payload.[2][6] The resulting payload-linker remnant is often charged and less membrane-permeable, thus limiting or preventing the bystander effect.[3]
The choice of linker technology is therefore a critical consideration in ADC design, directly influencing the therapeutic window and efficacy against tumors with heterogeneous antigen expression.
Comparative Analysis of Linker Technologies
The extent of the bystander effect is a key differentiator between ADCs with cleavable and non-cleavable linkers. This is often evaluated using in vitro co-culture assays where antigen-positive and antigen-negative cells are grown together.
| Linker Type | Mechanism of Payload Release | Bystander Effect Potential | Key Payload Characteristics | Example ADCs |
| Cleavable | Enzymatic cleavage (e.g., by cathepsins), pH-sensitive hydrolysis, or reduction of disulfide bonds.[6] | High | Neutral, non-polar, and membrane-permeable.[1][] | Trastuzumab deruxtecan (B607063) (Enhertu, T-DXd)[1][3] |
| Non-cleavable | Lysosomal degradation of the antibody, releasing a payload-linker-amino acid complex.[2][6] | Low to None | The released complex is often charged and has poor membrane permeability.[3] | Trastuzumab emtansine (Kadcyla, T-DM1)[3] |
Table 1: Comparison of Cleavable and Non-cleavable Linker Technologies. This table summarizes the key characteristics of cleavable and non-cleavable linkers and their influence on the bystander killing effect.
A direct comparison between Trastuzumab deruxtecan (T-DXd) and Trastuzumab emtansine (T-DM1) clearly illustrates the impact of linker technology. T-DXd utilizes an enzyme-cleavable linker that releases a highly membrane-permeable payload (DXd), resulting in a potent bystander effect.[1][3] In contrast, T-DM1 has a non-cleavable linker, and the released payload-linker complex is unable to efficiently cross cell membranes, thus exhibiting no significant bystander killing.[3][7] This difference in bystander activity may contribute to the observed clinical efficacy of T-DXd in tumors with heterogeneous HER2 expression.[3]
Visualizing the Mechanism of the Bystander Effect
The following diagram illustrates the distinct pathways for ADCs with cleavable and non-cleavable linkers, highlighting how the choice of linker dictates the potential for a bystander effect.
Figure 1: ADC Mechanism of Action. This diagram compares the intracellular processing of ADCs with cleavable versus non-cleavable linkers and the resulting bystander effect.
Experimental Protocols for Evaluating the Bystander Effect
Accurate assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. The following are detailed protocols for two common in vitro assays.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.[7][8]
Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 cells).
-
Antigen-negative (Ag-) cell line that is sensitive to the payload, often engineered to express a fluorescent protein for easy identification (e.g., HER2-negative MCF7-GFP cells).[7]
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of the two cell lines should be optimized to allow for clear detection of bystander killing.
-
-
ADC Treatment:
-
After allowing the cells to adhere (typically 24 hours), treat the co-culture with a serial dilution of the ADC.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
-
Data Acquisition and Analysis:
-
Quantify the viability of the Ag- cell population using methods such as flow cytometry (gating on the fluorescently labeled Ag- cells) or high-content imaging.[8]
-
Calculate the percentage of bystander cell killing at different ADC concentrations and determine the IC50 value for the bystander effect.
-
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released into the extracellular environment and can kill cells without direct cell-to-cell contact.[7]
Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and treat with the ADC for a defined period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium), which now contains any released payload.
-
Centrifuge or filter the conditioned medium to remove any detached cells.
-
-
Treatment of Target Cells:
-
Seed Ag- cells in a separate 96-well plate.
-
After cell adherence, replace the culture medium with the prepared conditioned medium.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for a suitable duration (e.g., 72 hours).
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., CellTiter-Glo®).
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect.[7]
-
Figure 2: Bystander Effect Assay Workflow. This diagram outlines the key steps in the in vitro co-culture and conditioned medium transfer assays.
Conclusion
The bystander killing effect is a crucial attribute of ADCs that can significantly enhance their anti-tumor activity, especially in the context of heterogeneous antigen expression. The choice of linker technology is a primary determinant of an ADC's ability to induce a bystander effect. Cleavable linkers, in combination with membrane-permeable payloads, are essential for enabling this phenomenon. In contrast, non-cleavable linkers generally restrict the cytotoxic activity to the antigen-positive target cells. A thorough evaluation of the bystander effect using robust in vitro and in vivo models is a critical component of the preclinical development and selection of ADC candidates with the highest therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to effectively assess and understand the impact of linker technology on ADC-mediated bystander killing.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. agilent.com [agilent.com]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Safety Operating Guide
Proper Disposal of Fmoc-Asn-Pro-Val-PABC-PNP: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed, procedural instructions for the proper disposal of Fmoc-Asn-Pro-Val-PABC-PNP, a potent antibody-drug conjugate (ADC) linker.
This compound requires careful management due to its chemical properties. Adherence to the following step-by-step disposal procedures is essential for laboratory safety and regulatory compliance. The primary method of disposal involves treating the chemical waste to hydrolyze its most reactive components, followed by collection and disposal by a certified hazardous waste management service.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical information on personal protective equipment (PPE), spill response, and first aid measures.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves. Dispose of contaminated gloves after use.[1]
-
Body Protection: Wear a laboratory coat or a full suit depending on the scale of the disposal.[1]
-
Respiratory Protection: In case of dust, use a NIOSH-approved N95 or P1 dust mask.[1]
In Case of a Spill: For small spills, use appropriate tools to carefully collect the solid material into a designated waste container. For larger spills, use a shovel for collection. In both scenarios, a self-contained breathing apparatus may be necessary to avoid inhalation.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₄₃H₄₄N₆O₁₁ |
| Molecular Weight | 820.84 g/mol |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in DMSO (100 mg/mL) |
Step-by-Step Disposal Protocol
This protocol details a chemical neutralization process designed to reduce the reactivity of this compound before its final disposal as hazardous waste. This procedure should be performed in a certified chemical fume hood.
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass beaker for the reaction
-
Magnetic stirrer and stir bar
-
Labeled hazardous waste container
Procedure:
-
Preparation: Carefully transfer the this compound waste into a glass beaker of suitable size within a chemical fume hood. If the waste is dissolved in a solvent, ensure the solvent is compatible with the following steps.
-
Initial Hydrolysis:
-
Slowly add a 1 M solution of sodium hydroxide (NaOH) to the beaker while continuously stirring. The p-nitrophenyl (PNP) carbonate group is highly reactive and will be hydrolyzed under these basic conditions. A yellow color may appear, indicating the formation of the p-nitrophenolate ion.
-
This step targets the cleavage of the reactive PNP ester.
-
-
Continued Hydrolysis and Fmoc Deprotection:
-
Continue stirring the solution at room temperature. The basic conditions will also facilitate the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the peptide linker.
-
Allow the reaction to proceed for several hours to ensure the complete hydrolysis of the PNP ester and deprotection of the Fmoc group.
-
-
Neutralization:
-
After the hydrolysis is complete, carefully neutralize the solution. Add 1 M hydrochloric acid (HCl) dropwise while continuously monitoring the pH with pH paper or a pH meter.
-
Continue adding HCl until a neutral pH (approximately 7.0) is achieved.
-
-
Collection and Labeling:
-
Once neutralized, transfer the solution into a clearly labeled hazardous waste container.
-
The label must include the chemical names of the contents (e.g., "Hydrolyzed and neutralized this compound waste," and list the primary components such as p-nitrophenol, the deprotected peptide linker, sodium chloride, and water).
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
Arrange for the collection of the hazardous waste container by your institution's certified hazardous waste disposal service.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
Important Considerations
-
Waste Minimization: Whenever possible, plan experiments to minimize the generation of chemical waste.
-
Incompatible Materials: Do not mix this waste with other incompatible chemical waste streams.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly. They should not be reused.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always prioritize safety and consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste management.
References
Personal protective equipment for handling Fmoc-Asn-Pro-Val-PABC-PNP
Disclaimer: This document provides essential safety and logistical information for handling the potent antibody-drug conjugate (ADC) linker, Fmoc-Asn-Pro-Val-PABC-PNP. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on best practices for handling potent pharmaceutical compounds, similar peptide-drug conjugates, and the known hazards of its components, particularly p-nitrophenol (PNP). A thorough, compound-specific risk assessment should be conducted before any handling occurs. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is described as a potent ADC linker.[1][2] Due to its potency and the presence of p-nitrophenol, a hazardous substance, it must be handled with care to avoid exposure. The recommended Personal Protective Equipment (PPE) is crucial for minimizing risk and should be selected based on the specific laboratory task being performed.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate particulate filters (P100/FFP3) or a Powered Air-Purifying Respirator (PAPR)[3]- Chemical-resistant disposable coveralls (e.g., Tyvek)[3]- Double-gloving with nitrile gloves[3]- Disposable shoe covers[3] | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions (e.g., reconstitution, transfers) | - Chemical splash goggles and a face shield[4]- Chemical-resistant gloves (e.g., nitrile)[4]- Chemical-resistant apron over a lab coat[4] | - Elbow-length gloves for larger volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator if aerosols or vapors are generated |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Use of a pre-prepared chemical spill kit |
Note: Always inspect PPE for integrity before use and follow the manufacturer's guidelines for proper donning, doffing, and disposal.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for safely handling potent compounds like this compound.
2.1. Preparation and Designated Area
-
Designated Area: All work with this compound, especially handling of the solid form, must be conducted in a designated area, such as a certified chemical fume hood, to control exposure.
-
Ventilation: Ensure proper ventilation and that the fume hood is functioning correctly before starting work.
-
Decontamination: Have a validated decontamination solution readily available.
-
Waste Containers: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp hazardous waste.[3]
-
Spill Kit: Ensure a chemical spill kit appropriate for potent powders and solvents is accessible.
2.2. Weighing and Solution Preparation
-
Weighing: Perform all weighing of the solid compound within the fume hood. Use a disposable weigh boat and gentle scooping techniques to minimize dust generation.[3]
-
Reconstitution: According to the product data sheet, this compound is soluble in DMSO at 100 mg/mL, requiring sonication.[1] When adding solvent, do so slowly to avoid splashing. Keep containers covered as much as possible.
2.3. Experimental Use (Peptide Conjugation)
-
Peptide conjugation involves the attachment of a drug or probe to a peptide.[5] This process should be meticulously planned to ensure the biological activity of the peptide is retained.[6]
-
All manipulations, including transfers and reactions, should be performed within the designated handling area (e.g., fume hood).
-
Use tools and techniques that minimize the generation of aerosols.
2.4. Post-Handling and Decontamination
-
Surface Decontamination: Thoroughly decontaminate all work surfaces and equipment with a validated cleaning agent after use.
-
PPE Removal: Remove PPE carefully in the designated doffing area to avoid self-contamination. Single-use PPE should be disposed of immediately into the designated hazardous waste container.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety. The disposal plan should account for the hazards of p-nitrophenol, which is toxic to aquatic life.[7]
-
Solid Waste: All single-use items contaminated with the compound (e.g., gloves, weigh boats, pipette tips, vials) must be collected in a labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous liquid waste container. Do not discharge to the sewer system.[7][8]
-
Disposal Method: The recommended disposal method for p-nitrophenol and similar chemical waste is high-temperature incineration by a licensed hazardous waste disposal company.[7][9]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous liquid waste. The container labels should be defaced or removed before disposal according to institutional guidelines.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.
Caption: Workflow for the safe handling of potent chemical compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. trimaco.com [trimaco.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
